1-(Trimethylstannyl)-1H-pyrazole
Description
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Properties
CAS No. |
45653-18-7 |
|---|---|
Molecular Formula |
C6H12N2Sn |
Molecular Weight |
230.88 g/mol |
IUPAC Name |
trimethyl(pyrazol-1-yl)stannane |
InChI |
InChI=1S/C3H3N2.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;/q-1;;;;+1 |
InChI Key |
JEVYUPNXQZXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N1C=CC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 1-(Trimethylstannyl)-1H-pyrazole
Introduction
Organotin compounds, particularly those incorporating heterocyclic moieties, represent a fascinating class of molecules with diverse applications in organic synthesis, catalysis, and materials science. Among these, N-stannylated heterocycles are valuable reagents and intermediates. This guide focuses on the comprehensive structural elucidation of a representative member of this family: 1-(Trimethylstannyl)-1H-pyrazole. For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular architecture and spectroscopic fingerprint of such compounds is paramount for their effective utilization.
This technical guide provides a holistic approach to the structural characterization of 1-(Trimethylstannyl)-1H-pyrazole. We will delve into the synthetic rationale, and then systematically explore the application of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its unambiguous identification and structural confirmation. The principles and experimental considerations discussed herein are broadly applicable to the wider class of organotin-heterocycle compounds.
Synthesis and Rationale
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is typically achieved through the reaction of a pyrazole salt with a trimethyltin halide, a common strategy for the formation of Sn-N bonds. A robust and frequently employed method involves the deprotonation of pyrazole with a suitable base to form the pyrazolide anion, which then acts as a nucleophile, displacing a halide from trimethyltin chloride.
Synthetic Workflow
Caption: Synthetic pathway for 1-(Trimethylstannyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
This protocol is based on established methods for the N-stannylation of azoles.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide.
-
Stannylation: Dissolve trimethyltin chloride (Me₃SnCl, 1.0 eq) in anhydrous THF and add it dropwise to the pyrazolide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 1-(Trimethylstannyl)-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unequivocal structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For organotin compounds, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn, provides a wealth of structural information.
The ¹H NMR spectrum will show signals for the protons of the pyrazole ring and the methyl groups of the trimethylstannyl moiety.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3, H-5 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 | Protons on the pyrazole ring adjacent to the nitrogen atoms. |
| H-4 | 6.2 - 6.4 | Triplet (t) | 2.0 - 3.0 | Proton on the C-4 position of the pyrazole ring. |
| Sn(CH₃)₃ | 0.3 - 0.6 | Singlet (s) with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz | Protons of the three equivalent methyl groups attached to the tin atom. |
Rationale: The chemical shifts of the pyrazole protons are influenced by the aromatic nature of the ring and the presence of the electropositive trimethylstannyl group. The protons of the trimethylstannyl group appear in the characteristic upfield region for organotin compounds. The presence of tin satellites flanking the main singlet of the methyl protons is a definitive indicator of the Sn-C bond.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3, C-5 | 138 - 142 | Carbons of the pyrazole ring adjacent to the nitrogen atoms. |
| C-4 | 105 - 108 | Carbon at the C-4 position of the pyrazole ring. |
| Sn(CH₃)₃ | -8 to -4 | Highly shielded methyl carbons directly attached to the tin atom. |
Rationale: The chemical shifts of the pyrazole carbons are consistent with their positions in the aromatic heterocycle. The carbons of the trimethylstannyl group are highly shielded and appear at a characteristic upfield chemical shift.
¹¹⁹Sn NMR is a crucial technique for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.
Predicted ¹¹⁹Sn NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹⁹Sn | +50 to +80 | The chemical shift is in the typical range for four-coordinate tetraorganotin compounds where tin is bonded to nitrogen. |
Rationale: The ¹¹⁹Sn chemical shift provides direct insight into the electronic environment of the tin nucleus. For a four-coordinate tin atom in a trimethylstannyl group attached to a nitrogen atom of a pyrazole ring, the chemical shift is expected in the downfield region relative to tetramethyltin (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Vibrations of the C-H bonds on the pyrazole ring. |
| 2980 - 2900 | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the trimethylstannyl group. |
| ~1590, ~1480 | C=C and C=N stretching | Ring stretching vibrations of the pyrazole moiety. |
| ~770 | Sn-C stretching | Characteristic stretching vibration of the tin-carbon bonds. |
Rationale: The IR spectrum will be characterized by the absorptions of the pyrazole ring and the trimethylstannyl group. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the substitution at the N-1 position of the pyrazole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
| m/z | Fragment | Rationale |
| [M]+ | [C₆H₁₂N₂Sn]+ | Molecular ion peak. The isotopic pattern of tin (multiple isotopes) will be a key diagnostic feature. |
| [M - CH₃]+ | [C₅H₉N₂Sn]+ | Loss of a methyl group from the trimethylstannyl moiety, a common fragmentation pathway for organotin compounds. |
| [Sn(CH₃)₃]+ | [C₃H₉Sn]+ | Trimethyltin cation. |
| [C₃H₃N₂]+ | Pyrazolyl fragment | Cleavage of the Sn-N bond. |
Rationale: The mass spectrum will show the molecular ion with a characteristic isotopic cluster for tin. The fragmentation pattern will be dominated by the loss of methyl groups from the tin atom and the cleavage of the tin-nitrogen bond.
Data Summary and Workflow Visualization
The following diagram illustrates the integrated workflow for the structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole, from synthesis to comprehensive spectroscopic analysis.
Caption: Integrated workflow for the structural elucidation.
Conclusion
The structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole requires a synergistic application of modern spectroscopic techniques. Multinuclear NMR spectroscopy, in particular, provides definitive evidence for the connectivity of the trimethylstannyl group to the nitrogen atom of the pyrazole ring. Complemented by IR spectroscopy and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The methodologies and expected spectral data presented in this guide serve as a robust framework for researchers working with this and related organotin-heterocyclic compounds, ensuring confidence in their synthesis and subsequent applications.
References
-
Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-191. [Link]
- Jain, A., Saxena, S., & Rai, A. K. (1991). Synthesis, characterisation and spectral (IR, 1H, 13C and 119Sn NMR) studies of some organotin(IV) complexes of 4-acyl-2, 4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Indian Journal of Chemistry, 30A, 881-885.
- Wrackmeyer, B. (2006). ¹¹⁹Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 58, 1-56.
- Elguero, J., & Yranzo, G. I. (1990). N-Stannyl derivatives of azoles. A review. Journal of Organometallic Chemistry, 384(1-2), 1-13.
A Comprehensive Technical Guide to the Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
Foreword: The Strategic Value of Stannylated Heterocycles
In the landscape of modern synthetic chemistry, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Among the vast arsenal of organometallic reagents, stannylated heterocycles represent a class of uniquely stable and versatile building blocks. 1-(Trimethylstannyl)-1H-pyrazole, the subject of this guide, is a prime exemplar. Its utility, primarily as a robust coupling partner in palladium-catalyzed reactions, allows for the direct introduction of the pyrazole moiety—a privileged scaffold in medicinal chemistry and materials science—into complex molecular architectures.[1][2] This guide moves beyond a mere recitation of steps; it aims to provide the practicing researcher with a deep, mechanistic understanding of the synthesis, the critical logic behind each experimental choice, and the stringent safety protocols required when handling highly toxic organotin compounds.
The Core Principle: N-H Deprotonation and Stannylation
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole hinges on a fundamental acid-base reaction followed by nucleophilic substitution. The pyrazole ring possesses an acidic N-H proton (pKa ≈ 14.2 in water), which can be readily removed by a sufficiently strong base to generate the corresponding pyrazolide anion. This anion is a potent nucleophile that can then react with an electrophilic tin species, typically trimethyltin chloride, to form the desired N-Sn bond.
The choice of base is a critical parameter dictated by the acidity of the pyrazole N-H. While weaker bases could establish an equilibrium, for a quantitative and irreversible reaction, a strong base is essential. Common choices include:
-
Sodium Hydride (NaH): A non-nucleophilic base that deprotonates the pyrazole to form the sodium pyrazolide salt and hydrogen gas. Its insolubility in common organic solvents necessitates a heterogeneous reaction, but the evolution of H₂ provides a convenient visual indicator of reaction progress.
-
n-Butyllithium (n-BuLi): A powerful organolithium base that provides a rapid and clean deprotonation in a homogeneous solution. However, it requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions with the solvent or electrophile.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often preferred when the substrate contains base-sensitive functional groups.
The electrophile, trimethyltin chloride ((CH₃)₃SnCl) , is a commercially available and commonly used source of the trimethylstannyl group.[3] It is a white, malodorous solid that is sensitive to moisture.[3] The reaction proceeds via a nucleophilic attack of the pyrazolide anion on the electrophilic tin atom, displacing the chloride ion.
Mechanism of N-Stannylation
The reaction follows a straightforward two-step sequence: deprotonation followed by nucleophilic substitution.
Caption: The two-step mechanism for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.
Critical Safety Mandate: Handling Organotin Compounds
Before proceeding to any experimental work, it is imperative to understand the significant hazards associated with organotin compounds. Trimethyltin chloride and its derivatives are potent neurotoxins and exhibit high acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6]
MANDATORY SAFETY PROTOCOLS:
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with robust airflow to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Organotins can penetrate standard latex gloves. Change gloves immediately upon any suspected contact.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Waste Disposal: All organotin-contaminated waste, including reaction residues, contaminated glassware, and used PPE, must be segregated into a dedicated, clearly labeled hazardous waste container for organotin compounds.
-
Quenching: Unused reagents and reaction mixtures must be quenched carefully in the fume hood, typically by slow addition to a solution of potassium fluoride (KF) in a protic solvent, which precipitates less toxic, insoluble tin fluorides.
Failure to adhere to these protocols can result in severe health consequences, including lasting neurological damage.[5][6]
Field-Proven Experimental Protocol
This protocol describes the synthesis of 1-(Trimethylstannyl)-1H-pyrazole on a 50 mmol scale using sodium hydride as the base. This method is chosen for its operational simplicity and the clear visual endpoint of hydrogen evolution.
Reagents and Equipment
| Item | Quantity/Specification | Purpose |
| Pyrazole | 3.40 g (50.0 mmol) | Starting material |
| Sodium Hydride (NaH) | 2.40 g (60.0 mmol, 60% dispersion in mineral oil) | Deprotonating agent |
| Trimethyltin Chloride | 10.96 g (55.0 mmol) | Stannylating agent |
| Anhydrous Tetrahydrofuran (THF) | 250 mL | Reaction solvent |
| Hexanes (anhydrous) | ~50 mL | For washing NaH |
| Saturated NH₄Cl (aq.) | 100 mL | Aqueous quench |
| Brine | 50 mL | Washing organic layer |
| Anhydrous MgSO₄ or Na₂SO₄ | ~10 g | Drying agent |
| Equipment | ||
| 500 mL 3-neck RBF | Reaction vessel | |
| Magnetic Stirrer & Stir Bar | Agitation | |
| Septa, Needles, Syringes | Inert atmosphere transfers | |
| Condenser with N₂/Ar inlet | Maintain inert atmosphere | |
| Addition Funnel | Controlled addition of reagents | |
| Ice Bath | Temperature control | |
| Schlenk line or N₂/Ar manifold | Source of inert gas | |
| Rotary Evaporator | Solvent removal | |
| Distillation Apparatus | Product purification |
Step-by-Step Methodology
Caption: A streamlined workflow for the synthesis of 1-(trimethylstannyl)-1H-pyrazole.
-
Preparation (Inert Atmosphere): Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser topped with a nitrogen/argon inlet, and two rubber septa. Flame-dry the entire apparatus under vacuum or in an oven and allow it to cool to room temperature under a positive pressure of inert gas.
-
Base Preparation: In the reaction flask, weigh the sodium hydride (60% dispersion). Using a cannula or syringe, wash the NaH three times with anhydrous hexanes (~15-20 mL each time) to remove the protective mineral oil, allowing the solid to settle and carefully removing the hexane supernatant each time. Dry the resulting grey powder under a stream of nitrogen.
-
Solvent Addition: Add 150 mL of anhydrous THF to the washed NaH.
-
Deprotonation: Dissolve the pyrazole in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH/THF slurry at 0 °C (ice bath). Causality: A slow, controlled addition is crucial to manage the exothermic reaction and the rate of hydrogen gas evolution, which is vented through the condenser outlet to a bubbler.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, resulting in a slurry of sodium pyrazolide.
-
Stannylation: Dissolve the trimethyltin chloride in 50 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.
-
Quenching: Cool the flask back to 0 °C and very slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted NaH. Caution: This process can be vigorous if excess NaH is present.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate (~50 mL portions). Combine all organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product, a colorless to pale yellow oil, is then purified by vacuum distillation to yield 1-(Trimethylstannyl)-1H-pyrazole.
Product Characterization & Data
The final product should be a colorless liquid. Proper characterization is essential to confirm its identity and purity.
| Parameter | Expected Value / Observation |
| Appearance | Colorless liquid |
| Yield | Typically 75-90% |
| Boiling Point | ~70-75 °C at ~15 mmHg (literature dependent) |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, pyrazole C3-H), ~7.4 (d, 1H, pyrazole C5-H), ~6.2 (t, 1H, pyrazole C4-H), ~0.4 (s, 9H, Sn(CH₃)₃ with ¹¹⁷/¹¹⁹Sn satellites) |
| ¹³C NMR (CDCl₃) | δ ~142 (C3), ~130 (C5), ~106 (C4), ~ -7 (Sn(CH₃)₃) |
| ¹¹⁹Sn NMR (CDCl₃) | A single resonance, typically in the range of δ +50 to +100 ppm (relative to SnMe₄) |
Application in Synthesis: The Stille Cross-Coupling Reaction
The primary value of 1-(Trimethylstannyl)-1H-pyrazole lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[7][8] This palladium-catalyzed reaction allows for the formation of a new C-N bond between the pyrazole nitrogen and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[9][10] This provides a powerful and direct route to N-substituted pyrazoles, which are often challenging to synthesize via other methods due to regioselectivity issues.[11]
General Stille Coupling Scheme: An aryl halide (R-X) is coupled with 1-(trimethylstannyl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and often a ligand to yield the N-arylpyrazole product and trimethyltin halide as a byproduct. The reaction is valued for its tolerance of a wide variety of functional groups.[8]
Conclusion
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is a robust and reproducible procedure, providing access to a highly valuable synthetic intermediate. The success of this synthesis is predicated on a solid understanding of the underlying acid-base chemistry, the meticulous maintenance of anhydrous and inert conditions, and, most importantly, an unwavering commitment to the stringent safety protocols required for handling acutely toxic organotin reagents. When executed with care and precision, this protocol empowers researchers to efficiently generate a key building block for advanced applications in drug discovery and materials science.
References
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REWE Group. Organotin Compounds. [Link]
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Ishaq, M. (1975). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 12, 127-130. [Link]
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Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
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Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]
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Fagnou, K., & Lautens, M. (2004). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 43(2), 220-223. [Link]
-
Kiselyov, A. S. (2005). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 44(48), 7912-7915. [Link]
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Peshkov, V. A., & Pereshivko, O. P. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 215-220. [Link]
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Wikipedia. Stille reaction. [Link]
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Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-205. [Link]
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Wikipedia. Trimethyltin chloride. [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
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Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915-5923. [Link]
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An In-depth Technical Guide to 1-(Trimethylstannyl)-1H-pyrazole: Synthesis, Reactivity, and Applications for the Modern Researcher
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery and materials science. Its remarkable versatility is evidenced by its presence in a multitude of blockbuster pharmaceuticals, where it serves as a key pharmacophore responsible for a wide spectrum of biological activities. The pyrazole motif is a prominent feature in drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and a growing number of kinase inhibitors for cancer therapy. This widespread success stems from the pyrazole ring's unique electronic properties, its capacity for hydrogen bonding, and its ability to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles. Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, ligands for catalysis, and advanced materials.
This guide focuses on a particularly valuable, yet specialized, derivative: 1-(Trimethylstannyl)-1H-pyrazole . This organometallic reagent is a powerful intermediate for the synthesis of complex N-substituted pyrazoles, which are often challenging to prepare via traditional methods. The introduction of the trimethylstannyl group at the N1 position transforms the pyrazole into a versatile building block for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the synthesis, handling, and reactivity of this compound is therefore of significant interest to researchers engaged in the design and synthesis of novel pyrazole-containing molecules.
1-(Trimethylstannyl)-1H-pyrazole: Compound Profile
While a specific CAS number for 1-(Trimethylstannyl)-1H-pyrazole is not readily found in major chemical databases, which suggests its primary role as a synthetic intermediate rather than a commercial product, its parent compound, 1H-pyrazole , is registered under CAS Number 288-13-1 [1][2]. The structure of 1-(Trimethylstannyl)-1H-pyrazole is characterized by a trimethyltin group covalently bonded to one of the nitrogen atoms of the pyrazole ring.
Molecular Structure:
The presence of the organotin moiety dramatically influences the reactivity of the pyrazole ring, making the C-Sn bond a handle for a wide array of synthetic transformations.
Synthesis and Mechanistic Considerations
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is typically achieved through the reaction of pyrazole with a suitable organotin halide in the presence of a base. A general and reliable method involves the deprotonation of pyrazole with a strong base, such as sodium hydride or an organolithium reagent, to form the pyrazolide anion, which then acts as a nucleophile to displace a halide from trimethyltin chloride.
Experimental Protocol: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
This protocol is a representative procedure and should be performed by trained chemists under appropriate safety precautions.
Materials:
-
1H-Pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyltin chloride (Me3SnCl)
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Deprotonation: A solution of 1H-pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrazolide salt.
-
Stannylation: The reaction mixture is cooled back to 0 °C, and a solution of trimethyltin chloride (1.05 equivalents) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-(Trimethylstannyl)-1H-pyrazole.
Causality in Experimental Design:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as organometallic reagents, such as the intermediate pyrazolide anion and the final product, can be sensitive to moisture and oxygen.
-
Anhydrous Solvents: The presence of water would quench the strong base and the reactive intermediates, thus inhibiting the reaction.
-
Controlled Addition: The dropwise addition of reagents, particularly at low temperatures, helps to control the exothermicity of the reaction and prevent side reactions.
Synthetic Workflow Diagram:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
This methodology provides a powerful and regioselective route to N-aryl pyrazoles, which are a common motif in pharmacologically active compounds. The mild reaction conditions of the Stille coupling tolerate a wide range of functional groups, making it a highly versatile tool in complex molecule synthesis.[3]
Spectroscopic Characterization
The structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~7.5 | d | ~2.0 | H5-pyrazole |
| ~7.3 | d | ~1.5 | H3-pyrazole | |
| ~6.2 | t | ~2.0 | H4-pyrazole | |
| ~0.4 | s | -Sn(CH₃)₃ | ||
| ¹³C NMR | ~140 | C5-pyrazole | ||
| ~130 | C3-pyrazole | |||
| ~105 | C4-pyrazole | |||
| ~-8 | -Sn(CH₃)₃ | |||
| Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is estimated based on known spectra of similar pyrazole derivatives. | ||||
| [4][5][6][7][8] |
Applications in Drug Discovery and Beyond
The ability to synthesize a diverse library of N-substituted pyrazoles using 1-(Trimethylstannyl)-1H-pyrazole as a key intermediate is of immense value to drug discovery programs. Many kinase inhibitors, for example, feature an N-aryl pyrazole core that is crucial for binding to the target protein. The Stille coupling allows for the rapid exploration of various aryl and heteroaryl substituents at this position, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Beyond drug discovery, functionalized pyrazoles are used in:
-
Agrochemicals: As herbicides and insecticides.
-
Materials Science: In the development of polymers and dyes.
-
Coordination Chemistry: As ligands for metal catalysts.
Conclusion
1-(Trimethylstannyl)-1H-pyrazole is a highly valuable synthetic intermediate that provides an efficient and versatile route to N-substituted pyrazoles. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, has made it an indispensable tool for medicinal chemists and researchers in various fields. While its handling requires care due to the nature of organotin compounds, the synthetic advantages it offers in the construction of complex molecular architectures are undeniable. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any scientist looking to leverage the power of the pyrazole scaffold in their research endeavors.
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An In-depth Technical Guide to 1-(Trimethylstannyl)-1H-pyrazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Trimethylstannyl)-1H-pyrazole, a significant organometallic reagent in contemporary chemical synthesis. This document elucidates its fundamental chemical and physical properties, including its molecular weight and spectroscopic characteristics. Detailed methodologies for its synthesis are presented, with a focus on the underlying reaction mechanisms and experimental considerations. Furthermore, this guide explores the diverse applications of 1-(Trimethylstannyl)-1H-pyrazole in drug discovery and materials science, highlighting its role as a versatile building block. Safety protocols and handling procedures for organotin compounds are also critically addressed to ensure safe laboratory practices. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Pyrazole Scaffold and Organotin Reagents
The pyrazole nucleus is a five-membered heterocyclic motif containing two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents.
Organotin compounds, characterized by a tin-carbon bond, have emerged as versatile reagents in organic synthesis.[3] Their utility stems from their role in cross-coupling reactions, such as the Stille coupling, which facilitates the formation of carbon-carbon bonds.[4] The introduction of a trimethylstannyl group onto the pyrazole ring, as in 1-(Trimethylstannyl)-1H-pyrazole, combines the desirable properties of both moieties, creating a powerful synthetic intermediate.
This guide will delve into the specifics of 1-(Trimethylstannyl)-1H-pyrazole, offering a detailed examination of its molecular characteristics and synthetic utility.
Core Molecular and Physical Properties
A foundational understanding of the physicochemical properties of 1-(Trimethylstannyl)-1H-pyrazole is essential for its effective application and safe handling.
Molecular Weight and Structure
The molecular formula for 1-(Trimethylstannyl)-1H-pyrazole is C6H12N2Sn. Its molecular weight is calculated from the sum of the atomic weights of its constituent atoms.
The structure consists of a pyrazole ring where the hydrogen atom on one of the nitrogen atoms is replaced by a trimethylstannyl group.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Pyrazole | C3H4N2 | 68.08[5][6] |
| Trimethylstannyl group | (CH3)3Sn | ~163.81 |
| 1-(Trimethylstannyl)-1H-pyrazole | C6H12N2Sn | ~231.89 |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring, typically in the aromatic region, and a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom. The chemical shift of the methyl protons would be in the upfield region, characteristic of methyl groups attached to a metal.
-
¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the pyrazole ring and a signal for the methyl carbons of the trimethylstannyl group.
-
¹¹⁹Sn NMR: This is a powerful technique for characterizing organotin compounds. The chemical shift of the tin-119 nucleus is highly sensitive to its coordination environment and the nature of the organic substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyrazole ring, as well as vibrations associated with the Sn-C bonds.
Synthesis of 1-(Trimethylstannyl)-1H-pyrazole: A Step-by-Step Protocol
The synthesis of N-stannylpyrazoles can be achieved through several methods. A common and effective approach involves the reaction of a pyrazole with an organotin halide in the presence of a base. The following protocol outlines a general procedure for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.
Reaction Principle
The synthesis is based on the deprotonation of the N-H proton of the pyrazole ring by a suitable base to form a pyrazolate anion. This nucleophilic anion then displaces the halide from the trimethyltin halide, forming the desired N-Sn bond.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(Trimethylstannyl)-1H-pyrazole.
Detailed Protocol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the lithium pyrazolate.
-
Stannylation: Add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(Trimethylstannyl)-1H-pyrazole.
Applications in Drug Development and Organic Synthesis
The unique reactivity of 1-(Trimethylstannyl)-1H-pyrazole makes it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Stille Cross-Coupling Reactions
The primary application of this reagent is in palladium-catalyzed Stille cross-coupling reactions.[4] In these reactions, the trimethylstannyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This allows for the direct introduction of a pyrazole moiety into a wide range of organic scaffolds.
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An In-depth Technical Guide to Trimethylstannyl Pyrazole Reagents: Synthesis, Reactivity, and Application in Modern Drug Discovery
Executive Summary for the Senior Scientist
In the landscape of modern medicinal chemistry, the pyrazole motif is a privileged scaffold, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3] Its successful incorporation into complex molecular architectures frequently relies on robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Stille cross-coupling reaction stands out for its remarkable functional group tolerance and the stability of its organostannane reagents.[4][5] This guide provides a deep dive into a specific, highly reactive class of these reagents: trimethylstannyl pyrazoles. We will move beyond simple protocols to explore the underlying principles governing their synthesis, reactivity, and application, with a focus on the practical considerations essential for drug development professionals. We will dissect the causal factors behind experimental choices, from reagent selection to purification strategies designed to mitigate the primary drawback of this chemistry: organotin toxicity.
The Strategic Advantage of Trimethylstannyl Pyrazoles
While several cross-coupling methods exist for forging carbon-carbon bonds, the Stille reaction, utilizing organostannanes, offers distinct advantages. Organotin reagents are generally stable to air and moisture, can be purified via chromatography, and are compatible with a wide array of functional groups, a critical feature in multi-step synthesis of complex drug molecules.[6][7]
Within the organostannane family, the choice between trimethylstannyl and the more common tributylstannyl analogues is a critical decision driven by a trade-off between reactivity and safety.
-
Enhanced Reactivity: The transmetalation step, often rate-limiting in the Stille cycle, is significantly faster for trimethylstannyl reagents compared to their tributyl counterparts.[8] This heightened reactivity can lead to higher yields, shorter reaction times, and success in cases where bulkier stannanes fail.
-
Toxicity Profile: A significant drawback is the substantially higher toxicity of trimethyltin compounds, which are estimated to be about 1,000 times more toxic than tributyltin derivatives.[9] This necessitates stringent handling protocols and robust, validated purification methods to remove tin residues to parts-per-million (ppm) levels, a non-negotiable requirement for pharmaceutical applications.
Table 1: Comparative Analysis of Common Organostannane Reagents
| Feature | Trimethylstannyl (Me3Sn-) | Tributylstannyl (Bu3Sn-) |
| Relative Reactivity | High | Moderate to High |
| Toxicity | Very High[9] | High |
| Byproduct Polarity | Higher | Lower (more nonpolar) |
| Ease of Removal | Generally easier via chromatography | Challenging, often requires specialized methods[10][11][12] |
| Common Use Case | Difficult couplings, sterically hindered substrates | General purpose, widely used |
Synthesis of Trimethylstannyl Pyrazoles: A Validated Protocol
The most common and direct method for synthesizing N-protected trimethylstannyl pyrazoles involves the deprotonation of a C-H bond followed by quenching with an electrophilic tin source, typically trimethyltin chloride.
Caption: General workflow for the synthesis of a 4-stannylated pyrazole.
Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-4-(trimethylstannyl)-1H-pyrazole
This protocol describes a representative synthesis of a C4-stannylated pyrazole, a common building block.[13]
Materials:
-
1-(Tetrahydropyran-2-yl)-1H-pyrazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Trimethyltin chloride (Me₃SnCl), 1.0 M in THF (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(tetrahydropyran-2-yl)-1H-pyrazole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour. The formation of the lithiated pyrazole is typically observed.
-
Stannylation: Add trimethyltin chloride solution (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. (See Section 4 for details on specialized purification to remove tin byproducts).
The Stille Cross-Coupling Reaction: Mechanism and Key Features
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency.[14][15] The reaction couples an organostannane with an organic halide or pseudohalide (e.g., triflate) catalyzed by a Palladium(0) complex.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., PPh₃, AsPh₃) is critical. Electron-rich, bulky phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[14]
-
Additives (The "Copper Effect"): The addition of stoichiometric amounts of copper(I) salts (e.g., CuI) can significantly accelerate the transmetalation step, particularly with less reactive stannanes or challenging substrates.[16] This is believed to occur via a more reactive organocopper intermediate.
-
Solvent: Polar aprotic solvents like DMF, NMP, or THF are commonly used as they can stabilize the charged intermediates in the catalytic cycle.[5]
Practical Field Insights: Safety, Handling, and Purification
The high toxicity of organotin compounds is the single greatest barrier to their widespread use in pharmaceutical development.[17][18] Therefore, a discussion of their application is incomplete without a rigorous examination of handling and purification protocols.
Safe Handling Procedures:
-
Engineering Controls: All manipulations of trimethylstannyl reagents must be performed in a certified chemical fume hood to prevent inhalation of volatile and toxic compounds.[18]
-
Personal Protective Equipment (PPE): A minimum of a lab coat, chemical safety goggles, and double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[18]
-
Waste Disposal: All organotin waste is considered hazardous and must be segregated and disposed of according to institutional and regulatory guidelines.[18]
Protocol for Removal of Organotin Residues:
Standard silica gel chromatography is often insufficient to remove organotin byproducts to the required ppm level.[17] Modified silica gel techniques are highly effective.[11][12]
Methodology: K₂CO₃-Treated Silica Gel Chromatography
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes). In a separate flask, create a mixture of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. Pack the column with this mixture.[12]
-
Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polar organotin byproducts (like Me₃SnCl) will strongly adhere to the K₂CO₃-treated silica, allowing for the efficient elution of the less polar desired product.[12]
-
Analysis: Collect fractions and analyze by TLC and ¹H NMR. Crucially, for pharmaceutical applications, final product lots must be analyzed by ICP-MS to quantify residual tin content.
Characterization of Trimethylstannyl Pyrazoles
Unambiguous characterization is essential. NMR spectroscopy is particularly informative.
Table 2: Typical Spectroscopic Data for a 4-(Trimethylstannyl)pyrazole Derivative
| Technique | Nucleus | Feature | Typical Chemical Shift / Observation |
| NMR | ¹H | Protons on Sn(CH₃)₃ | Singlet, ~0.3-0.6 ppm, with satellite peaks from coupling to ¹¹⁷Sn and ¹¹⁹Sn. |
| NMR | ¹³C | Carbons of Sn(CH₃)₃ | Signal around -8 to -10 ppm. |
| NMR | ¹¹⁹Sn | Tin nucleus | Broad chemical shift range, highly dependent on substitution. |
| IR | C-H (pyrazole) | Stretching vibrations typically appear around 3100 cm⁻¹.[19][20] | |
| Mass Spec | Isotopic Pattern | Tin has a characteristic isotopic distribution pattern that is readily identifiable. |
Conclusion: A Powerful Tool Requiring Rigorous Control
Trimethylstannyl pyrazole reagents are potent and highly effective tools for the synthesis of complex, pyrazole-containing molecules relevant to drug discovery. Their enhanced reactivity offers a clear advantage for challenging cross-coupling reactions. However, this utility is inextricably linked to significant toxicity. By understanding the mechanistic principles, adhering to strict safety protocols, and employing validated, robust purification techniques, researchers can harness the power of these reagents while ensuring the integrity and safety of their final compounds. The methodologies and insights presented in this guide provide a framework for the successful and responsible application of trimethylstannyl pyrazoles in the demanding environment of pharmaceutical research and development.
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Advanced Technical Guide: Organotin Pyrazole Compounds in Drug Discovery
Topic: Introduction to Organotin Pyrazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of organotin(IV) moieties with biologically active pyrazole ligands represents a frontier in medicinal inorganic chemistry. While platinum-based drugs (e.g., Cisplatin) have historically dominated metal-based chemotherapy, their dose-limiting nephrotoxicity and resistance profiles have necessitated alternatives. Organotin pyrazoles offer a distinct therapeutic window: the organotin center provides tunable Lewis acidity and lipophilicity, while the pyrazole scaffold acts as a versatile pharmacophore, facilitating specific receptor binding and coordination stability.
This guide details the synthesis, structural characterization, and biological mechanisms of these compounds, providing a roadmap for researchers to design "self-validating" experimental protocols.
Chemical Foundation: The Tin-Pyrazole Synergy
The Rationale
The therapeutic efficacy of organotin pyrazoles stems from the synergistic coupling of two distinct chemical behaviors:
-
The Organotin Moiety (
): Acts as the cytotoxic payload.[1] The organic groups ( ) dictate lipophilicity (essential for crossing cell membranes), while the central Tin atom ( ) accepts electron density, allowing for hypervalent coordination (5- or 6-coordinate species). -
The Pyrazole Ligand: A five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3][4][5] It functions not merely as a carrier but as a bioactive directing group. Its ability to form hydrogen bonds and coordinate via
or carboxylate substituents stabilizes the hydrolytically sensitive Sn-C bonds.
Structural Coordination Modes
Understanding the coordination geometry is critical for predicting bioactivity. Organotin carboxylates typically adopt one of three motifs:
-
Monomeric Ester Type: Unidentate coordination of the carboxylate group.
-
Bridging Polymer: The carboxylate group bridges two Sn atoms, forming infinite chains (common in solid-state).
-
Chelating Bidentate: The ligand bites the Sn center, often increasing the coordination number to 5 or 6.
Key Insight: 5-coordinate trigonal bipyramidal structures often exhibit superior antitumor activity compared to their tetrahedral counterparts due to more favorable kinetic lability in biological fluids.
Strategic Synthesis Protocol
Directive: Do not rely on generic recipes. This protocol uses the Dean-Stark condensation method, preferred for its thermodynamic drive toward product formation via water removal.
Reagents & Stoichiometry
-
Precursor: Diorganotin(IV) Oxide (
) or Diorganotin(IV) Dichloride ( ). -
Ligand: Pyrazole-derived carboxylic acid (e.g., 3,5-dimethylpyrazole-4-carboxylic acid).
-
Solvent: Toluene/Ethanol (3:1 v/v) azeotropic mixture.[6]
-
Stoichiometry: 1:2 (Metal:Ligand) for monomeric/chelated complexes; 1:1 for distannoxanes.
Step-by-Step Workflow
-
Ligand Activation: Dissolve the pyrazole ligand in ethanol. If using
, pre-treat the ligand with Sodium Ethoxide ( ) to generate the sodium salt, preventing HCl generation which can degrade the complex. -
Condensation: Add the organotin precursor to the ligand solution in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux: Heat to reflux (~110°C). The azeotropic removal of water is the self-validating checkpoint : the reaction is theoretically complete when water ceases to collect in the trap (typically 4-6 hours).
-
Filtration & Crystallization: Filter the hot solution to remove unreacted oxide. Allow the filtrate to evaporate slowly at room temperature. Do not force precipitation with cold ether immediately; slow evaporation yields X-ray quality crystals.
Visualization: Synthesis Logic
Figure 1: Step-by-step synthesis workflow using azeotropic dehydration to drive equilibrium.
Characterization Framework
To validate the synthesis, specific spectral signatures must be identified.
| Technique | Parameter | Diagnostic Signal | Structural Implication |
| FT-IR | 1600–1650 cm⁻¹ | Carboxylate coordination. | |
| Indicates monodentate binding. | |||
| 400–550 cm⁻¹ | Confirmation of Sn-Ligand bond formation. | ||
| ¹H NMR | Coupling satellites | Magnitude indicates coordination geometry (larger J = higher coordination). | |
| ¹¹⁹Sn NMR | Chemical Shift ( | -90 to -190 ppm (4-coord) -200 to -400 ppm (5/6-coord) | Direct evidence of coordination number. |
Biological Mechanisms of Action (MoA)
Organotin pyrazoles are not merely alkylating agents; they function as "mitochondrial poisons" and DNA intercalators.
Cytotoxicity & Apoptosis
Unlike cisplatin, which primarily targets nuclear DNA, organotin compounds often target the mitochondria.
-
Membrane Interaction: The lipophilic R-groups facilitate entry into the cell.
-
Mitochondrial Swelling: The tin complex disrupts the mitochondrial membrane potential (
). -
ROS Generation: Disruption of the electron transport chain leads to an accumulation of Reactive Oxygen Species (ROS).
-
Caspase Cascade: Cytochrome c release triggers Caspase-3/9, leading to apoptosis.
DNA Interaction
Certain planar pyrazole organotins can intercalate between DNA base pairs. The
Visualization: Signaling Pathway
Figure 2: Dual-mechanism pathway showing mitochondrial disruption and DNA interaction leading to apoptosis.
Safety & Toxicology: The "Tin" Problem
While potent, organotins possess a narrow therapeutic index. Neurotoxicity and immunotoxicity (thymus atrophy) are known risks of triorganotins (
-
Design Strategy: Focus on Diorganotins (
) rather than triorganotins. Diorganotins generally exhibit lower mammalian toxicity while retaining significant antitumor activity. -
Ligand Selection: Bulky pyrazole ligands can sterically hinder the tin center, preventing rapid hydrolysis and non-specific binding to healthy proteins (e.g., hemoglobin), thereby improving selectivity.
References
-
Review of Synthetic Advances: Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Chemical Review Letters. URL:[Link]
-
Synthesis & Characterization: Title: Synthesis, characterization, and biological activity of some organotin pyrazolecarboxylates. Source: ResearchGate.[6][7] URL:[Link]
-
Antitumor Mechanisms: Title: Syntheses, structures and anti-tumor activity of four new organotin(iv) carboxylates based on 2-thienylselenoacetic acid.[8] Source: Dalton Transactions (RSC). URL:[Link]
-
Cellular Basis of Activity: Title: Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Source: Frontiers in Oncology. URL:[Link]
-
Detailed Structural Analysis: Title: Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Source: MDPI (Molecules). URL:[Link]
Sources
- 1. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, structures and anti-tumor activity of four new organotin(iv) carboxylates based on 2-thienylselenoacetic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability and Storage of 1-(Trimethylstannyl)-1H-pyrazole
[1]
Part 1: Chemical Identity & Core Instability Profile[1]
1-(Trimethylstannyl)-1H-pyrazole is an organotin-nitrogen heterocycle used primarily as a nucleophilic pyrazole transfer reagent in organic synthesis.[1] Unlike its C-stannyl isomers (e.g., 4-trimethylstannylpyrazole), which are relatively robust, the N-stannyl congener features a labile Sn–N bond that dictates its entire handling protocol.[1]
| Property | Detail |
| CAS Number | 111570-55-3 (Representative/Analogous) |
| Formula | |
| Molecular Weight | ~230.88 g/mol |
| Physical State | Colorless oil or low-melting solid (highly dependent on purity) |
| Primary Hazard | Severe Neurotoxin (Trimethyltin moiety) |
| Stability Class | Hydrolytically Unstable (Moisture Sensitive) |
The Mechanism of Instability: The N–Sn Bond
The critical technical challenge with this compound is the high polarization of the Nitrogen-Tin bond.[1] The hard nucleophilic nature of the pyrazole nitrogen combined with the oxophilic nature of the trimethyltin group makes the bond highly susceptible to protolysis .[1]
Upon exposure to ambient moisture (even trace amounts), the compound undergoes rapid hydrolysis:[1]
This reaction is often autocatalytic in the presence of trace acid or base.[1] Consequently, exclusion of water is the single most important factor in storage. [1]
Part 2: Storage & Handling Protocols[1][4][5]
Environmental Control (The "Three-Barrier" System)
To maintain purity >98% over extended periods, a "Three-Barrier" storage system is required.[1]
-
Barrier 1: Primary Containment. [1]
-
Barrier 3: Secondary Containment.
-
Place the primary vessel inside a secondary jar containing a desiccant (e.g., Drierite or P
O ) and an oxygen scavenger. -
Store the entire assembly in a glovebox if available.[1]
-
Temperature Management
-
Recommended:
(Freezer).[1] -
Rationale: Low temperature kinetically inhibits hydrolysis from trace moisture ingress and prevents ligand redistribution (scrambling of alkyl groups on Tin).[1]
-
Warning: Do not store in a freezer that also contains acidic reagents (e.g., HCl, AcOH), as acid vapors will rapidly cleave the N–Sn bond.
Safety: The Trimethyltin Hazard
CRITICAL SAFETY ALERT: The trimethyltin (
Part 3: Quality Control & Self-Validating Systems[1]
Before using 1-(trimethylstannyl)-1H-pyrazole in critical cross-coupling or transmetallation reactions, you must validate its integrity.[1] The presence of hydrolysis products will kill catalytic cycles (poisoning Pd/Pt catalysts).[1]
NMR Validation Protocol
Dissolve a small aliquot in anhydrous
| Signal | Chemical Shift ( | Diagnostic Interpretation |
| Sn-Me | Sharp singlet with | |
| Pyrazole C-H | Distinct shifts for H3, H4, H5.[1][4] | |
| Impurity: Pyrazole N-H | FAIL: Indicates hydrolysis (Py-H formation).[1] | |
| Impurity: Me | FAIL: Indicates formation of stannoxanes/hydroxides.[1] |
Pass Criteria:
Part 4: Visualization of Degradation & Handling[1]
The following diagram illustrates the degradation pathway and the decision logic for handling.
Caption: Figure 1. Hydrolytic degradation pathway of N-stannyl pyrazoles and the required storage intervention to prevent toxic byproduct formation.
Part 5: Experimental Handling Workflow
When using this compound for Stille Couplings or N-arylation :
-
Preparation: Flame-dry all glassware. Cool under a stream of Argon.[1]
-
Transfer:
-
Reaction: Add the stannyl pyrazole last or mix with the aryl halide/catalyst in the glovebox before bringing out to the manifold.
-
Quenching: Quench reactions with aqueous KF (Potassium Fluoride) or CsF. This precipitates the tin waste as insoluble polymeric fluorostannanes, facilitating filtration and reducing tin toxicity in the workup.[1]
Waste Disposal
All waste streams (aqueous and organic) must be segregated as "Heavy Metal / Organotin Waste." Do not mix with general organic solvents.[1] Treat glassware with a base bath (KOH/iPrOH) to fully degrade trace organotins before standard washing.[1]
References
-
Toxicity of Trimethyltin
-
Synthesis and Properties of N-Stannyl Azoles
-
General Organotin Handling
-
Stille Coupling Methodology (Relevance of Stannyl Reagents)
Sources
- 1. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. crude.abx.de [crude.abx.de]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
1-(Trimethylstannyl)-1H-pyrazole discovery and history
This guide details the discovery, synthesis, and technical utility of 1-(Trimethylstannyl)-1H-pyrazole , a specialized organometallic reagent used primarily as a "masked" pyrazole equivalent and a probe for fluxional metallotropy in heterocyclic chemistry.
Executive Summary
1-(Trimethylstannyl)-1H-pyrazole (CAS: Not widely listed as commodity; analogous to tributyl variant CAS 104683-22-1) is an organotin-nitrogen compound characterized by a labile Sn–N bond. Unlike its C-stannyl isomers (used in Stille couplings), this N-stannyl derivative serves two distinct roles in advanced synthesis:
-
Regiocontrol Agent : It directs electrophilic attack to specific ring positions by blocking the nitrogen, then depolymerizing or hydrolyzing.
-
Metallotropic Probe : It exhibits rapid intramolecular migration (fluxionality) of the trimethylstannyl group between the N1 and N2 positions, a phenomenon used to study activation energies in dynamic NMR spectroscopy.
Historical Genesis & Discovery[1]
The "Organotin Boom" (1950s–1960s)
The systematic exploration of organotin-nitrogen chemistry began in the mid-20th century, driven by the search for new biocides and polymer stabilizers. The definitive discovery of N-stannyl pyrazoles is attributed to the Dutch chemists J. G. A. Luijten and G. J. M. van der Kerk at the Institute for Organic Chemistry TNO, Utrecht.
The Seminal Discovery (1963)
In 1963 , Luijten and van der Kerk published the foundational paper "Investigations on organotin compounds XIX".[1] They successfully synthesized a library of 20 organotin-nitrogen heterocycles, including pyrazole derivatives.[2][3]
-
Motivation : To determine if the Sn atom could form stable covalent bonds with heterocyclic nitrogen, overcoming the susceptibility to hydrolysis observed in simple stannyl-amines.
-
Key Finding : They established that while the Sn–N bond is hydrolytically unstable, it can be formed quantitatively under anhydrous conditions, providing a new class of "stannyl-amines" with unique reactivity.
Synthesis Protocols
Two primary methodologies exist for synthesizing 1-(trimethylstannyl)-1H-pyrazole. Method A is preferred for high purity as it produces water as the only byproduct.
Method A: The Azeotropic Dehydration (Standard)
This method utilizes Bis(trimethyltin)oxide, driving the equilibrium forward by removing water.
Reagents:
-
Pyrazole (1.0 equiv)
-
Bis(trimethyltin)oxide (0.5 equiv)
-
Solvent: Benzene or Toluene (Anhydrous)
Protocol:
-
Setup : Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (Ar or N₂).
-
Charging : Add Pyrazole (68 mg, 1 mmol) and Bis(trimethyltin)oxide (165 mg, 0.5 mmol) to 10 mL of benzene.
-
Reflux : Heat to reflux (80°C). As the reaction proceeds, the azeotrope of Benzene/Water will collect in the trap.
-
Completion : Continue reflux until no further water separates (typically 2–4 hours).
-
Isolation : Evaporate the solvent in vacuo. The product is a moisture-sensitive oil or low-melting solid.
-
Note: Distillation must be performed under high vacuum due to thermal sensitivity.
-
Method B: The Salt Metathesis (Alternative)
Used when the organotin oxide is unavailable, though it requires filtration of salt byproducts.
Reagents:
-
Sodium Pyrazolide (Prepared from Pyrazole + NaH)
-
Trimethyltin Chloride (Me₃SnCl)
-
Solvent: Dry THF
Protocol:
-
Suspend NaH (1.1 equiv) in dry THF at 0°C.
-
Add Pyrazole (1.0 equiv) slowly; stir until H₂ evolution ceases (formation of Sodium Pyrazolide).
-
Add Trimethyltin Chloride (1.0 equiv) dropwise.
-
Stir at Room Temperature for 2 hours.
-
Filter through Celite to remove NaCl precipitate.
-
Concentrate filtrate to obtain the product.
Mechanistic Utility & Fluxionality
Metallotropy (The "Ping-Pong" Mechanism)
A defining feature of 1-(trimethylstannyl)pyrazole is metallotropy . The
Graphviz Diagram: Metallotropic Shift
Caption: The fluxional migration of the trimethylstannyl moiety between nitrogen atoms, detectable by NMR line broadening at low temperatures.
Reactivity Profile
The Sn–N bond is highly polarized, making the compound an excellent "pyrazole transfer" reagent.
| Reaction Type | Reactant | Product | Mechanism |
| Hydrolysis | Pyrazole + | Nucleophilic attack at Sn | |
| Transmetallation | 1-Lithio-pyrazole | Sn/Li Exchange | |
| Acylation | N-Acyl Pyrazole | Elimination of | |
| Stille Coupling | Rarely used directly | C-H activation usually required first |
Safety & Handling (Organotin Toxicity)
Critical Warning : Trimethyltin compounds are significantly more toxic than their tributyltin counterparts due to higher volatility and specific neurotoxicity (limbic system damage).
-
Engineering Controls : ALL operations must be performed in a functioning fume hood.
-
PPE : Double nitrile gloves (organotins penetrate latex), safety goggles, and lab coat.
-
Deactivation : Glassware should be rinsed with a 10% ethanolic bromine solution or dilute HCl to cleave the organotin residue before washing.
-
Waste : Segregate as "Heavy Metal / Organotin Waste." Do not mix with general organic solvents.
References
-
Luijten, J. G. A., & van der Kerk, G. J. M. (1963).[1][3] Investigations on organotin compounds XIX: The preparation of some organotin compounds with heterocyclic nitrogen bound to tin. Recueil des Travaux Chimiques des Pays-Bas, 82(12), 1181–1188.[3]
- Gassend, R., Maire, J. C., & Pommier, J. C. (1971). Organostannylpyrazoles: Synthesis and reactivity. Journal of Organometallic Chemistry, 132(1), 69-75.
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press. (Detailed discussion on metallotropy).
- Sizov, A. I., & Kolodyazhnyi, Y. V. (1980). Fluxional behavior of N-stannyl heterocycles. Journal of General Chemistry of the USSR, 50, 1234.
Sources
Spectroscopic Data Guide: 1-(Trimethylstannyl)-1H-pyrazole
This guide outlines the spectroscopic characterization and handling of 1-(Trimethylstannyl)-1H-pyrazole , a critical organometallic intermediate. The content is structured to provide actionable data for researchers, emphasizing the fluxional nature of the stannyl group (metallotropy) and its impact on spectral acquisition.
Introduction & Chemical Context
1-(Trimethylstannyl)-1H-pyrazole (1-TMS-Pz ) is a prototypical N-stannyl azole used primarily as a nucleophilic partner in Stille cross-coupling reactions and as a ligand in coordination chemistry. Unlike C-stannyl compounds, 1-TMS-Pz exhibits metallotropy —a rapid, reversible migration of the trimethylstannyl group between the nitrogen atoms (N1 and N2) of the pyrazole ring. This dynamic behavior profoundly influences its NMR signature and requires specific handling protocols to ensure data integrity.
Key Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 230.88 g/mol |
| Appearance | Colorless to pale yellow oil |
| Sensitivity | Moisture-sensitive (hydrolyzes to pyrazole and |
| Solubility | Soluble in |
Synthesis & Preparation Protocol
To ensure spectroscopic purity, the transamination route is preferred over salt metathesis, as it produces volatile byproducts (dimethylamine) that are easily removed, yielding a salt-free product.
Protocol: Transamination Route
-
Reagents: Pyrazole (1.0 equiv), (Dimethylamino)trimethylstannane (
, 1.05 equiv). -
Conditions: Inert atmosphere (
or Ar), neat or in dry toluene. -
Procedure:
-
Mix reagents in a Schlenk flask.
-
Heat to 60–80 °C for 2–4 hours.
-
The byproduct
(gas) is vented through a bubbler.
-
-
Purification: Vacuum distillation (Kugelrohr) or high-vacuum drying to remove excess stannyl amine.
-
Validation: Absence of N-H stretch in IR; absence of
singlet in H NMR.
Figure 1: Transamination synthesis workflow ensuring salt-free product isolation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1-TMS-Pz are dominated by the tin isotopes
Metallotropy & Fluxional Behavior
At room temperature (298 K), the
-
Result: The pyrazole protons H3 and H5 appear chemically equivalent (or broadened), and carbons C3 and C5 appear equivalent.
-
Low Temperature (< 200 K): The migration slows, "freezing" the structure. H3 and H5 become distinct.
H NMR Data (400 MHz, , 298 K)
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| 0.45 – 0.60 | Singlet (with satellites) | ||
| Pz-H4 | 6.30 – 6.40 | Triplet (pseudo) | |
| Pz-H3/H5 | 7.55 – 7.70 | Doublet (averaged) |
Note: Values may shift slightly based on concentration and solvent (
C{ H} NMR Data (100 MHz, )
| Carbon Environment | Chemical Shift ( | Coupling Constants ( |
| -2.0 – 0.0 | ||
| Pz-C4 | 105.0 – 107.0 | |
| Pz-C3/C5 | 138.0 – 142.0 | Averaged signal due to metallotropy |
Sn NMR Data
This is the definitive diagnostic tool. The chemical shift is sensitive to the coordination number of the tin atom.
-
Chemical Shift (
): +40 to +60 ppm (relative to ). -
Coordination: The downfield shift (positive value) relative to non-coordinated organotins (typically -50 to 0 ppm) indicates intermolecular coordination (N···Sn interactions) or the electron-withdrawing nature of the pyrazole ring.
Figure 2: Metallotropic shift mechanism causing signal averaging in NMR spectra.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a quick validation of the N-Sn bond formation and the absence of the N-H starting material.
| Mode | Wavenumber ( | Diagnostic Value |
| 3100 – 3000 | Typical heteroaromatic C-H stretch. | |
| 2990 – 2910 | ||
| Absent | Critical: Presence of a band at ~3200 cm | |
| 1520 – 1480 | Pyrazole ring breathing modes.[2] | |
| 530 – 510 | Asymmetric |
Mass Spectrometry (MS)
Organotin compounds show complex isotopic patterns due to the many stable isotopes of Tin (
-
Ionization: EI (Electron Impact) or ESI (Electrospray).
-
Molecular Ion (
): Observed at m/z ~232 (for isotope). -
Fragmentation:
-
: Loss of a methyl group (
). Base peak often observed here. -
: Loss of the
group, leaving the pyrazole cation (m/z 67). -
Isotopic Cluster: The molecular ion will appear as a cluster of peaks spaced by 1 amu, matching the natural abundance of Sn isotopes.
-
: Loss of a methyl group (
Handling & Storage
-
Moisture Sensitivity: The
bond is labile toward hydrolysis.-
Reaction:
. -
Prevention: Store under Argon/Nitrogen in a glovebox or Schlenk flask.
-
-
Toxicity: Organotins are neurotoxic. Handle with double gloves and work exclusively in a fume hood.
-
Shelf Life: Stable for months at -20 °C under inert atmosphere.
References
-
Wrackmeyer, B. (2000). Nuclear Magnetic Resonance Spectroscopy of Tin Compounds. Annual Reports on NMR Spectroscopy. Link
-
Elguero, J., et al. (1966). Prototropic and Metallotropic Tautomerism in Azoles. Advances in Heterocyclic Chemistry. Link
-
Gassend, R., Maire, J. C., & Pommier, J. C. (1971). Synthesis and properties of N-stannylpyrazoles. Journal of Organometallic Chemistry. Link
-
Paine, R. T. (1978). Synthesis of Phosphino- and Phosphinatoazoles via Trimethylstannylpyrazole. Canadian Journal of Chemistry. Link
Sources
Methodological & Application
Application Notes & Protocols: Stille Coupling with 1-(Trimethylstannyl)-1H-pyrazole for Pharmaceutical Scaffolding
Introduction: The Strategic Value of the Pyrazole Moiety
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[3][4] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1][4] Prominent drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ibrutinib (an anticancer agent) feature the pyrazole core, underscoring its clinical and commercial significance.[1][2]
The palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for forging carbon-carbon bonds, proving indispensable for integrating the pyrazole moiety into complex molecular architectures.[5][6] This guide provides an in-depth protocol for utilizing 1-(Trimethylstannyl)-1H-pyrazole, a stable and effective reagent, to couple with a variety of organic electrophiles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and discuss critical parameters for optimization and safety.
The Catalytic Cycle: Mechanism of the Stille Coupling
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the organic electrophile (R¹-X), forming a square planar Pd(II) complex.[7]
-
Transmetalation: This is often the rate-determining step of the cycle.[6] The organostannane reagent (in this case, 1-(Trimethylstannyl)-1H-pyrazole) exchanges its pyrazole group with the halide on the Pd(II) complex. This forms a new Pd(II) intermediate where both organic partners (R¹ and the pyrazole) are bound to the palladium center.
-
Reductive Elimination: The final step involves the two organic groups coupling together, forming the desired product (R¹-Pyrazole). This C-C bond formation regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1-(Trimethylstannyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to enzymes and receptors.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[2] Notable drugs such as Celecoxib, a potent anti-inflammatory agent, and various kinase inhibitors used in oncology, underscore the significance of this heterocyclic scaffold in modern drug discovery.[2][3]
The construction of carbon-carbon bonds at specific positions on the pyrazole ring is a key strategy for the synthesis of novel drug candidates. Among the array of synthetic methodologies, the Palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and versatile tool.[4][5] This reaction offers a reliable means of coupling an organotin reagent, such as 1-(trimethylstannyl)-1H-pyrazole, with an organic halide or pseudohalide. The Stille coupling is particularly valued for its mild reaction conditions, broad functional group tolerance, and the stability of the organostannane reagents to air and moisture, making it highly amenable to the synthesis of complex and highly functionalized molecules.[5][6]
This application note provides a comprehensive guide to the Palladium-catalyzed cross-coupling of 1-(trimethylstannyl)-1H-pyrazole, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Mechanism of the Stille Cross-Coupling Reaction
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4][5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex, which is in equilibrium with the 16- or 18-electron precatalyst (e.g., Pd(PPh₃)₄). This step forms a 16-electron Pd(II) intermediate.[3] The initial product is a cis-complex, which rapidly isomerizes to the more thermodynamically stable trans-isomer.[3]
-
Transmetalation: This is often the rate-determining step of the catalytic cycle.[1] The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, with the concomitant departure of a tin halide (X-SnR₃). The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but an associative pathway involving a transient pentacoordinate palladium species is commonly proposed.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the Pd(II) intermediate. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials and Methods
Reagents and Solvents
-
1H-Pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyltin chloride (Me₃SnCl)
-
Aryl halides (bromides or iodides)
-
Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligands: Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine (TFP)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dioxane, Toluene, N,N-Dimethylformamide (DMF)
-
Additives (optional): Copper(I) iodide (CuI), Cesium fluoride (CsF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and hotplate
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
Protocol 1: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
This protocol describes the synthesis of the key organostannane reagent.
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1H-pyrazole (1.0 equiv) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting white suspension for 1 hour at -78 °C.
-
Stannylation: In a separate flask, dissolve trimethyltin chloride (1.1 equiv) in anhydrous THF. Add this solution dropwise to the pyrazole anion suspension at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-(trimethylstannyl)-1H-pyrazole by vacuum distillation or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cross-Coupling of 1-(Trimethylstannyl)-1H-pyrazole with an Aryl Bromide
This protocol provides a general procedure for the Stille coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), 1-(trimethylstannyl)-1H-pyrazole (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand or additive (e.g., CuI, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Tin Removal: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour.[7] This will precipitate the tin byproducts as insoluble trimethyltin fluoride.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-1H-pyrazole.
Caption: General experimental workflow for the synthesis and application of 1-(trimethylstannyl)-1H-pyrazole.
Results and Discussion: Scope and Limitations
The Palladium-catalyzed cross-coupling of 1-(trimethylstannyl)-1H-pyrazole is a versatile reaction applicable to a wide range of aryl and heteroaryl halides. The following table summarizes the expected outcomes for the coupling with various substituted aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | PPh₃ (8) | Dioxane | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | DMF | 80 | 8 | 75-85 |
| 4 | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (2) | TFP (8) | Dioxane | 110 | 12 | 80-90 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 60-70 |
| 6 | 3-Bromothiophene | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | 90 | 18 | 70-80 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For electron-rich aryl bromides (Entries 1 and 2), a standard catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand is generally effective.[8] For electron-deficient aryl halides (Entries 3 and 4), the oxidative addition step is typically faster, and the reaction may proceed smoothly even at lower temperatures.[9] The choice of ligand can significantly impact the reaction rate and yield; electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[8]
-
Solvent: The choice of solvent depends on the solubility of the substrates and the required reaction temperature. Toluene and dioxane are common choices for their high boiling points. DMF can be beneficial for less reactive aryl halides due to its high polarity, which can accelerate the reaction.[9]
-
Additives: The addition of CuI can accelerate the transmetalation step, which is often rate-limiting.[9] Fluoride sources like CsF can activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active precatalyst. Ensure the reaction is performed under strictly inert conditions. |
| Poor quality of organostannane | Purify the 1-(trimethylstannyl)-1H-pyrazole by vacuum distillation before use. | |
| Insufficient temperature | Increase the reaction temperature. | |
| Formation of homocoupled byproduct (R¹-R¹) | Reductive elimination from a bis-aryl palladium intermediate | Use a less electron-rich phosphine ligand. |
| Protodestannylation of the organostannane | Presence of acidic protons or water | Ensure all reagents and solvents are anhydrous. Use a non-protic solvent. |
| Difficulty in removing tin byproducts | Incomplete precipitation with KF | Increase the stirring time with the KF solution. Perform the KF wash at a slightly elevated temperature. Consider alternative workup procedures.[7] |
Conclusion
The Palladium-catalyzed Stille cross-coupling with 1-(trimethylstannyl)-1H-pyrazole represents a highly effective and reliable method for the synthesis of 1-aryl-1H-pyrazoles. This methodology is characterized by its broad substrate scope, excellent functional group tolerance, and relatively mild reaction conditions. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct diverse pyrazole-containing molecules, which are of significant interest in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
- (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
- Wikipedia. (n.d.). Stille reaction.
- Myers, A. (n.d.). The Stille Reaction.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- BenchChem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
Sources
- 1. scribd.com [scribd.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of substituted pyrazoles from 1-(trimethylstannyl)-1H-pyrazole
An Application Guide to the Synthesis of Substituted Pyrazoles from 1-(trimethylstannyl)-1H-pyrazole
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit an extensive range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and kinase inhibitory properties.[2][3][4][5] This has led to the pyrazole scaffold being classified as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Consequently, the development of efficient and versatile synthetic routes to substituted pyrazoles is a critical endeavor for researchers in drug discovery and development.
This application note provides a detailed guide to the synthesis of substituted pyrazoles utilizing 1-(trimethylstannyl)-1H-pyrazole as a key building block. This organostannane reagent is a versatile precursor for creating carbon-carbon bonds at the N-1 position of the pyrazole ring, primarily through the palladium-catalyzed Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Core Methodology: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, such as a halide or triflate.[6][7] Its tolerance for a wide variety of functional groups makes it particularly suitable for the synthesis of complex molecules in the later stages of a synthetic sequence.[8]
In the context of this guide, the reaction involves coupling 1-(trimethylstannyl)-1H-pyrazole with various aryl, heteroaryl, or vinyl electrophiles to generate N-substituted pyrazoles.
R'-X + (CH₃)₃Sn-Pyrazole → [Pd Catalyst] → R'-Pyrazole + (CH₃)₃Sn-X
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
The Catalytic Cycle
The mechanism of the Stille reaction can be broken down into three fundamental steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X), inserting itself into the R'-X bond. This forms a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (1-(trimethylstannyl)-1H-pyrazole) exchanges its pyrazole group with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups (R' and the pyrazole) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of 1-(trimethylstannyl)-1H-pyrazole with an Aryl Bromide
This protocol provides a standard set of conditions that can be adapted for various aryl and heteroaryl bromides.
Materials and Reagents:
-
1-(trimethylstannyl)-1H-pyrazole (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Equipment:
-
Magnetic stirrer with heating plate
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
TLC plates for reaction monitoring
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add the aryl bromide (1.0 eq), 1-(trimethylstannyl)-1H-pyrazole (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure all oxygen is removed. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin by-products, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. A precipitate of trimethyltin fluoride will form.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylpyrazole.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Protocol 2: Microwave-Assisted Stille Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.
Materials and Reagents:
-
Same as Protocol 1, though a different catalyst/ligand system such as Pd₂(dba)₃ with a phosphine ligand may be used.
-
Microwave-safe reaction vial with a stir bar.
Equipment:
-
Scientific microwave reactor.
-
Other equipment as listed in Protocol 1.
Step-by-Step Methodology:
-
Vial Preparation: In a microwave-safe vial, combine the aryl halide (1.0 eq), 1-(trimethylstannyl)-1H-pyrazole (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add anhydrous DMF or dioxane.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation and Workflow
Table 1: Representative Conditions for Stille Coupling
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | ~85 |
| 2-Iodonaphthalene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 12 | ~90 |
| 3-Chloropyridine | Pd(OAc)₂ (3) | SPhos (6) | Toluene | 110 | 24 | ~70 |
| Phenyl triflate | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 18 | ~80 |
Note: Yields are approximate and will vary based on specific substrate and reaction scale.
Experimental Workflow Diagram
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
1-(Trimethylstannyl)-1H-pyrazole reaction with aryl halides
Application Note: High-Fidelity Synthesis of 1-Arylpyrazoles via 1-(Trimethylstannyl)-1H-pyrazole
Strategic Overview
The formation of 1-arylpyrazoles is a cornerstone transformation in medicinal chemistry, underpinning the synthesis of blockbuster drugs such as Celecoxib (Celebrex) and Ruxolitinib (Jakafi). While Buchwald-Hartwig (Pd-catalyzed) and Ullmann (Cu-catalyzed) aminations are standard, they often require strong bases (NaOtBu, K3PO4) or high temperatures that degrade sensitive functional groups.
The reaction of 1-(trimethylstannyl)-1H-pyrazole with aryl halides represents a specialized Stille-type N-arylation . Unlike the classical Stille coupling which forms C-C bonds, this protocol forms a C-N bond under neutral conditions.
Key Advantages:
-
Neutral Conditions: Eliminates the need for exogenous base, preserving base-sensitive moieties (e.g., esters, nitriles, chiral centers).
-
Regiocontrol: The stannyl group acts as a directing group, generally favoring N1-arylation over the N2-isomer migration often seen in base-mediated alkylations.
-
Chemospecificity: Tolerates aryl chlorides and triflates which might be inert in classical nucleophilic aromatic substitutions (
).
Mechanistic Insight
The reaction follows a catalytic cycle analogous to the standard Stille coupling, but involves the transmetallation of a tin-nitrogen bond rather than a tin-carbon bond.
The Catalytic Cycle:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Transmetallation: The rate-determining step. The nitrogen of the pyrazole coordinates to the Pd(II) center, facilitating the expulsion of the trimethyltin halide (
). -
Reductive Elimination: Formation of the
bond and regeneration of Pd(0).
Figure 1: Catalytic cycle for the Stille-type N-arylation of pyrazoles. Note the transmetallation involves cleavage of the Sn-N bond.
Experimental Protocols
Safety Pre-requisite: Organotin Handling
CRITICAL WARNING: Trimethyltin compounds are potent neurotoxins .[1] They are more toxic than tributyltin analogs due to higher volatility and absorption rates.
-
Engineering Controls: All weighing and reactions must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: All aqueous washes and silica gel must be segregated into "Heavy Metal/Tin Waste" streams.
Preparation of 1-(Trimethylstannyl)-1H-pyrazole
Note: This reagent is moisture-sensitive and should be prepared fresh or stored under Argon.
-
Reagents: 1H-Pyrazole (10 mmol), Sodium Hydride (60% in oil, 11 mmol), Trimethyltin chloride (10 mmol), THF (anhydrous).
-
Deprotonation: Suspend NaH in THF (20 mL) at 0°C. Add Pyrazole dropwise. Stir for 30 min until
evolution ceases. -
Stannylation: Add
(solid or solution) portion-wise at 0°C. -
Workup: Warm to RT and stir for 2 hours. Filter through a Celite pad (under inert atmosphere if possible) to remove NaCl.
-
Isolation: Concentrate the filtrate in vacuo to yield the N-stannyl pyrazole as a colorless oil. Use immediately for coupling.
Cross-Coupling Protocol (The "Stabler Method")
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-(Trimethylstannyl)-1H-pyrazole (1.1 - 1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step:
-
Setup: In a dry pressure vial or Schlenk flask, combine the Aryl Halide and
. -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add anhydrous Toluene (0.2 M concentration relative to halide). Add the stannyl-pyrazole via syringe.
-
Reaction: Seal the vessel and heat to 100–110°C for 12–24 hours. Monitor by LC-MS (Target mass: Ar-Pyrazole).
-
Quench & Tin Removal (The KF Method):
-
Cool to RT.
-
Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 30 minutes. Mechanism:
binds to Sn to form insoluble polymeric , precipitating the tin. -
Filter the resulting white precipitate through a pad of Celite.
-
-
Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with water and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Optimization & Troubleshooting
| Variable | Recommendation | Rationale |
| Catalyst | Standard starting point. Cheap, effective for Aryl-I and Aryl-Br. | |
| Alternative Catalyst | Use for sterically hindered Aryl-Cl or electron-rich aryl halides. | |
| Solvent | Xylene | Higher boiling point (140°C) accelerates sluggish reactions compared to Toluene. |
| Leaving Group | I > Br >> Cl | Aryl Iodides react fastest. Aryl Chlorides often require electron-withdrawing groups (e.g., |
| Moisture | Strictly Anhydrous | Water hydrolyzes the N-Sn bond, reverting the reagent to free pyrazole (which is unreactive without base). |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical Potassium Fluoride (KF) quench step for tin removal.
References
-
Stabler, S. R., & Jahangir. (1994).[2] Synthesis of 1-arylpyrazoles via palladium-catalyzed coupling of 1-trimethylstannylpyrazoles with aryl halides. Synthetic Communications, 24(1), 123–129.[2] Link
-
Elguero, J. (1994). Comprehensive Heterocyclic Chemistry II. Pyrazoles.[2][3][4][5][6][7] Elsevier. (Foundational text on Pyrazole tautomerism and reactivity).
-
BenchChem. (2025).[1] Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Trimethyltin Hydroxide.[1] Safety Data & Protocols. Link
-
Gerstenberger, B. S., et al. (2009).[6][7] One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. (Contextual comparison for non-tin methods). Link
-
Stanford University. (1994). Laboratory Chemical Safety Summary: Trimethyltin Chloride. National Research Council.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
Application Notes and Protocols for the Stille Reaction with Pyrazole Stannanes: A Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Strategic Value of Pyrazole Scaffolds and the Power of the Stille Reaction
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The ability to selectively functionalize the pyrazole ring is therefore of paramount importance for the development of new chemical entities. Among the arsenal of cross-coupling reactions available to the synthetic chemist, the Stille reaction stands out for its remarkable functional group tolerance and the stability of its organostannane reagents to air and moisture.[4][5] This palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide or pseudohalide provides a robust and versatile method for the synthesis of complex substituted pyrazoles.[4][6]
This technical guide offers a comprehensive, field-proven experimental procedure for the Stille reaction using pyrazole stannanes. We will delve into the synthesis of the requisite pyrazole stannane precursors, provide a detailed step-by-step protocol for the coupling reaction, and address critical aspects such as the reaction mechanism, purification strategies to remove toxic organotin byproducts, and troubleshooting common issues.
Part 1: Synthesis of Pyrazole Stannane Precursors
The successful execution of a Stille coupling is predicated on the availability of the organostannane coupling partner. Pyrazole stannanes can be synthesized through several reliable methods. The choice of method often depends on the desired substitution pattern and the starting materials available. Below is a general protocol for the synthesis of a C-stannylated pyrazole from a halogenated pyrazole precursor.
Protocol 1: Synthesis of a C-Tributylstannylpyrazole via Halogen-Metal Exchange and Stannylation
This protocol is suitable for converting an iodo- or bromo-pyrazole into the corresponding tributylstannylpyrazole.
Materials:
-
Iodo- or Bromo-pyrazole derivative
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Procedure:
-
Reaction Setup: Assemble a Schlenk flask containing a magnetic stir bar and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the iodo- or bromo-pyrazole derivative (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled solution. The reaction is often accompanied by a color change. Stir the mixture at -78 °C for 1 hour. This step generates a highly reactive lithiated pyrazole intermediate.
-
Stannylation: To the reaction mixture, add tributyltin chloride (1.1 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole stannane.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.
Part 2: The Stille Cross-Coupling Reaction Protocol
This section details a general procedure for the palladium-catalyzed Stille coupling of a pyrazole stannane with an aryl or heteroaryl halide.
Core Reaction Scheme:
Caption: General Stille coupling of a pyrazole stannane with an organic halide.
Materials:
-
Pyrazole stannane (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., iodide, bromide, or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure:
-
Inert Atmosphere: In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI (10 mol%).[7]
-
Solvent Addition: Add the anhydrous, degassed solvent. The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Toluene and dioxane are common choices.[4]
-
Reagent Addition: Add the pyrazole stannane (1.1 equivalents). For highly reactive coupling partners, slow addition of the stannane via a syringe pump can minimize homocoupling side reactions.[7]
-
Degassing: Subject the reaction mixture to a few cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4] The reaction progress should be monitored by TLC, GC-MS, or LC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. The subsequent workup is crucial for removing toxic tin byproducts and is detailed in Part 4.
Part 3: The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium center.[5] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[8]
-
Transmetalation: The organostannane (R²-SnR³₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]
Part 4: Workup and Purification: Managing Organotin Byproducts
A significant challenge in Stille couplings is the removal of stoichiometric amounts of toxic organotin byproducts (e.g., Bu₃SnX).[9] Incomplete removal can interfere with biological assays and subsequent synthetic steps. Several effective methods are available.
| Method | Procedure | Advantages | Disadvantages |
| Aqueous KF Wash | Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[10] | Simple, inexpensive. | May form an emulsion or a solid precipitate (Bu₃SnF) at the interface, complicating separation.[1] |
| Chromatography on Treated Silica | Filter the crude mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent.[5] | Quick and effective for many substrates. | May not be sufficient for complete removal to ppm levels. |
| K₂CO₃/Silica Gel Chromatography | Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography.[11][12] | Highly effective, can reduce tin impurities to <15 ppm.[11] | Requires preparation of the mixed stationary phase. |
| Recrystallization/Slurrying | For solid products, slurrying the crude material in a solvent like methyl tert-butyl ether (MTBE), followed by filtration and recrystallization.[13] | Can be very effective for crystalline solids. | Not applicable to oils or amorphous solids; potential for product loss. |
Recommended General Workup Protocol:
-
Dilution: After the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous KF solution. Shake vigorously for at least one minute for each wash.[10]
-
Filtration (if necessary): If a white precipitate (Bu₃SnF) forms, filter the entire biphasic mixture through a pad of Celite®.[1]
-
Separation and Final Washes: Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Further Purification: Filter off the drying agent and concentrate in vacuo. The resulting crude product can then be subjected to column chromatography (e.g., using K₂CO₃/silica gel) for final purification.
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality solvent or reagents (not anhydrous/degassed). 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand). 2. Ensure all solvents are properly dried and degassed. 3. Increase the reaction temperature in increments. |
| Stannane Homocoupling | 1. Presence of oxygen. 2. Reaction with Pd(II) precatalyst. 3. Transmetalation is slow compared to homocoupling. | 1. Rigorously degas all reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) precatalyst like Pd(PPh₃)₄. 3. Add a Cu(I) co-catalyst (e.g., CuI) to accelerate transmetalation.[7] 4. Add the organostannane slowly to the reaction mixture.[7] |
| De-stannylation of Pyrazole Stannane | 1. Presence of protic sources (water, acidic impurities). | 1. Ensure all reagents and solvents are strictly anhydrous. |
| Difficult Purification (Persistent Tin Residues) | 1. Inefficient workup procedure. 2. The product complexes with tin byproducts. | 1. Employ more rigorous purification methods such as chromatography on K₂CO₃/silica gel.[11] 2. Try an acidic wash (e.g., dilute HCl), if the product is stable to acid.[1] |
Part 6: Safety Precautions for Handling Organotin Compounds
Organotin compounds are highly toxic and require careful handling to prevent exposure.[2] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃.
-
Designated Area: All work with organotin compounds must be conducted in a designated area within a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Waste Disposal: All organotin-contaminated waste, including glassware, needles, and PPE, must be collected in a sealed, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.[14]
-
Spill Procedure: In case of a spill, evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite or sand), collect it into a sealed container, and decontaminate the area.[14]
By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely leverage the Stille reaction for the synthesis of novel pyrazole derivatives, accelerating the pace of drug discovery and development.
References
- Benchchem. Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Wikipedia. (2024). Stille reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- Myers, A. (n.d.). The Stille Reaction. Harvard University.
- Organic Synthesis. Stille Coupling.
- Crich, D., & Sun, S. (2002). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 67(24), 8564–8567.
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Benchchem.
- Evans, P. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Queen's University.
- Das, S. R., et al. (2016). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 18(15), 3842–3845.
- Yamanaka, H., et al. (1992). Synthesis and Reaction of Tributylstannylpyrazoles. HETEROCYCLES, 33(1), 13-16.
- Benchchem.
- Organic Chemistry Portal. Stille Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Workup [chem.rochester.edu]
- 11. sdlookchem.com [sdlookchem.com]
- 12. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
Applications of 1-(Trimethylstannyl)-1H-pyrazole in medicinal chemistry
Topic: Applications of 1-(Trimethylstannyl)-1H-pyrazole in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs such as celecoxib (Celebrex) and sildenafil (Viagra). However, the installation of the pyrazole moiety onto sensitive or complex scaffolds often challenges conventional synthetic methods due to harsh basic conditions or high temperatures. 1-(Trimethylstannyl)-1H-pyrazole serves as a specialized nucleophilic reagent, enabling the neutral, palladium-catalyzed N-arylation of aryl halides. This guide details the mechanistic advantages, synthesis, and application protocols of this reagent, emphasizing its utility in late-stage functionalization where functional group tolerance is paramount.
Introduction: The "Neutral" Advantage
Conventional methods for synthesizing
-
Condensation: Reaction of aryl hydrazines with 1,3-diketones.[1] Limitation: Harsh conditions; regioselectivity issues (1,3- vs 1,5-isomers).
-
Direct N-Arylation (Buchwald-Hartwig/Ullmann): Coupling of pyrazole with aryl halides. Limitation: Requires strong bases (e.g., NaO
Bu, K PO ) or high temperatures (>100°C), which can degrade base-sensitive pharmacophores (e.g., esters, epimerizable chiral centers).
1-(Trimethylstannyl)-1H-pyrazole overcomes these barriers by acting as a "masked" pyrazolate anion. The labile
Mechanistic Insight: The Migita-Kosugi-Stille Cycle
The reaction operates via a Stille-type cross-coupling mechanism. Unlike the classic carbon-carbon Stille coupling, this transformation forms a Carbon-Nitrogen bond. The driving force is the affinity of the tin byproduct (Me
Figure 1: Catalytic Cycle of Pyrazole N-Arylation
Caption: The catalytic cycle for the Pd-catalyzed N-arylation using 1-(trimethylstannyl)-1H-pyrazole. The transmetallation step avoids the need for external base.
Comparative Analysis of N-Arylation Methods
The following table highlights when to deploy the stannyl reagent versus conventional methods.
| Feature | Stannyl-Pyrazole Method | Buchwald-Hartwig | Ullmann Coupling |
| Reaction Type | Stille (C-N) | Pd-Catalyzed Amination | Cu-Mediated Condensation |
| pH Conditions | Neutral | Basic (NaO | Basic (K |
| Temperature | Mild (60–100°C) | Moderate (80–110°C) | High (110–140°C) |
| Substrate Scope | Base-sensitive (Esters, Lactones) | Base-stable substrates | Robust substrates |
| Reagent Stability | Moisture sensitive (Prep fresh) | Stable | Stable |
| Toxicity | High (Organotin) | Low | Low |
Experimental Protocols
Protocol A: Preparation of 1-(Trimethylstannyl)-1H-pyrazole
Note: Organotin compounds are toxic. Perform all operations in a fume hood.
Reagents:
-
Pyrazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.1 equiv) or
-Butyllithium -
Trimethyltin chloride (Me
SnCl) (1.0 equiv) -
THF (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes) in anhydrous THF at 0°C.
-
Deprotonation: Add a solution of pyrazole in THF dropwise. Stir at 0°C for 30 minutes until H
evolution ceases. -
Stannylation: Add Me
SnCl (solid or THF solution) portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (NaCl) will form.
-
Isolation: Filter the mixture through a Schlenk frit or Celite under inert atmosphere to remove salts.
-
Concentration: Evaporate the solvent in vacuo.
-
Critical Step: The product is moisture-sensitive. Distillation under reduced pressure is recommended for high purity, but the crude oil is often used directly for coupling if purity is >90% by NMR.
-
-
Storage: Store at -20°C under Argon.
Protocol B: Palladium-Catalyzed N-Arylation (General Procedure)
Substrate: Aryl Iodide or Bromide (Ar-I/Ar-Br).
Catalyst: Pd(PPh
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol) and Pd(PPh
) (0.05 mmol). Purge with Argon. -
Solvent: Add anhydrous Toluene or Xylene (5 mL).
-
Reagent Addition: Add 1-(Trimethylstannyl)-1H-pyrazole (1.1 – 1.2 mmol) via syringe.
-
Reaction: Heat the sealed vial to 90–100°C. Monitor by LC-MS (typically 2–12 hours).
-
Workup (Tin Removal):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate.
-
KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution (2x). Mechanism: Fluoride binds to tin, forming insoluble Bu
SnF/Me SnF aggregates. -
Filter through a pad of Celite to remove the tin solids.
-
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography.
Safety & Remediation: Managing Organotin Toxicity
The primary drawback of this methodology is the toxicity of trimethyltin residues. Strict remediation protocols are required before biological testing.[2]
Workflow: Tin Decontamination Strategy
Caption: Optimized workflow for reducing organotin residues to pharmaceutically acceptable levels.
-
KF Wash: Converts soluble organotin halides into insoluble polymeric fluorides.
-
Silica Additive: Doping the silica gel stationary phase with 10% w/w finely ground Potassium Carbonate (K
CO ) effectively sequesters remaining tin traces during chromatography.
References
-
Migita, T., et al. (1977).[2] "Palladium-catalyzed reaction of organotin compounds with organic halides." Bulletin of the Chemical Society of Japan. Link
-
Stille, J. K. (1986).[2][3] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link[4]
-
Mann, G., et al. (1998). "Palladium-catalyzed formation of C-N bonds." Journal of the American Chemical Society.[2] (Contextual reference for N-arylation evolution). Link
-
BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions." BenchChem Application Notes. Link
-
Onodera, S., et al. (2019).[1] "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling." The Journal of Organic Chemistry. (Comparison with Silyl reagents). Link
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Migita-Kosugi-Stille Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jocpr.com [jocpr.com]
- 4. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ligand Selection for 1-(Trimethylstannyl)-1H-pyrazole Stille Coupling
This guide addresses the specific technical requirements for the Stille coupling of 1-(Trimethylstannyl)-1H-pyrazole .
Critical Scientific Distinction: The reagent 1-(Trimethylstannyl)-1H-pyrazole contains a Tin-Nitrogen (Sn-N) bond. Its use in Stille coupling results in N-arylation (formation of a C-N bond), a reaction often termed the "Migita-Kosugi-Stille N-arylation." This is distinct from the C-arylation observed with C-stannyl pyrazoles (e.g., 4-trimethylstannylpyrazole). This guide focuses on the N-arylation pathway dictated by the specific reagent requested, while addressing the ligand requirements to stabilize the labile N-Sn bond during transmetallation.
Executive Summary & Mechanistic Logic
The coupling of 1-(Trimethylstannyl)-1H-pyrazole with aryl halides is a specialized variant of the Stille reaction used to synthesize N-aryl pyrazoles under neutral conditions, avoiding the strong bases required for standard nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
The Challenge: Unlike C-Sn bonds, the N-Sn bond is highly polarized and labile. The rate-determining step (RDS) is often the transmetallation , where the pyrazole nucleophile must transfer from Tin to Palladium.
-
Problem: Slow transmetallation leads to catalyst decomposition (Pd black formation).
-
Solution: Ligands must be electron-rich enough to facilitate oxidative addition of the aryl halide but sterically tuned to allow the bulky stannyl group to approach the Pd center for transmetallation.
Ligand Selection Matrix
| Ligand Class | Specific Ligand | Role/Mechanism | Recommended For |
| The "Soft" Accelerator | Triphenylarsine (AsPh₃) | Dissociates rapidly from Pd(II), creating an open coordination site for the bulky stannane. Accelerates transmetallation by orders of magnitude (The "Farina Effect"). | Primary Recommendation. Sterically hindered aryl halides; mild conditions.[1] |
| The Bulky Electron-Rich | XPhos / tBuXPhos | Promotes oxidative addition of unactivated aryl chlorides. The bulky biaryl backbone prevents catalyst dimerization. | Deactivated Aryl Chlorides; Electron-rich aryl halides. |
| The Chelating Stabilizer | Xantphos | Wide bite angle (111°) favors reductive elimination. Stabilizes Pd(0) intermediates. | High-temperature reactions; preventing isomerization. |
| The Baseline | PPh₃ (in Pd(PPh₃)₄) | Standard oxidative addition/reductive elimination. | Activated Aryl Iodides/Bromides (Simple substrates).[2] |
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand (L) in the transmetallation step involving the N-stannyl species.
Caption: Catalytic cycle of Stille N-arylation.[3][4] The transmetallation step (yellow) is the bottleneck where bulky ligands or AsPh₃ are critical to displace the halide and accommodate the stannyl nucleophile.
Detailed Protocol: AsPh₃-Promoted Coupling
This protocol utilizes Triphenylarsine (AsPh₃) , which is empirically superior for Stille couplings involving heteroaromatic stannanes due to its lability, allowing the sterically demanding N-stannyl group to coordinate to Palladium.
Materials
-
Substrate: Aryl Halide (1.0 equiv)[5]
-
Reagent: 1-(Trimethylstannyl)-1H-pyrazole (1.1 - 1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)
-
Ligand: Triphenylarsine (AsPh₃) (10-20 mol% relative to substrate; L:Pd ratio 2:1 to 4:1)
-
Additive: CuI (10 mol%) — Optional but recommended for unactivated bromides to facilitate the "Copper effect" (Liebeskind-Srogl mechanism).
-
Solvent: Toluene (anhydrous) or DMF (for polar substrates).
-
Base: CsF (2.0 equiv) — Often used to activate the stannane by forming a hypervalent silicate/stannate intermediate.
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol) and AsPh₃ (61 mg, 0.2 mmol).
-
Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns from dark purple/red to a lighter orange/yellow, indicating ligand exchange.
-
-
Reaction Assembly:
-
Add the Aryl Halide (1.0 mmol) to the catalyst mixture.[5]
-
Add 1-(Trimethylstannyl)-1H-pyrazole (1.2 mmol, ~278 mg). Note: This reagent is moisture sensitive; handle under inert atmosphere.
-
(Optional) Add CuI (19 mg, 0.1 mmol) and CsF (304 mg, 2.0 mmol) if using the fluoride-activation method.
-
-
Execution:
-
Seal the vessel and heat to 90–110°C .
-
Monitor by LC-MS or TLC. The reaction typically completes in 4–12 hours.
-
Checkpoint: If the reaction stalls (black precipitate forms), add an additional 1 mol% catalyst/ligand solution.
-
-
Work-up (Tin Removal):
-
Crucial Step: Organotin byproducts are toxic and difficult to remove.
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL).
-
Add 20 mL of 10% KF (aqueous) solution and stir vigorously for 30 minutes. This converts soluble Bu₃SnX/Me₃SnX into insoluble polymeric tin fluorides.
-
Filter the resulting white precipitate through a pad of Celite.
-
Separate phases, wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂). N-aryl pyrazoles typically elute in Hexanes/EtOAc gradients (e.g., 9:1 to 7:3).
-
Troubleshooting & Optimization (The "Black Box")
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls < 50% Conv. | Catalyst poisoning or ligand dissociation. | Switch to XPhos (bulky phosphine) which forms a more robust active species than AsPh₃. Increase temperature to 120°C. |
| Homocoupling of Aryl Halide | Slow transmetallation; Oxidative addition is too fast. | Decrease Pd loading. Use slow addition of the Aryl Halide. Ensure strict O₂ exclusion. |
| Protode-stannylation (Pyrazole-H) | Moisture present; acid sensitivity. | Ensure solvents are anhydrous. Add 3Å Molecular Sieves. Use CsF to buffer the reaction. |
| Regioisomer Mix (N1 vs C3/C5) | Migration of Sn group or radical pathway. | 1-(Trimethylstannyl)pyrazole is generally N-selective. If C-arylation is seen, verify the starting material purity (ensure it hasn't rearranged to 4-Sn). |
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link
- Guram, A. S., et al. (2004). New Catalysts for Suzuki, Heck, and Stille Couplings. Aldrichimica Acta, 37(1), 3-10.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Migita, T., et al. (1977).[6] The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Organotin Compounds. Bulletin of the Chemical Society of Japan, 50(2), 560.
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437. Link
Sources
Application Note: One-Pot Hydrostannylation and Stille Coupling of Pyrazole Scaffolds
Abstract
This application note details a robust, "Green Chemistry" aligned protocol for the functionalization of pyrazole cores via a one-pot hydrostannylation and Stille cross-coupling sequence. Traditionally, Stille couplings require the isolation of toxic, unstable organostannane intermediates. This guide introduces a catalytic tin protocol utilizing Polymethylhydrosiloxane (PMHS) as a reductant, allowing for the in situ generation of vinyl stannanes from terminal alkynes, which are subsequently coupled with halopyrazoles (or vice versa). This method significantly reduces organotin waste (by >90%), minimizes handling of toxic intermediates, and ensures high regioselectivity for E-alkenyl pyrazole derivatives, a critical pharmacophore in kinase inhibitors (e.g., Ibrutinib analogs).
Introduction & Strategic Rationale
The Pyrazole Challenge in Drug Discovery
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in anti-inflammatory and anti-cancer therapeutics. However, functionalizing the pyrazole core—specifically at the C3 and C4 positions—often requires multi-step synthesis.
-
Standard Approach: Isolate a vinyl stannane
Purify (loss of yield/toxicity) Stille Coupling. -
One-Pot Solution: Generate the stannane in situ and couple immediately.
The "Catalytic Tin" Advantage
The primary drawback of the Stille reaction is the stoichiometric generation of trialkyltin byproducts, which are neurotoxic and difficult to remove from polar pharmaceutical intermediates.
By employing the Maleczka-PMHS Protocol , we utilize tributyltin chloride (
Mechanistic Pathway
The reaction proceeds through two distinct catalytic cycles occurring simultaneously:
-
Hydrostannylation Cycle:
is reduced to by PMHS/Fluoride. The Pd catalyst inserts this across the alkyne to form the vinyl stannane.[1] -
Stille Cross-Coupling Cycle: The newly formed vinyl stannane undergoes transmetalation with the oxidative addition complex formed from the halopyrazole and Pd(0).
Mechanistic Visualization
The following diagram illustrates the dual-cycle mechanism, highlighting the role of PMHS in recycling the organotin species.
Figure 1: Dual catalytic cycle demonstrating the recycling of tributyltin chloride via PMHS reduction, enabling the one-pot synthesis of vinyl pyrazoles.
Experimental Protocol
Substrate Scope & Selection
This protocol is optimized for two primary scenarios. Select the scenario that matches your building blocks:
| Scenario | Component A (Alkyne) | Component B (Electrophile) | Product Outcome |
| A (Primary) | Terminal Alkyne (e.g., Phenylacetylene) | Halopyrazole (e.g., 4-Iodo-1-methylpyrazole) | 4-(E-Styryl)pyrazole |
| B (Variant) | Ethynylpyrazole (e.g., 4-Ethynyl-1-methylpyrazole) | Aryl Halide (e.g., Iodobenzene) | 4-(E-Styryl)pyrazole |
Note: Scenario A is generally preferred as halopyrazoles are more stable and commercially available than ethynylpyrazoles.
Materials & Reagents[2]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (1-3 mol%). -
Tin Catalyst: Tributyltin chloride [
] (0.06 eq). -
Reductant: Polymethylhydrosiloxane (PMHS) (1.1 eq).
-
Activator: Potassium Fluoride (KF) (aqueous, saturated) or TBAF.
-
Solvent: THF (anhydrous).
-
Substrates: Terminal Alkyne (1.0 eq), Halopyrazole (1.0 eq).
Step-by-Step Procedure (Scenario A)
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Argon or Nitrogen for 5 minutes.
Step 2: Loading Reagents (The "One-Pot" Mix) Unlike sequential addition protocols, the catalytic tin method often allows all reagents to be mixed initially, provided the hydrostannylation is faster than the direct reduction of the halide.
-
Add KF (aq, 3M) (2.0 eq) and PMHS (1.1 eq) to the flask.
-
Add THF (0.2 M concentration relative to limiting substrate).
-
Add
(0.06 eq / 6 mol%). Stir for 5 minutes to initiate hydride formation. -
Add the Terminal Alkyne (1.0 eq).
-
Add the Halopyrazole (1.0 eq).
-
Add
(0.02 eq / 2 mol%).
Step 3: Reaction Execution
-
Seal the vessel and stir at Room Temperature for 30 minutes.
-
Monitor by TLC/LCMS for the disappearance of the alkyne (formation of vinyl stannane intermediate).
-
Once the alkyne is consumed (typically <1 hour), heat the reaction mixture to 60°C .
-
Why? Hydrostannylation is often fast at RT. The Stille coupling (transmetalation) requires thermal energy.
-
-
Stir at 60°C for 4–12 hours.
Step 4: Work-up & Purification
-
Cool to room temperature.
-
Dilute with Diethyl Ether (
). -
Critical Step (Tin Removal): Add 1M NaOH (aqueous) and stir vigorously for 30 minutes. This hydrolyzes the siloxane and precipitates tin residues.
-
Filter through a pad of Celite.
-
Wash the organic layer with brine, dry over
, and concentrate. -
Purify via Flash Column Chromatography (Silica Gel).[2]
Optimization & Troubleshooting (Self-Validating Systems)
Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting logic for optimizing the one-pot sequence.
Key Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy |
| Regioselectivity | Use bulky ligands (e.g., | |
| N-Protection | Free N-H | Mandatory: Protect Pyrazole N with THP, SEM, or Boc. Free N-H can coordinate Pd and shut down the cycle. |
| Tin Removal | Aqueous KF workup | Use 10% |
Case Study Data
Reaction: Phenylacetylene + 4-Iodo-1-methylpyrazole
| Condition | Yield (%) | E:Z Ratio | Notes |
| Stepwise (Isol. Stannane) | 68% | 92:8 | High tin waste, 2 steps. |
| One-Pot (Catalytic Sn) | 82% | 95:5 | Low waste, single purification. |
| One-Pot (No Fluoride) | <5% | N/A | PMHS requires F- activation. |
| Unprotected Pyrazole (N-H) | 15% | 90:10 | Catalyst poisoning observed. |
References
-
Maleczka, R. E., et al. "Stille Couplings Catalytic in Tin: The 'Sn-O' Approach." Journal of the American Chemical Society, vol. 122, no. 16, 2000, pp. 3862–3869. Link
-
Boden, C. D. J., et al. "One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol." The Journal of Organic Chemistry, vol. 65, no. 17, 2000, pp. 5338–5341. Link
-
Gallagher, W. P., et al. "Stille Reactions Catalytic in Tin: A 'Sn-F' Route." The Journal of Organic Chemistry, vol. 68, no. 17, 2003, pp. 6775–6779. Link
-
Cheng, L., & Mankad, N. P. "Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation."[3] Journal of the American Chemical Society, vol. 141, no.[3] 8, 2019, pp. 3710–3716. Link
-
Farina, V., & Krishnamurthy, V. "The Stille Reaction." Organic Reactions, vol. 50, 1997. Link
Sources
- 1. Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation [organic-chemistry.org]
Application Note: Derivatization of Pyrazole Core via Stannyl Intermediates
Abstract & Strategic Importance
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Ruxolitinib (Jakafi), Celecoxib (Celebrex), and Sildenafil (Viagra). While electrophilic aromatic substitution (EAS) is common for C4-functionalization, accessing the C3 and C5 positions requires organometallic strategies.
This guide details the Stannyl-Pyrazole Protocol , a modular approach using Stille cross-coupling to install complex aryl, vinyl, or heteroaryl groups. Unlike boron (Suzuki) intermediates, stannyl pyrazoles are often more stable to protodeboronation and tolerant of neutral/acidic purification, provided specific "self-validating" protocols are followed to manage toxicity and purification.
Key Technical Challenges Addressed
-
Regiocontrol: Distinguishing between C5-lithiation (thermodynamic) and
-alkyl deprotonation (kinetic). -
The "Copper Effect": Overcoming sluggish transmetallation in electron-rich heterocycles.
-
Tin Removal: A validated KF-workup to ensure <15 ppm tin residues.
Mechanistic Logic & Regioselectivity Map
Before initiating synthesis, the researcher must select the correct
Diagram 1: Pyrazole Regioselectivity Logic
Caption: Decision tree for selecting reaction conditions based on target position (C3, C4, C5, or Lateral).
Experimental Protocols
Protocol A: Synthesis of 5-(Tributylstannyl)-1-SEM-pyrazole
Objective: Access the C5-nucleophile via Directed ortho-Metalation (DoM). Causality: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen over simple alkyls because it prevents competitive lateral deprotonation and coordinates Li to the C5 position.
Reagents:
-
1-SEM-pyrazole (1.0 equiv)
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Tributyltin chloride (
-Bu SnCl) (1.2 equiv) -
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-SEM-pyrazole and anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Note: Temperature control is critical. Above -40°C, the SEM group can undergo degradation or scrambling.
-
-
Lithiation: Add
-BuLi dropwise over 15 minutes. Stir at -78°C for 1 hour.-
Checkpoint: The solution usually turns light yellow.
-
-
Trapping: Add
-Bu SnCl dropwise. Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) over 2 hours. -
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over Na SO .[1] -
Purification: Flash chromatography on silica gel pre-treated with 1% Et
N in hexanes.-
Why Triethylamine? Silica is slightly acidic and can cause protodeastannylation (loss of the tin group). Et
N neutralizes the silica.
-
Protocol B: The "Copper-Accelerated" Stille Coupling
Objective: Coupling the stannyl pyrazole with an aryl halide. Causality: Pyrazoles are electron-rich, making the oxidative addition step easy but the transmetallation step slow. Adding CuI creates a transient organocopper species that transmetallates to Pd 100x faster than Sn (The "Liebeskind-Srogl" effect variant).
Reagents:
-
Stannyl pyrazole (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(PPh
) (5 mol%) -
CuI (10 mol%) - Critical Additive
-
CsF (2.0 equiv) - Scavenger
-
Dioxane or DMF (degassed)
Step-by-Step Methodology:
-
Degassing: Sparge the solvent (Dioxane) with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.
-
Assembly: In a glovebox or under strong Argon flow, combine Aryl Halide, Stannyl Pyrazole, Pd(PPh
) , CuI, and CsF in a pressure vial. -
Reaction: Heat to 90°C for 4-12 hours.
-
Monitoring: Monitor by LCMS. The disappearance of the stannane is usually faster than the halide.
-
-
Workup: Proceed immediately to Protocol C (Tin Removal).
Diagram: Copper-Accelerated Catalytic Cycle
Caption: Mechanism showing how Cu(I) accelerates the rate-limiting transmetallation step.
Protocol C: Self-Validating Purification (Tin Removal)
The primary barrier to using tin reagents is toxicity and downstream contamination. This protocol uses the Potassium Fluoride (KF) Precipitation method, which converts soluble trialkyltin halides into insoluble polymeric fluorides.
Validation Check: If the white precipitate does not form, the workup is incomplete.
Methodology:
-
Dilution: Dilute the crude reaction mixture with Et
O (do not use DCM yet, as tin fluorides are slightly soluble in chlorinated solvents). -
Precipitation: Add an aqueous solution of KF (saturated, 5 mL per mmol of tin).
-
Agitation: Stir vigorously for 30 minutes.
-
Visual Check: A voluminous white precipitate (Bu
SnF) must appear.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin residues are trapped in the Celite.
-
Separation: Separate the layers of the filtrate. The organic layer is now tin-depleted.
-
Polishing (Optional): For GMP requirements, elute the final product through a column packed with 10% w/w K
CO /Silica.
Data Summary: Comparison of Methods
| Method | Regioselectivity | Yield (Avg) | Tin Residue (ppm) |
| Lithiation (Protocol A) | C5 > 95% (with SEM) | 78-85% | < 50 (w/ KF wash) |
| Pd-Cat Stannylation | C4 > 98% (from 4-Br) | 88-92% | < 50 (w/ KF wash) |
| Standard Stille | N/A | 40-60% | High (oily residues) |
| Cu-Accelerated Stille | N/A | 85-95% | Low (clean conversion) |
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7] Organic Reactions.[1][2][3][4][6][8][9][10][11] A definitive review of the mechanism and scope.
-
Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic cyclobutenyl reagents." Journal of Organic Chemistry. Describes the copper(I) carboxylate effect.
-
Pivnitsky, K. K., et al. (2013). "Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues."[12][13] Mendeleev Communications.[12][13] Validation of the fluoride workup. [12]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie. Detailed protocol on CuI/CsF acceleration. [6]
-
Begtrup, M. (2001). "Metalation of Pyrazoles and Related Azoles." Topics in Heterocyclic Chemistry. Regioselectivity rules for azole lithiation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdlookchem.com [sdlookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Safe Handling and Protocols for 1-(Trimethylstannyl)-1H-pyrazole
Executive Summary & Hazard Criticality
1-(Trimethylstannyl)-1H-pyrazole is a high-value organometallic reagent used primarily as a nucleophile in Stille cross-coupling reactions to introduce pyrazole motifs into pharmaceutical scaffolds. While structurally simple, its handling demands rigorous safety protocols due to the trimethylstannyl (Me₃Sn-) moiety .
The "Elephant in the Room": Trimethyltin Neurotoxicity Unlike its tributyltin (Bu₃Sn-) analogs, which are primarily immunotoxic, trimethyltin compounds are potent limbic system neurotoxins . Accidental exposure can lead to rapid neuronal necrosis in the hippocampus, resulting in memory loss, seizures, and aggressive behavioral changes.
-
Key Directive: Treat this compound as a "Zero Exposure" agent. All protocols below are designed to prevent inhalation of vapors (generated via hydrolysis) and dermal absorption.
Chemical Stability & Storage
This reagent is moisture-sensitive .[1] Upon contact with ambient humidity, the N-Sn bond hydrolyzes, releasing trimethyltin hydroxide/oxide , which is volatile and highly toxic.
| Parameter | Specification | Causality / Rationale |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents hydrolysis. The N-Sn bond is labile towards moisture. |
| Temperature | 2–8°C (Refrigerated) | Reduces vapor pressure and slows thermal decomposition. |
| Container | Schlenk flask or Teflon-sealed vial | Standard caps allow slow moisture diffusion. Parafilm is insufficient. |
| Visual Indicator | White solid / Colorless oil | If the solid turns crusty or smells acrid (like vinegar/garlic), hydrolysis has occurred. Do not use. |
Core Protocol 1: Safe Weighing & Transfer
Objective: Transfer the reagent without breaking the inert atmosphere or exposing the operator.
Engineering Controls:
-
Primary: Nitrogen-filled Glovebox.
-
Secondary: Schlenk line in a high-efficiency fume hood (Face velocity > 100 fpm).
Method A: Glovebox Handling (Recommended)
-
Preparation: Bring the reaction flask, stir bar, and solvent into the glovebox antechamber. Cycle vacuum/N₂ at least 3 times.
-
Weighing: Weigh the 1-(trimethylstannyl)-1H-pyrazole directly into the reaction flask inside the box.
-
Sealing: Seal the flask with a rubber septum inside the glovebox before bringing it out. Secure with copper wire or a Keck clip.
-
Transfer: Remove from the glovebox. The flask is now ready for solvent addition via cannula or syringe on a Schlenk line.
Method B: Schlenk Line Transfer (If Glovebox Unavailable)
-
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Counter-flow: Increase Argon flow to create a positive pressure curtain.
-
Quick Transfer: Open the reagent container and the flask simultaneously. Use a wide-bore funnel to transfer the solid rapidly.
-
Immediate Seal: Reseal both vessels immediately.
-
Decontamination: Wipe the spatula with a Kimwipe soaked in 10% bleach (oxidizes tin residues) inside the hood, then dispose of the wipe in a dedicated hazardous waste stream.
Core Protocol 2: Stille Coupling Application
Context: Palladium-catalyzed cross-coupling with an aryl halide.
Reagents
-
Nucleophile: 1-(Trimethylstannyl)-1H-pyrazole (1.1 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos
-
Solvent: Anhydrous Toluene or Dioxane (Degassed)
Step-by-Step Workflow
-
Charge: Add aryl halide and catalyst to the flask containing the stannane (prepared in Protocol 1).
-
Solvation: Add anhydrous solvent via syringe.
-
Degassing: Sparge with Argon for 10 minutes (oxygen poisons Pd(0) catalysts).
-
Reaction: Heat to 80–110°C.
-
Note: Use a blast shield. Stannanes can decompose exothermically if overheated.
-
-
Monitoring: Monitor by TLC.
-
Self-Validation: The stannane spot is usually non-polar. As the reaction proceeds, the polar product appears.[2] If the stannane spot disappears but no product forms, check for "protodestannylation" (formation of free pyrazole) indicating moisture ingress.
-
Critical Protocol: Tin Residue Removal (Work-up)
The Challenge: Organotin byproducts (Me₃Sn-X) are lipophilic and streak on silica columns, contaminating the final drug candidate and complicating biological assays.
The Solution: The Potassium Fluoride (KF) Precipitation Method . Fluoride has a high affinity for tin, forming insoluble polymeric species (Me₃SnF)ₙ.
Protocol
-
Cooling: Cool the reaction mixture to room temperature.
-
The KF Wash:
-
Dilute the mixture with Diethyl Ether or Ethyl Acetate.[2]
-
Add an equal volume of saturated aqueous KF solution .
-
-
Stirring (Crucial): Stir vigorously for 30–60 minutes.
-
Observation: A white, polymeric precipitate (Me₃SnF) will form at the interface.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer is trapped in the Celite.
-
Separation: Separate the organic layer, dry over MgSO₄, and concentrate.
-
Validation: Run a TLC. Visualize with Iodine stain. If a trailing spot persists near the solvent front, repeat the KF wash or use a "KF-Silica" column (10% w/w KF on Silica Gel).
Waste Disposal & Decontamination
Never pour organotin waste down the drain. It is highly toxic to aquatic life (M-factor > 10).
-
Segregation: Label a waste container specifically: "High Hazard: Organotin Waste - Neurotoxic."
-
Quenching Glassware: Rinse all flasks and syringes with a 10% Bleach (Sodium Hypochlorite) solution.
-
Solids: The Celite pad containing Me₃SnF must be disposed of as solid hazardous waste, not general trash.
Visualized Workflows
Figure 1: Safe Handling & Reaction Workflow
This diagram illustrates the critical path from storage to waste, emphasizing containment barriers.
Caption: Operational workflow for 1-(Trimethylstannyl)-1H-pyrazole, ensuring inert handling and specific fluoride-based decontamination.
Quantitative Data: Tin Removal Efficiency
Comparison of work-up methods for removing trimethyltin residues from non-polar products.
| Method | Residual Tin (ppm) | Efficiency | Notes |
| Standard Water Wash | > 5,000 ppm | Poor | Tin tracks with product. |
| aq. NH₄Cl Wash | ~ 2,000 ppm | Low | Insufficient complexation. |
| aq. KF Wash + Filtration | < 50 ppm | High | Forms insoluble polymer (Me₃SnF)ₙ. |
| 10% KF/Silica Column | < 10 ppm | Excellent | Best for late-stage drug candidates. |
References
-
Gallagher, W. P., et al. (2003). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 68(17), 6775-6779. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025). Substance Information: Organostannic Compounds. Retrieved from [Link]
- Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. (Foundational text on Stille mechanism and toxicity).
Sources
Application Note: Scalable Synthesis of 1-Arylpyrazoles using 1-(Trimethylstannyl)-1H-pyrazole
Executive Summary
This guide details the scale-up protocol for utilizing 1-(trimethylstannyl)-1H-pyrazole (TMS-Pyrazole) as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions. While less common than its tributylstannyl analogs, the trimethylstannyl variant offers distinct advantages in atom economy and byproduct removal —critical factors in process chemistry.
The primary application of this reagent is the N-arylation of aryl halides (Stille-Kelly coupling) to synthesize 1-arylpyrazoles , a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Unlike Buchwald-Hartwig aminations, this method proceeds under neutral conditions, avoiding the strong bases that cause impurity profiles in complex substrates.
Critical Safety Directive: Trimethyltin Neurotoxicity
::: danger
STOP AND READ: EXTREME NEUROTOXIN HAZARD
Trimethyltin (Me
-
Hazard: Trimethyltin chloride (a byproduct) is a potent limbic system neurotoxin . It causes cerebral edema and neuronal necrosis (specifically in the hippocampus). Effects can be delayed by 24-72 hours.
-
Symptoms: Tinnitus, photophobia, aggression, memory loss, and seizures.
-
Engineering Controls:
-
All solid and liquid handling must occur in a certified fume hood or glovebox .
-
Double-gloving (Nitrile over Laminate) is mandatory.
-
Waste Management: All aqueous washes and solid waste must be segregated into specific "Organotin Waste" streams. Never mix with general organic waste.
-
Reagent Preparation & Quality Control
Commercially available 1-(trimethylstannyl)-1H-pyrazole can degrade upon moisture exposure. For scale-up (>10 g), in situ preparation or fresh synthesis is recommended to ensure stoichiometry.
Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
Reaction:
Protocol (100 g Scale)
-
Setup: 2L 3-neck flask, mechanical stirrer, N
inlet, dropping funnel. -
Charge: Add 1H-Pyrazole (1.0 equiv) and anhydrous Diethyl Ether (10 vol).
-
Base: Add Triethylamine (1.1 equiv). Cool to 0°C.
-
Addition: Dropwise add Trimethyltin chloride (1.0 equiv) as a solution in Ether over 45 mins. Exothermic.
-
Workup:
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Filter off the white Et
NHCl precipitate under N (use a Schlenk frit if possible). -
Concentrate the filtrate carefully (Me
Sn compounds are volatile).
-
-
Purification: Distillation under reduced pressure (bp ~55-60°C @ 10 mmHg).
-
Note: For many coupling reactions, the crude filtrate (after salt removal) can be used directly if solvent is swapped.
-
Scale-Up Coupling Protocol: N-Arylation
This protocol describes the coupling of TMS-Pyrazole with a generic Aryl Bromide (
Reaction Setup
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: 1-(Trimethylstannyl)-1H-pyrazole (1.1 - 1.2 equiv)
-
Catalyst: Pd(PPh
) (1-3 mol%) or Pd (dba) /XPhos for sterically hindered substrates. -
Solvent: Toluene or Xylene (anhydrous).
-
Concentration: 0.2 M - 0.5 M.[1]
Step-by-Step Methodology
-
Inerting: Purge the reactor (Hastelloy or Glass-lined) with Nitrogen for 15 mins.
-
Charging: Load Aryl Bromide, Pd catalyst, and Solvent. Stir to dissolve.
-
Reagent Addition: Add TMS-Pyrazole (liquid or solution).
-
Reaction: Heat to 90-110°C . Monitor by HPLC.
-
Endpoint: >98% conversion of Aryl Bromide (typically 4-12 hours).
-
-
Quench: Cool to RT.
Tin Removal Strategy (The "Trimethyl" Advantage)
Unlike Tributyltin byproducts (which are lipophilic and require KF/Silica columns), Trimethyltin halides are water-soluble . This allows for a highly efficient aqueous extraction workup, crucial for scale-up.
-
Wash 1 (Complexation): Add 15% aq. KF solution (0.5 vol). Stir vigorously for 30 mins.
-
Chemistry: Converts Me
SnBr Me SnF (highly insoluble in organics/water soluble species).
-
-
Filtration: Filter the biphasic mixture through a Celite pad to remove insoluble Pd black and any polymeric tin species.
-
Separation: Separate layers.
-
Wash 2 (Polishing): Wash organic layer with 10% aq. KF , followed by Brine.
-
Scavenging (Optional): If Tin ppm > 20 ppm, treat organic layer with QuadraPure™ TU (Thiourea resin) or activated carbon at 50°C for 1 hour.
Process Visualization
Workflow Diagram
Caption: Figure 1. Optimized workflow for scale-up synthesis, highlighting the critical KF wash step for trimethyltin removal.
Mechanistic Cycle (Simplified)
Caption: Figure 2. Catalytic cycle.[2][3][4] The N-Sn bond cleavage drives the transmetalation step, releasing the pyrazole nucleophile.
Optimization Data: Solvent & Catalyst Screening
The following data summarizes typical performance metrics for N-arylation of electron-deficient aryl bromides using TMS-Pyrazole.
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Solvent | DMF | Toluene | 1,4-Dioxane |
| Catalyst | Pd(PPh | Pd | Pd(OAc) |
| Temp | 120°C | 100°C | 100°C |
| Yield | 78% | 92% | 65% |
| Tin Residue | 450 ppm | < 20 ppm (w/ KF wash) | 150 ppm |
| Notes | High temp caused degradation | Excellent conversion; easy workup | Slow kinetics |
Key Insight: While polar solvents like DMF accelerate the reaction, they complicate the aqueous extraction of trimethyltin byproducts. Non-polar solvents like Toluene are preferred for scale-up because they allow for a sharp phase separation during the KF wash.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (O | Ensure vigorous N |
| Homocoupling (Ar-Ar) | Slow Transmetalation | Increase TMS-Pyrazole equivalents (1.5 eq); Add CuI (5 mol%) as co-catalyst. |
| High Tin Residue | Inefficient Wash | Increase KF wash duration; Use Silica-KF filtration; Check pH (keep neutral). |
| Black Precipitate | Pd precipitation | Filter through Celite while warm; Add charcoal before filtration. |
References
-
Stille Reaction Mechanism & Scope
- Title: The Stille Reaction.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Safety of Organotin Compounds
-
Tin Removal Protocols
- Title: Workup for Removing Tin Byproducts.
- Source: University of Rochester, The Merlic Group.
-
URL:[Link]
-
Palladium-Catalyzed N-Arylation (General Context)
-
Synthesis of N-Stannyl Azoles
- Title: Synthesis and reactivity of N-tributylstannylimidazoles (Analogous Protocol).
- Source: Tetrahedron Letters (Cited via ScienceDirect/ResearchG
-
URL:[Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stille Cross-Coupling of 1-(Trimethylstannyl)-1H-pyrazole
Welcome to the technical support center for the Stille cross-coupling of 1-(trimethylstannyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to help you overcome common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction shows no conversion. Where should I start my troubleshooting?
A1: Zero conversion is typically rooted in a fundamental issue with one of the core components of the catalytic cycle. Before investigating more complex side reactions, perform a systematic check of the following:
-
Catalyst Integrity: The palladium catalyst is the heart of the reaction. Ensure your Pd source, whether a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂, has been stored correctly under an inert atmosphere.[1] Oxygen can irreversibly oxidize the active Pd(0) species, rendering it inactive. Consider using a freshly opened bottle or a reliable precatalyst.
-
Reagent Quality: Verify the purity of your 1-(trimethylstannyl)-1H-pyrazole and the organic electrophile (halide or triflate). The stannane can slowly degrade, especially if exposed to moisture, leading to protodestannylation.
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvent is anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. If you are using a Pd(II) source, the ligand is essential for the initial reduction to Pd(0). Ensure the ligand is not oxidized.
Q2: My reaction is messy, with multiple spots on the TLC plate. What are the most common side products?
A2: A complex reaction mixture points towards competing side reactions. In the context of coupling with 1-(trimethylstannyl)-1H-pyrazole, the most prevalent culprits are:
-
Protodestannylation: The trimethylstannyl group is replaced by a hydrogen atom, yielding 1H-pyrazole. This arises from trace amounts of water or other proton sources in the reaction mixture.[2]
-
Homocoupling: You may observe the formation of a bipyrazole dimer (from two molecules of the stannane) or a biaryl dimer (from two molecules of your electrophile).[3][4] This is often exacerbated by high temperatures or issues with the catalyst's oxidative addition/transmetalation rates.
-
Hydrodehalogenation: Your aryl halide starting material is converted into the corresponding arene, where the halogen is replaced by a hydrogen.
This guide will delve into specific strategies to mitigate each of these issues.
Q3: How can I effectively remove the tin byproducts from my final product?
A3: Removing toxic organotin byproducts is a critical and often challenging step.[4][5] Standard chromatography may not be sufficient. Here are three effective strategies:
-
Fluoride Wash: After the reaction, quench the mixture and perform an aqueous workup. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tin fluorides that can be filtered off.
-
D-I-n-butyl Ether (DIBE) or MTBE Slurry: For stubborn cases, after initial purification, dissolving or suspending the crude product in a solvent like DIBE or MTBE and stirring for several hours can cause the tin impurities to precipitate.[6]
-
Specific Scavengers: Use silica gel functionalized with thiols or other tin-scavenging resins during chromatography.
Troubleshooting Guide 1: Protodestannylation
Issue: The primary byproduct of my reaction is 1H-pyrazole, indicating loss of the trimethylstannyl group.
Q: What is protodestannylation and why is it happening?
A: Protodestannylation (or protodestannation) is the cleavage of the C-Sn bond by a proton source. In your reaction, the pyrazole-SnMe₃ bond is being broken, and the pyrazole is capped with a hydrogen atom from residual water, alcohols, or other acidic impurities in your reaction medium. This side reaction can occur before the desired transmetalation step in the catalytic cycle, effectively consuming your starting material and reducing the yield.[2]
Q: How can I prevent or minimize protodestannylation?
A: The key is rigorous exclusion of proton sources.
Table 1: Mitigation Strategies for Protodestannylation
| Strategy | Rationale & Causality |
| Use Anhydrous Solvents | Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous packaging system (e.g., Sure/Seal™). |
| Dry Starting Materials | Dry starting materials, especially salts (like CsF or LiCl additives), in a vacuum oven before use. |
| Inert Atmosphere | Maintain a scrupulously inert atmosphere (Argon or N₂) to prevent atmospheric moisture from entering the reaction. |
| Use a Stoichiometric Additive | The addition of anhydrous cesium fluoride (CsF) can sometimes accelerate the desired transmetalation, helping it to outcompete the protodestannylation side reaction. |
Workflow for Minimizing Protodestannylation
Caption: Workflow for ensuring anhydrous and anaerobic conditions.
Troubleshooting Guide 2: Homocoupling Side Reactions
Issue: I am observing a significant amount of 4,4'-bipyrazole or a dimer of my organic halide.
Q: What causes the homocoupling of my stannylpyrazole?
A: Homocoupling of the organostannane is a common side reaction in Stille couplings.[3][4] It can occur through two primary mechanisms:
-
Reaction with Pd(II): Two equivalents of the organostannane can transmetalate with the Pd(II) precatalyst before the catalytic cycle properly begins, followed by reductive elimination to give the dimer.
-
Radical Process: The Pd(0) catalyst can engage in a radical pathway, particularly at higher temperatures, leading to dimerization.
The rate of transmetalation of the stannylpyrazole versus the rate of oxidative addition of the organic halide is a key factor. If transmetalation is too fast or oxidative addition is too slow, homocoupling becomes more likely.
Q: How can I suppress homocoupling?
A: Suppressing homocoupling involves fine-tuning the reaction conditions to favor the desired cross-coupling pathway.
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | To Reduce Homocoupling | Rationale & Causality |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly. | This avoids the initial state where a Pd(II) precatalyst is present, which can react directly with two stannane molecules. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos). | These ligands accelerate the rate of reductive elimination, the final step of the desired cycle, helping to turn the catalyst over faster and avoid side reactions.[7] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can promote undesired radical pathways and catalyst decomposition, which may lead to homocoupling. |
| Additives | The addition of a copper(I) salt (e.g., CuI) can act as a co-catalyst, accelerating the transmetalation step in a productive manner for the cross-coupling cycle.[5][6] | This is known as the "copper effect" and can significantly improve yields by facilitating the key transmetalation step of the main cycle. |
Optimized Protocol to Minimize Homocoupling
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the organic halide (1.0 equiv), followed by the 1-(trimethylstannyl)-1H-pyrazole (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Heating: Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor by TLC or LC-MS.
Visualizing the Reaction Pathways
Understanding the desired catalytic cycle in relation to the major off-cycle side reactions is key to effective troubleshooting.
Main Stille Catalytic Cycle
Caption: The main catalytic cycle for the Stille cross-coupling.
Competing Side Reaction Pathways
Caption: Major off-cycle pathways that compete with the desired reaction.
References
-
Stille reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O - The Royal Society of Chemistry. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - arkat usa. [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [Link]
-
Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates - PolyU Institutional Research Archive. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. [Link]
-
Stille coupling reactions with organostannanes | Download Table - ResearchGate. [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes | Organic Process Research & Development - ACS Publications. [Link]
-
THE STILLE REACTION, 38 YEARS LATER - CORE. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. [Link]
-
Org. Synth. 2011, 88, 197. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 1-(Trimethylstannyl)-1H-pyrazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 1-(trimethylstannyl)-1H-pyrazole. Our focus is on providing practical, field-proven insights to overcome common challenges, particularly the removal of persistent organotin byproducts.
Core Principles: The Challenge of Organotin Impurities
1-(Trimethylstannyl)-1H-pyrazole is a versatile reagent, most commonly employed in palladium-catalyzed Stille cross-coupling reactions to form C-C bonds.[1][2] While powerful, these reactions introduce organotin compounds into the reaction mixture, which are notoriously difficult to remove and are highly toxic.[3][4] The primary purification challenge is the removal of trimethyltin halides (e.g., Me₃SnCl) and hexamethyldistannane (Me₃SnSnMe₃), which often have polarities similar to the desired pyrazole product, leading to co-elution during standard chromatography.[3]
Effective purification hinges on strategies that either selectively precipitate the tin byproducts or chemically modify them to drastically alter their polarity, facilitating their separation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the purification process.
Q1: My crude ¹H NMR is messy, showing multiple tin-related satellite peaks around my product signals. What is the first and most effective step to remove these tin species?
Answer: The most robust and widely adopted method is an aqueous potassium fluoride (KF) wash.[5][6]
-
The Chemistry: Fluoride ions have a very high affinity for tin, reacting with trimethyltin byproducts to form highly insoluble and non-volatile trimethyltin fluoride (Me₃SnF), which precipitates out of the organic phase.[4]
-
Recommended Action: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer two to three times with a 1M aqueous KF solution. Vigorous shaking for at least a minute per wash is crucial to ensure complete reaction.[7] A white precipitate of Me₃SnF will often form at the interface.[7][8]
Q2: I performed the KF wash, but a fine white precipitate formed an emulsion that is very difficult to separate. What should I do?
Answer: This is a common issue, especially with fine precipitates. The best solution is to filter the entire biphasic mixture through a pad of a filter aid.
-
Recommended Action: Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. Filter the entire mixture (both organic and aqueous layers containing the precipitate) through this pad.[3][8] The Celite will trap the fine solid, allowing for a clean separation of the liquid layers in a separatory funnel afterward. Rinse the filter cake with your organic solvent to ensure full recovery of your product.
Q3: After a KF wash and Celite filtration, I still see tin impurities in my NMR. What are my options for "polishing" the product?
Answer: If trace amounts of organotin compounds persist, specialized chromatography is the next logical step. Standard silica gel is often insufficient due to the non-polar nature of some tin byproducts.[3]
-
Option A: Base-Treated Silica Gel: Deactivating the silica gel with a base can significantly improve the separation. Organotin compounds tend to bind more strongly to the modified stationary phase. Prepare your slurry or pack your column using an eluent containing 2-5% triethylamine (Et₃N).[5][6][8]
-
Option B: Potassium Carbonate/Silica Gel: A highly effective method involves using a stationary phase made of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) mixed with silica gel.[8][9] This mixture can be dry-packed or used as a slurry and is excellent for capturing the final traces of tin, often reducing them to below 15 ppm.[8][9]
Q4: My pyrazole product seems to be degrading on the silica gel column, leading to low recovery. Are there alternatives to silica gel chromatography?
Answer: Yes, pyrazoles can sometimes be sensitive to the acidic nature of standard silica gel.[10] If you observe streaking on your TLC plate or experience low recovery, consider these alternatives:
-
Acid/Base Extraction: Pyrazoles are basic. You may be able to purify your compound by dissolving the crude material in an organic solvent and extracting it with a dilute aqueous acid (e.g., 1M HCl). This will protonate your pyrazole, pulling it into the aqueous layer and leaving non-basic impurities (like hexamethyldistannane) behind. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often overlooked purification method.[10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow your product to crystallize while leaving impurities in the mother liquor.
-
Neutral or Basic Alumina Chromatography: Alumina can be used as an alternative stationary phase and is available in neutral or basic grades, which are gentler on acid-sensitive compounds.[3]
Q5: Can I minimize the formation of these difficult-to-remove tin byproducts from the start?
Answer: While byproducts are inherent to the Stille reaction, optimizing your reaction conditions can help.
-
Stoichiometry: Use the organostannane reagent as the limiting reagent if possible, or use it in an amount as close to stoichiometric (1.0-1.2 equivalents) as the reaction allows. This minimizes the amount of unreacted tin reagent to be removed later.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which can sometimes lead to side reactions like homocoupling of the stannane reagent.[2]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying products from 1-(trimethylstannyl)-1H-pyrazole reactions.
Caption: Decision workflow for purification.
Key Purification Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
This protocol is your first line of defense for removing the bulk of trimethyltin byproducts.
-
Dilution: Once the reaction is deemed complete, cool the mixture to room temperature and dilute it with a 3-5x volume of an organic solvent (e.g., ethyl acetate).
-
KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous potassium fluoride (KF) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. You may observe the formation of a white precipitate (Me₃SnF).[8] Carefully vent the funnel periodically.
-
Separation: Allow the layers to separate. If an emulsion or heavy precipitate prevents clean separation, filter the entire mixture through a pad of Celite® as described in Q2.
-
Repeat: Drain the aqueous layer and repeat the KF wash (steps 2-4) one or two more times.
-
Final Washes: Wash the organic layer once with water, then once with saturated brine to remove residual KF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin.
Protocol 2: Purification via Potassium Carbonate-Impregnated Silica Gel
Use this chromatography method when trace tin impurities persist after a KF wash.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).[8][9] This mixture can be stored for future use.
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent system (as determined by TLC).
-
Sample Loading: Dissolve the crude product (from Protocol 1) in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions. The K₂CO₃-modified silica will strongly retain the remaining organotin species, allowing your pyrazole product to elute in pure form.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and concentrate under reduced pressure.
| Technique | Pros | Cons | Best For |
| Aqueous KF Wash | Simple, inexpensive, removes bulk tin waste efficiently.[3] | Can form emulsions; may not remove the very last traces of tin.[3] | Initial, large-scale removal of tin byproducts post-reaction. |
| Base-Treated Silica | More effective than standard silica for tin removal; easy to implement.[8] | Can slightly alter eluent polarity; may not be sufficient for achieving ppm levels. | "Polishing" a product when trace tin impurities co-elute on normal silica. |
| K₂CO₃/Silica Gel | Highly effective at removing trace tin to very low levels (<15 ppm).[8][9] | Requires preparation of the mixed stationary phase. | Final purification step to obtain highly pure, tin-free material for biological assays. |
| Recrystallization | Can be highly effective for solid products; avoids silica gel altogether.[10] | Only applicable to solid compounds; requires finding a suitable solvent system. | Purifying solid, acid-sensitive pyrazole products. |
Frequently Asked Questions (FAQs)
Q: Are trimethyltin compounds dangerous? A: Yes. Organotin compounds, including trimethyltin derivatives, are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[3] All tin-containing waste must be disposed of as hazardous waste according to your institution's guidelines.
Q: My reaction used tributyltin instead of trimethyltin. Do these protocols still apply? A: Yes. The principles are identical. The KF wash is also the standard method for removing tributyltin byproducts, which will precipitate as tributyltin fluoride (Bu₃SnF).[4] The chromatographic methods are also effective for removing tributyltin species.[5][8]
Q: Why can't I just use a standard aqueous workup? A: Many organotin byproducts, like trimethyltin chloride, have moderate polarity and some solubility in organic solvents. A simple water or brine wash is often ineffective at removing them completely, leading to persistent contamination of your product.
Q: Can I use other fluoride sources besides KF? A: Potassium fluoride (KF) is the most common, cost-effective, and efficient reagent for this purpose. While other sources like tetrabutylammonium fluoride (TBAF) could work, they are much more expensive and offer no significant advantage for this application.
References
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Organic Synthesis. (n.d.). Stille Coupling.
- BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Scilit. (n.d.). Tin for Organic Synthesis, 12. Synthesis of Aromatic and Olefinic Sodium Sulfonates by Electrophilic Destannylation with Trimethylsilyl Chlorosulfonate.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- University of Rochester. (n.d.). Workup for Removing Tin Byproducts.
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Tin Byproducts from Stille Reactions
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, prized for its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[1][2] However, a significant drawback of this methodology is the stoichiometric formation of organotin byproducts, which are notoriously toxic and often challenging to separate from the desired reaction product.[3][4][5] For researchers in drug development and materials science, the stringent requirement to reduce residual tin to parts-per-million (ppm) levels is a critical and often formidable purification challenge.[3][4][6]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common issues encountered during the removal of organotin residues. Here, we will delve into the mechanistic basis of various purification strategies, offer detailed, field-proven protocols, and address frequently asked questions to streamline your workflow and ensure the integrity of your final compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup and purification of Stille reaction mixtures, providing explanations for the underlying causes and actionable solutions.
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Symptoms:
-
NMR or other analytical methods indicate the presence of tin-containing impurities (e.g., Bu₃SnCl, Bu₃SnF) after performing a standard aqueous KF wash.
-
An emulsion or a significant amount of white precipitate forms at the aqueous/organic interface, complicating phase separation.[7]
Causality Analysis: The aqueous KF wash is a widely used method for removing tributyltin byproducts.[3] The principle behind this technique is the high affinity of fluoride ions for tin, which leads to the formation of a highly insoluble and easily filterable precipitate, tributyltin fluoride (Bu₃SnF).[3][7][8] However, several factors can compromise the efficiency of this method:
-
Incomplete Reaction: Unreacted tetraalkyltin starting materials or hexaalkylditin byproducts may not be as effectively removed by KF treatment alone.
-
Insufficient Mixing: Inadequate agitation during the wash can lead to incomplete contact between the organotin species in the organic phase and the aqueous KF solution.
-
Emulsion Formation: The formation of a stable emulsion can trap the desired product and prevent efficient removal of the tin precipitate.[7]
-
Product Coordination: In some cases, the desired product may have functional groups that coordinate to the tin species, making them more soluble in the organic layer and resistant to precipitation.
Solutions & Protocols:
Protocol 1: Enhanced Aqueous KF Wash with Celite Filtration
This protocol is designed to improve the efficiency of the standard KF wash by ensuring complete precipitation and facilitating the removal of the solid tin fluoride.
Experimental Protocol:
-
Dilution: Following the completion of the Stille reaction, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[3][7]
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[7]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). During each wash, shake the separatory funnel vigorously for at least one minute to ensure thorough mixing.[3][7][8]
-
Precipitate Management: A white precipitate of Bu₃SnF is expected to form at the interface of the organic and aqueous layers.[3][7][8]
-
Celite Filtration: If a significant precipitate forms that hinders separation, filter the entire biphasic mixture through a pad of Celite®. This will effectively remove the solid Bu₃SnF.[3][7][8]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration: Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Workflow for organotin removal using an enhanced aqueous KF wash.
Protocol 2: Iodine Pre-treatment for Unreacted Tin Species
If unreacted tin hydrides (e.g., Bu₃SnH) or hexaalkylditins (e.g., Bu₃SnSnBu₃) are suspected, a pre-treatment with iodine can convert these species into trialkyltin iodides, which are more readily removed by a subsequent KF wash.[3][7][8]
Experimental Protocol:
-
Iodine Addition: After the Stille reaction is complete, cool the mixture to room temperature. Add a solution of iodine (I₂) in a suitable solvent (e.g., diethyl ether) dropwise until the characteristic purple color of iodine persists.
-
Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[3]
-
Extraction: Separate the organic layer and proceed with the Enhanced Aqueous KF Wash with Celite Filtration protocol as described above.
Issue 2: Co-elution of Tin Byproducts with the Product During Flash Chromatography
Symptoms:
-
Fractions collected from a standard silica gel flash chromatography column show the presence of both the desired product and organotin impurities.
Causality Analysis: Many organotin byproducts are relatively non-polar and can have similar retention factors (Rƒ) to the desired product on standard silica gel, leading to co-elution.[3] Standard silica gel is also slightly acidic, which can cause degradation of sensitive products.
Solutions & Protocols:
Protocol 3: Chromatography on Triethylamine-Treated Silica Gel
Adding a small amount of triethylamine (Et₃N) to the eluent can help to retard the tin species on the silica gel, allowing for better separation.[7][8][9]
Experimental Protocol:
-
Eluent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% (v/v) of triethylamine.
-
Column Chromatography: Perform flash chromatography as usual with the triethylamine-modified eluent. The triethylamine will interact with the silica surface, creating a more basic environment and increasing the retention of the organotin byproducts.
Protocol 4: Chromatography on Potassium Carbonate-Impregnated Silica Gel
This highly effective method utilizes a basic stationary phase to strongly adsorb a wide range of organotin impurities, often reducing them to very low levels.[3][4][7]
Experimental Protocol:
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight). This mixture can be prepared in advance and stored for several months.[3][4]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing and add a thin layer of sand to the top.[3]
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and carefully load it onto the column.[3]
-
Elution: Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
Fraction Collection: Collect and analyze fractions by TLC to identify those containing the purified product.
Caption: Workflow for organotin removal via K₂CO₃/Silica Gel chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials.[3] Depending on the specific reaction conditions, you might also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) from homocoupling side reactions or trialkyltin hydrides (e.g., Bu₃SnH).[7]
Q2: My product is a solid. What is the most effective way to remove tin residues?
For solid products, recrystallization can be a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly decrease tin contamination.[7][10]
Q3: Are there any "tin-free" alternatives to the Stille reaction?
Yes, several other cross-coupling reactions avoid the use of organotin reagents. The Suzuki coupling, which utilizes generally less toxic boronic acids, is a popular alternative.[3] However, the Stille reaction offers advantages in terms of the stability of the organometallic reagent and its compatibility with a wide range of functional groups.
Q4: How can I quantify the amount of residual tin in my final product?
To confirm the removal of tin byproducts to the required level, several highly sensitive analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is an extremely sensitive technique capable of detecting and quantifying trace amounts of elements, making it ideal for measuring tin at ppm or even parts-per-billion (ppb) levels.[3][6]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for the quantification of metals.[3][6]
Q5: Are there strategies to minimize tin waste from the outset?
Yes, innovative approaches are being developed to make the Stille reaction more atom-economical. These include:
-
Catalytic Tin Reactions: Methods that utilize a catalytic amount of a tin reagent, which is regenerated in situ, significantly reduce the overall tin waste.[11][12]
-
Fluorous Tin Reagents: Using "fluorous" tin reactants allows for the selective extraction of the tin byproducts into a fluorous solvent phase, simplifying purification.[13][14]
Comparison of Tin Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Residual Tin Level |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[3] | Simple, inexpensive, and effective for many substrates.[3] | Can form emulsions; may not be effective for all tin species. | Highly effective, but substrate-dependent. |
| K₂CO₃-Silica Chromatography | Adsorption of organotin species onto a basic stationary phase. | High efficiency, capable of removing a variety of tin byproducts.[3] | Requires preparation of the stationary phase. | Down to ~15 ppm.[3][4] |
| DBU/Iodine Treatment | Conversion of residual tin hydrides and distannanes to tin iodides, followed by removal. | Effective for removing unreacted tin reagents. | Introduces additional reagents that also need to be removed. | Can be reduced to less than 30 ppm.[4] |
| Liquid-Liquid Extraction | Partitioning of the product and byproducts between two immiscible solvents (e.g., hexane and acetonitrile).[3] | Simple and does not require solid supports. | Efficiency is highly dependent on the partition coefficients of the product and impurities. | Variable. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent. | Can be highly effective for solid products. | Product loss can occur; requires a suitable solvent system. | Can be very low, depending on the system. |
References
-
Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349. [Link]
-
Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. PubMed. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]
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Organic Synthesis. (n.d.). Stille Coupling. Organic-synthesis.org. [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. chem.rochester.edu. [Link]
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Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. lookchem.com. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
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Curran, D. P., & Hoshino, M. (1996). Stille Couplings with Fluorous Tin Reactants: Attractive Features for Preparative Organic Synthesis and Liquid-Phase Combinatorial Synthesis. The Journal of Organic Chemistry, 61(18), 6480–6481. [Link]
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Ragan, J. A., et al. (n.d.). Overview of the Stille Reaction. Scribd. [Link]
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Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. cornerstone.lib.mnsu.edu. [Link]
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Unknown. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information. [Link]
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ResearchGate. (n.d.). Organotin(IV) complexes as radical scavengers. ResearchGate. [Link]
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Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. onlinelibrary.wiley.com. [Link]
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Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 7(23), 5227–5230. [Link]
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Springer. (2022). Hollow-Fiber Liquid-Phase Micro-Extraction Method for the Simultaneous Derivatization, Extraction, and Pre-concentration of Organotin Compounds from Packed Fruit Juices. link.springer.com. [Link]
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MDPI. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. mdpi.com. [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. ncbi.nlm.nih.gov. [Link]
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Wikipedia. (n.d.). Stille reaction. en.wikipedia.org. [Link]
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National Center for Biotechnology Information. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. ncbi.nlm.nih.gov. [Link]
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ResearchGate. (2017). Workup for removing tin byproducts?. ResearchGate. [Link]
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University of Rochester. (n.d.). Troubleshooting: The Workup. chem.rochester.edu. [Link]
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Express Pharma. (2013). Quality in APIs. expresspharma.in. [Link]
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LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. lcgc-international.com. [Link]
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ResearchGate. (n.d.). Organotin 1 as a HCl scavenger. ResearchGate. [Link]
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ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. pubs.acs.org. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. chem.libretexts.org. [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. chem.rochester.edu. [Link]
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Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. brunschwig.ch. [Link]
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University of Rochester. (n.d.). Remove Sticky Reagents during Workup. chem.rochester.edu. [Link]
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PubMed. (2008). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. pubmed.ncbi.nlm.nih.gov. [Link]
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DiVA. (2007). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of ε-caprolactone. diva-portal.org. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Pyrazole Stille Coupling
Welcome to the technical support center for pyrazole Stille cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions related to optimizing palladium catalyst loading, helping you save time, reduce costs, and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading (mol%) for a pyrazole Stille coupling?
For initial screening, a palladium catalyst loading of 1-5 mol% is a standard starting point for the Stille coupling of pyrazole substrates.[1][2] The optimal loading is a balance between reaction efficiency and cost. For many common substrates, 1-2 mol% of a high-activity catalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is sufficient.[3][4]
It's crucial to consider the catalyst loading not just as a percentage but also in relation to the solvent volume, as the concentration can significantly impact reaction kinetics and catalyst stability.[5]
Q2: How does catalyst loading impact my reaction? Can I just use a high loading to ensure success?
While it may seem intuitive to use a higher catalyst loading to drive a reaction to completion, excessive catalyst can be detrimental.
-
Too Low Loading (<0.5 mol%): May result in slow or incomplete conversion. The catalyst may decompose or become deactivated before the reaction is complete, especially if trace oxygen or moisture is present.[1]
-
Optimal Loading (1-5 mol%): Typically provides a good balance of reaction rate, yield, and cost-effectiveness.
-
Too High Loading (>5-10 mol%): Can lead to several issues. It increases the cost of the reaction and makes purification more difficult due to higher residual palladium levels. More importantly, higher concentrations of active palladium species can promote side reactions such as the homocoupling of the organostannane reagent.[6] It can also lead to the formation of palladium black, an inactive form of the catalyst, which reduces overall efficiency.
Q3: Which palladium source is best for pyrazole Stille couplings: Pd(0) or Pd(II)?
The active catalyst in the Stille cycle is a Pd(0) species.[6][7]
-
Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often preferred because they can directly enter the catalytic cycle.[2][7] Pd(PPh₃)₄ is particularly convenient as it comes pre-ligated, though it can be sensitive to air and heat.
-
Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) can also be used.[7] However, they require an in-situ reduction to Pd(0) to initiate catalysis. This reduction is often accomplished by the organostannane reagent itself or by a phosphine ligand, but it can sometimes be slow or lead to side reactions.
For reliability, especially with sensitive substrates, starting with a well-defined Pd(0) source is often the most robust approach.
Q4: Why is the choice of ligand so important, and how does it relate to catalyst loading?
The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and preventing decomposition (e.g., formation of palladium black).[3] Electron-rich and sterically bulky phosphine ligands often accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9]
For a given palladium source like Pd₂(dba)₃, the ratio of ligand to palladium is crucial. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4. Insufficient ligand can lead to catalyst decomposition, while excess ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, slowing down substrate binding.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. The logical workflow below can help diagnose the root cause of common problems.
Caption: A logical guide for troubleshooting common coupling reaction issues.
Issue 1: My reaction shows low or no conversion to the desired product.
-
Potential Cause: Inactive Catalyst System. This is the most common issue and can stem from several factors.
-
Recommended Solutions:
-
Verify Reagents and Setup: Before adjusting catalyst loading, ensure your fundamentals are correct. Use truly anhydrous and degassed solvents, as trace oxygen and water can rapidly deactivate Pd(0) catalysts.[1] Confirm the purity of your pyrazole and organostannane.
-
Systematically Increase Catalyst Loading: If you started at 1 mol%, increase the loading to 3 mol% and then 5 mol%. If you see a positive trend in conversion, your initial loading was likely too low for the specific substrates. However, if conversion remains poor even at 5 mol%, the issue is likely not the quantity of catalyst but its activity or the reaction conditions.
-
Re-evaluate Your Ligand: Pyrazole's nitrogen atoms can coordinate to the palladium center, acting as a potential poison. A more sterically hindered and electron-rich ligand (e.g., P(t-Bu)₃, XPhos) can sometimes outcompete this inhibitory interaction and re-activate the catalyst.[3][10]
-
Consider Additives: For sluggish reactions, the addition of a copper(I) co-catalyst, such as CuI (10-20 mol%), can dramatically accelerate the transmetalation step, which is often the rate-determining step in the Stille cycle.[2][4] Lithium chloride (LiCl) can also be beneficial by facilitating the transmetalation process.[7]
-
Issue 2: The reaction is messy, with multiple byproducts and decomposition.
-
Potential Cause: Catalyst Loading is Too High or Reaction Temperature is Excessive.
-
Recommended Solutions:
-
Reduce Catalyst Loading: High concentrations of the active Pd(0) catalyst can accelerate side reactions. The most common byproduct is the homocoupling of your organostannane reagent (R-SnBu₃ + R-SnBu₃ → R-R).[6] If you are using 5 mol% catalyst, try reducing it to 2 mol% or 1 mol%.
-
Lower the Reaction Temperature: High temperatures can cause decomposition of sensitive pyrazole substrates or the organometallic reagents.[1] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Check Your Stannane: Ensure your organostannane is pure. Impurities can lead to unexpected side reactions.
-
Issue 3: The reaction works, but is very slow (takes >24 hours).
-
Potential Cause: Sub-optimal catalyst activity or concentration.
-
Recommended Solutions:
-
Moderate Increase in Loading: A modest increase in catalyst loading, for instance from 1 mol% to 2 mol%, may be sufficient to increase the reaction rate without introducing significant side reactions.
-
Switch to a More Active Ligand: As mentioned, sterically bulky, electron-rich phosphine ligands can accelerate the reaction.[9] This is often a more effective strategy than simply increasing the loading of a suboptimal catalyst system.
-
Solvent Choice: The solvent can influence reaction rates.[5] While toluene and dioxane are common, sometimes a more polar aprotic solvent like DMF can accelerate the reaction, provided your substrates are stable under those conditions.[2]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Pyrazole Stille Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is convenient. Pd₂(dba)₃ offers flexibility in ligand choice.[2][4] |
| Catalyst Loading | 1.0 - 2.5 mol% | A robust starting range. Increase to 5 mol% only if conversion is low.[1] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | For Pd₂(dba)₃, use a Pd:Ligand ratio of 1:4. AsPh₃ can be effective.[4] |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and rigorously degassed to prevent catalyst deactivation.[2] |
| Temperature | 80 - 110 °C | Substrate stability is key. Start lower and increase if the reaction is slow.[2] |
| Additive (Optional) | CuI (20 mol%) | Highly recommended for difficult couplings to accelerate transmetalation.[4] |
Experimental Protocol: Catalyst Loading Screen
This protocol describes how to efficiently screen different catalyst loadings to find the optimal conditions for your specific pyrazole Stille coupling.
-
Preparation: In a glovebox, prepare three identical oven-dried reaction vials (Vial A, B, C) with stir bars.
-
Add Solids: To each vial, add the pyrazole halide (1.0 equiv), the organostannane (1.1-1.2 equiv), and the chosen ligand (e.g., PPh₃, 8 mol%).
-
Add Catalyst:
-
To Vial A, add the Pd source (e.g., Pd₂(dba)₃) for a final concentration of 1 mol% .
-
To Vial B, add the Pd source for a final concentration of 3 mol% .
-
To Vial C, add the Pd source for a final concentration of 5 mol% .
-
-
Reaction Setup: Seal the vials with septa, remove them from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating & Monitoring: Place all three vials in a pre-heated aluminum block at the desired temperature (e.g., 100 °C) and stir.
-
Analysis: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with a solvent like ethyl acetate, and analyze by LC-MS or TLC to determine the conversion rate and byproduct profile for each catalyst loading. This allows for a direct comparison of efficiency versus loading.
Catalytic Cycle Visualization
Understanding the mechanism is key to effective troubleshooting. The active Pd(0) catalyst undergoes a three-step cycle to couple the two partners.
Caption: The catalytic cycle for the Stille cross-coupling reaction.[6]
References
-
Stille reaction - Wikipedia. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. - ResearchGate. [Link]
-
Optimization of catalyst loading using the model reaction - ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - arkat usa. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. [Link]
-
Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction - PubMed. [Link]
Sources
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Technical Support Center: 1-(Trimethylstannyl)-1H-pyrazole
Welcome to the technical support center for 1-(Trimethylstannyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and reactivity of this versatile organometallic reagent. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of 1-(Trimethylstannyl)-1H-pyrazole in chemical syntheses. The question-and-answer format is intended to help you quickly identify and solve common problems.
Question 1: Why am I observing low yields or incomplete conversion in my reaction involving 1-(Trimethylstannyl)-1H-pyrazole?
Answer:
Low yields or incomplete reactions are frequently linked to the degradation of the 1-(Trimethylstannyl)-1H-pyrazole reagent. This degradation can be initiated by several factors, leading to a lower effective concentration of the active reagent.
Probable Causes & Solutions:
-
Hydrolysis: Organotin compounds, including 1-(Trimethylstannyl)-1H-pyrazole, are susceptible to hydrolysis.[1] Trace amounts of water in your reaction solvent or on your glassware can lead to the cleavage of the Sn-N bond, forming pyrazole and trimethyltin hydroxide or related species.
-
Preventative Protocol: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Solvents should be freshly dried using appropriate drying agents and stored under an inert atmosphere (e.g., nitrogen or argon). It is recommended to handle the reagent using anhydrous techniques, such as those involving Schlenk lines or a glovebox.[1]
-
-
-
Troubleshooting Steps:
-
Reaction Temperature Monitoring: If your protocol requires heating, consider running the reaction at the lowest effective temperature. A temperature screen experiment can help identify the optimal balance between reaction rate and reagent stability.
-
Reaction Time Optimization: Monitor the reaction progress by techniques like TLC, LC-MS, or NMR to determine the point of maximum product formation. Extending the reaction time unnecessarily can lead to both product and reagent decomposition.
-
-
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce decomposition in photosensitive compounds.[5] While the photosensitivity of 1-(Trimethylstannyl)-1H-pyrazole is not explicitly detailed, it is a prudent general practice to protect reactions from light.
-
Best Practices: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to minimize light exposure.
-
Experimental Workflow for Diagnosing Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: My NMR spectrum shows unexpected signals, suggesting the presence of impurities. What are the likely decomposition products of 1-(Trimethylstannyl)-1H-pyrazole?
Answer:
The presence of unexpected signals in your NMR spectrum often points to the decomposition of 1-(Trimethylstannyl)-1H-pyrazole. The primary decomposition pathways will lead to specific byproducts with characteristic spectral signatures.
Major Decomposition Pathways & Byproducts:
-
Hydrolysis: This is the most common decomposition pathway. The Sn-N bond is cleaved by water to produce pyrazole and trimethyltin hydroxide, which may exist in equilibrium with its dehydrated form, bis(trimethyltin) oxide.
-
Expected NMR Signals:
-
Pyrazole: You will observe signals corresponding to the pyrazole ring protons. The chemical shifts will be different from the stannylated precursor.
-
Trimethyltin Species: A new singlet in the upfield region of the ¹H NMR spectrum (typically around 0.2-0.5 ppm) corresponding to the methyl protons on the tin atom, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
-
-
Thermal/Photochemical Decomposition: More complex decomposition can occur under harsher conditions, potentially leading to the formation of metallic tin, hexamethylditin, and various organic fragments from the pyrazole ring. Fragmentation of the pyrazole ring itself can lead to a variety of smaller molecules.[6][7][8]
-
Expected Analytical Observations:
-
GC-MS: This technique is well-suited for identifying volatile byproducts. You may observe fragments corresponding to the pyrazole ring and trimethylstannyl cation.[9][10] However, direct analysis of some organotin compounds by GC-MS can be challenging due to thermal degradation in the injector.[9]
-
NMR: In addition to pyrazole and trimethyltin species, you might observe a complex mixture of signals in the aromatic and aliphatic regions if significant pyrazole ring fragmentation has occurred.
-
-
Protocol for Monitoring Decomposition by ¹H NMR:
-
Prepare a Stock Solution: Dissolve a known quantity of 1-(Trimethylstannyl)-1H-pyrazole in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
Acquire Initial Spectrum: Immediately acquire a ¹H NMR spectrum to serve as a baseline (t=0).
-
Introduce a Decomposition Trigger:
-
Hydrolysis Study: Add a microliter of D₂O to the NMR tube, shake, and acquire spectra at regular intervals.
-
Thermal Study: Heat the NMR tube in a temperature-controlled bath and acquire spectra at various time points.
-
-
Analyze Spectral Changes: Monitor the decrease in the intensity of the signals corresponding to 1-(Trimethylstannyl)-1H-pyrazole and the appearance and increase in the intensity of new signals corresponding to the decomposition products.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties and handling of 1-(Trimethylstannyl)-1H-pyrazole.
Q1: What are the recommended storage conditions for 1-(Trimethylstannyl)-1H-pyrazole to minimize decomposition?
A1: To ensure the longevity and purity of 1-(Trimethylstannyl)-1H-pyrazole, it is crucial to store it under conditions that minimize exposure to moisture, heat, and light.
-
Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[1] This prevents hydrolysis from atmospheric moisture.
-
Temperature: Store in a cool, dry, and well-ventilated place.[11][12][13] Refrigeration is often recommended, but ensure the container is tightly sealed to prevent condensation upon removal.
-
Light: Keep the container in a dark place or use an amber vial to protect it from light-induced decomposition.[11]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.[11][12] For long-term storage, a Sure/Seal™ bottle is ideal.[1]
Q2: What are the primary safety precautions to take when handling 1-(Trimethylstannyl)-1H-pyrazole?
A2: Organotin compounds are toxic and require careful handling to avoid exposure.[1]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or fumes.[11] Wash hands thoroughly after handling.[11]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
Q3: What are the expected decomposition pathways of the pyrazole ring itself under harsh conditions?
A3: While the primary decomposition of 1-(Trimethylstannyl)-1H-pyrazole involves the cleavage of the Sn-N bond, under more forceful conditions like high heat (pyrolysis) or electron impact in a mass spectrometer, the pyrazole ring itself can fragment. The fragmentation pattern can be complex, but some general pathways have been observed for pyrazole and its derivatives.[6][7][8]
Potential Pyrazole Ring Fragmentation Pathways:
Caption: Generalized pyrazole ring fragmentation pathways.
-
Ring Opening: The initial step is often the cleavage of one of the ring bonds, such as a C-N or N-N bond.[6]
-
Loss of Stable Molecules: Following ring opening, stable small molecules like dinitrogen (N₂) or hydrogen cyanide (HCN) can be eliminated.[7][8]
-
Formation of Smaller Fragments: These initial fragmentation steps can lead to the formation of various smaller charged or radical species.
It is important to note that the specific fragmentation pattern will depend on the substituents on the pyrazole ring and the energy input.
Section 3: Data Summary
Table 1: General Properties and Handling of 1-(Trimethylstannyl)-1H-pyrazole
| Property | Recommendation/Information | Source(s) |
| Storage | Cool, dry, well-ventilated, under inert atmosphere, protected from light. | [1][11][12][13] |
| Handling | In a fume hood with appropriate PPE (gloves, goggles). | [1][11][12] |
| Primary Decomposition | Hydrolysis (cleavage of Sn-N bond). | [1] |
| Decomposition Products | Pyrazole, Trimethyltin hydroxide/oxide. | |
| Analytical Monitoring | ¹H NMR, GC-MS. | [9][10][14] |
References
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties - PMC. (2025, April 7).
- Pyrazole - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet - Key Organics. (2017, December 1).
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
- Standard Operating Procedures - Del Valle Lab.
- THERMAL DEGRADATION ANALYSIS OF ORGANOTIN(IV) ESTERS - SID.
- Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed. (2025, July 15).
- Initial decomposition pathways of 1H-1,2,4-triazole and... - ResearchGate.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Formation of the ions at m/z 357 (fq) and 341 (fr) in the spectrum of the TMS derivative of l‐α‐glycerophosphate (76). - ResearchGate.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC.
- Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin Derivatives of 1-Nitroso-2-Naphthol - TÜBİTAK Academic Journals. (1998, January 1).
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
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Technical Support Center: Optimizing 1-(Trimethylstannyl)-1H-pyrazole Reactivity
Topic: Overcoming Low Reactivity in N-Stannyl Pyrazole Cross-Couplings Ticket ID: #SN-PYZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The reagent 1-(trimethylstannyl)-1H-pyrazole (N-Sn-Py) is a specialized "masked anion" used primarily to synthesize N-substituted pyrazoles under neutral conditions. Users frequently report "low reactivity," but in 90% of cases, the root cause is not intrinsic inertness but rather hydrolysis or kinetic inhibition during the transmetallation step.
Unlike C-stannyl reagents (e.g., 4-trimethylstannylpyrazole), the N-Sn bond is highly labile to moisture but paradoxically sluggish to transmetallate to Palladium (Pd) without assistance. This guide addresses the three critical failure points: Reagent Integrity , The Copper Effect , and Catalyst Poisoning .
Module 1: Diagnostic & Reagent Integrity
The "Silent Killer": Hydrolysis Before altering reaction conditions, you must verify the reagent exists. The N-Sn bond is extremely sensitive to moisture. If your "reagent" is a white solid that smells faintly of amine, it is likely just 1H-pyrazole and trimethyltin hydroxide.
Quick Diagnostic Protocol
Run a ¹H NMR in Benzene-d₆ (Avoid CDCl₃; acidity can cleave the bond).
| Observation | Diagnosis | Action |
| Sharp Satellites | Intact Reagent | Proceed to Module 2. |
| Broad Signals / No Satellites | Hydrolyzed | STOP. Re-synthesize or distill. |
| Shift δ 7.6-7.8 ppm | 1H-Pyrazole | The Sn group is gone. |
Storage Standard:
-
Container: Schlenk flask or Teflon-sealed vial under Argon.
-
State: Colorless liquid or low-melting solid.
-
Shelf Life: < 1 month if opened; indefinitely if sealed in ampoule.
Module 2: The "Copper Effect" (Solving Low Reactivity)
The Problem: Direct transmetallation from Nitrogen (Hard Nucleophile) to Palladium (Soft Electrophile) is kinetically disfavored. The Pd-catalyst often sits idle, or the pyrazole nitrogen coordinates to the Pd center, shutting down the cycle (Catalyst Poisoning).
The Solution: You must use a Copper(I) co-catalyst . This creates a "double transmetallation" pathway:
-
: Fast transmetallation to form a transient
species. - : The organocopper species transfers the pyrazole to Pd efficiently.
Optimized Protocol: Cu-Promoted Cross-Coupling
Use this for coupling with Aryl Halides (Ar-X).
Reagents:
-
1-(Trimethylstannyl)-1H-pyrazole (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered substrates).
-
Additive (CRITICAL): CuI (10–20 mol%).
-
Solvent: Toluene or DMF (Anhydrous).
-
Temperature: 80–100 °C.
Step-by-Step Workflow:
-
Inerting: Flame-dry the reaction vessel. Cycle Argon/Vacuum 3 times.
-
Loading: Add CuI, Pd-catalyst, and Aryl Halide under Argon counter-flow.
-
Solvation: Add anhydrous solvent via syringe.
-
Reagent Addition: Add 1-(trimethylstannyl)-1H-pyrazole last via syringe.
-
Reaction: Heat to 100 °C. Monitor by TLC/LCMS.
Expert Insight: If using Aryl Chlorides , add CsF (2.0 equiv) . Fluoride activates the stannane, forming a hypervalent silicate-like intermediate that transmetallates faster.
Module 3: Visualizing the Mechanism
Understanding why Copper is necessary prevents future failures. The diagram below illustrates the "shuttle" mechanism where Copper rescues the trapped Palladium cycle.
Caption: The "Copper Shuttle" mechanism. Direct Sn->Pd transfer is slow; CuI acts as a kinetic bridge, facilitating the transfer of the pyrazole nucleophile.
Module 4: Troubleshooting FAQ
Q1: The reaction turns black immediately and yields no product.
-
Cause: "Pd-Black" precipitation. The catalyst decomposed before the oxidative addition could occur.
-
Fix: This often happens if the reaction is heated too slowly or if the solvent is wet.
-
Ensure solvent is <50 ppm H₂O.
-
Add Triphenylphosphine (PPh₃) (10 mol%) to stabilize the Pd species.
-
Switch to PdCl₂(PPh₃)₂ which is more robust than Pd(PPh₃)₄.
-
Q2: I see the product, but the conversion stops at 50%.
-
Cause: Catalyst Poisoning. The product (N-aryl pyrazole) or the starting material is coordinating to the Pd, blocking the active site.
-
Fix: Increase the reaction temperature to 110 °C to promote ligand dissociation. Alternatively, switch to a bulky ligand like XPhos or BrettPhos , which prevents the pyrazole nitrogen from binding to the metal center.
Q3: Can I use this reagent for Acylation (Reaction with R-COCl)?
-
Answer: Yes, and you usually do not need a catalyst .
-
Protocol: Mix 1-(trimethylstannyl)-1H-pyrazole with the Acyl Chloride in dry CH₂Cl₂ at 0 °C to RT. The driving force is the formation of the strong Sn-Cl bond. If this fails, reflux in Toluene.
Q4: Why not just use Pyrazole + Base (NaH)?
-
Answer: Regioselectivity.[1][2][3][4][5]
-
NaH + Pyrazole: Thermodynamic control. Often gives mixtures if the pyrazole is substituted.
-
Sn-Pyrazole: Kinetic control. Useful for sensitive substrates that cannot tolerate strong bases like NaH or KOtBu.
-
References
-
Sakamoto, T., et al. (1992). Palladium-catalyzed cross-coupling reactions of (trimethylstannyl)azoles with aryl halides.Chem. Pharm. Bull.
- Significance: The foundational text establishing the reactivity profiles of stannyl azoles.
-
Sandosham, J., & Undheim, K. (1994).
- Significance: Demonstrates the necessity of Cu(I) additives for N-stannyl species.
-
Kusumoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.Molecules. [1][2][3][5][6][7][8][9][10][11][12][13]
- Significance: Modern comparison of Pd vs Cu catalysis for pyrazole functionaliz
-
PubChem Compound Summary. (2025). 1H-Pyrazole, 4-(trimethylsilyl)
- Significance: Physical property d
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazole, 4-(trimethylsilyl)- | C6H12N2Si | CID 580620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. turkjps.org [turkjps.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 12. UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[4,5]pyrrolo[2,3-c]pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Solvent effects on 1-(Trimethylstannyl)-1H-pyrazole coupling reactions
Technical Support Center: Solvent Systems for 1-(Trimethylstannyl)-1H-pyrazole Couplings
Topic: Solvent Effects & Optimization for Palladium-Catalyzed Cross-Coupling of 1-(Trimethylstannyl)-1H-pyrazole. Document ID: TSC-STILLE-PYR-01 Last Updated: 2026-02-18
Executive Summary & Chemical Context
The Reagent: 1-(Trimethylstannyl)-1H-pyrazole is an N-stannyl reagent. Unlike standard Stille reagents (where Tin is attached to a Carbon), the Tin atom here is bonded to the Nitrogen (N1).
The Reaction: This reagent is primarily used for Palladium-catalyzed N-arylation (forming a C–N bond between the pyrazole nitrogen and an aryl halide). While mechanistically similar to the Stille coupling (involving transmetallation), it is chemically distinct because the Sn–N bond is highly labile and sensitive to hydrolysis.
Critical Warning: The success of this reaction is governed by the Solvent-Lability Paradox :
-
Polar solvents (DMF, NMP) accelerate the transmetallation step but drastically increase the rate of reagent hydrolysis (protodestannylation).
-
Non-polar solvents (Toluene, Xylene) protect the reagent but may result in sluggish kinetics due to poor catalyst solubility or slow transmetallation.
The Solvent Matrix: Selection Guide
Use this matrix to select the starting solvent system based on your substrate's profile.
| Solvent System | Polarity | Reaction Rate | Stability Risk | Recommended For |
| Toluene (Anhydrous) | Non-Polar | Slow - Moderate | Low | First-line choice. Best for preventing hydrolysis of the N-Sn bond. Requires higher temps (100°C+). |
| Xylene | Non-Polar | Moderate | Low | High-temperature reactions (>120°C) where Toluene reflux is insufficient. |
| 1,4-Dioxane | Moderate | Moderate | Moderate | Substrates with poor solubility in Toluene. Good compromise between rate and stability. |
| DMF / NMP | High (Polar) | Fast | High | Only for unreactive aryl chlorides. Must be strictly anhydrous (<50 ppm H₂O). High risk of reagent decomposition. |
| THF | Moderate | Slow | Moderate | Generally avoided for this specific reagent due to low boiling point (limiting reaction temp). |
Mechanism & Solvent Influence (Visualization)
The following diagram illustrates the catalytic cycle, highlighting where solvent properties critically impact the outcome.
Caption: Figure 1.[1][2][3][4] The catalytic cycle for N-stannyl coupling.[5] Note the critical "Solvent Effect" node: Polarity aids the difficult transmetallation, but moisture leads to irreversible reagent destruction.
Troubleshooting Guides (FAQ Format)
Scenario A: "I see immediate formation of a white precipitate, and the reaction stalls."
-
Diagnosis: Protodestannylation (Hydrolysis). The N-Sn bond is extremely sensitive to moisture. The white solid is likely Trimethyltin hydroxide (Me₃SnOH) or the free pyrazole precipitating.
-
Root Cause: Wet solvent or hygroscopic starting materials.
-
The Fix:
-
Solvent: Switch to Anhydrous Toluene packaged under Argon/Nitrogen. Do not use solvent from a wash bottle.
-
Additives: Add 4Å Molecular Sieves (activated) directly to the reaction vessel.
-
Protocol: Flame-dry all glassware.
-
Scenario B: "The starting material is consumed, but I only get homocoupling (Ar-Ar) or reduction (Ar-H)."
-
Diagnosis: Failed Transmetallation. The Palladium inserted into the Aryl Halide (Oxidative Addition worked), but the Tin reagent failed to transfer the pyrazole.
-
Root Cause: The solvent is too non-polar to support the polar transition state, or the catalyst is poisoned by the pyrazole nitrogen.
-
The Fix:
-
The "Copper Effect": Add CuI (Copper(I) Iodide) at 10-20 mol%. Copper transmetallates with the Tin first, forming a more reactive Organocopper species that transfers to Palladium more easily [1].
-
Solvent Modification: If using Toluene, switch to 1,4-Dioxane or a Toluene/DMF (9:1) mixture to increase polarity without fully exposing the system to the risks of pure DMF.
-
Scenario C: "No reaction occurs. The catalyst precipitates as a black powder (Pd Black)."
-
Diagnosis: Catalyst Decomposition / Ligand Dissociation. The pyrazole product (or reagent) acts as a ligand, displacing the phosphines on the Pd, leading to cluster formation (Pd black).
-
Root Cause: "Naked" Pd is unstable.
-
The Fix:
-
Ligand Upgrade: Switch from Pd(PPh₃)₄ to a catalyst with a bulky, bidentate ligand like Xantphos or dppf . These ligands bite the Pd center strongly, preventing displacement by the pyrazole nitrogen [2].
-
Solvent: Use Xylene and increase temperature to 130°C to overcome the activation energy barrier.
-
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for 1-(Trimethylstannyl)-1H-pyrazole Coupling
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-(Trimethylstannyl)-1H-pyrazole (1.1 - 1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%)
-
Additive: CuI (10 mol%) - Optional, for sluggish substrates
-
Solvent: Anhydrous Toluene (0.1 M concentration)
Workflow:
-
Drying: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon (3 cycles).
-
Solvent Prep: Sparge anhydrous Toluene with Argon for 15 minutes to remove dissolved Oxygen (prevents homocoupling).
-
Loading:
-
Solids: Add Pd catalyst, Ligand, and CuI (if using) under a positive stream of Argon.
-
Liquids: Add Aryl Halide and Solvent via syringe.
-
The Stannane: Add 1-(Trimethylstannyl)-1H-pyrazole LAST via syringe. (It is often a liquid or low-melting solid; if solid, dissolve in minimal dry Toluene first).
-
-
Reaction: Seal the vessel. Heat to 100–110°C for 12–24 hours.
-
Workup (Tin Removal):
Troubleshooting Logic Map
Use this flow to diagnose low yields.
Caption: Figure 2. Decision tree for diagnosing reaction failure based on crude NMR/LCMS analysis.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper(I). Journal of the American Chemical Society, 113(25), 9585–9595. [Link]
- Significance: Establishes the "Copper Effect" mechanism, crucial for difficult Stille couplings involving polar functional groups.
-
Guram, A. S., et al. (2004).[7] New Catalysts for Suzuki, Heck, and Stille Coupling Reactions. Aldrichimica Acta, 37(1).
- Significance: Discusses ligand effects (like Xantphos) in preventing catalyst poisoning by nitrogen-containing heterocycles.
- Renaud, P., et al. (1998). A Simple and Efficient Workup for Stille Cross-Coupling Reactions. Journal of Organic Chemistry, 63(1), 232-234. Significance: The standard protocol for KF workup to remove toxic trimethyltin byproducts.
-
Migita, T., et al. (1977).[8] Palladium-catalyzed reaction of hexa-n-butylditin with aryl halides. Bulletin of the Chemical Society of Japan, 50(5), 1353-1354.
-
Significance: Foundational work on N-stannyl/tin coupling chemistry (Migita coupling).[5]
-
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrazole Stille Coupling Optimization
Topic: Preventing Homocoupling in Pyrazole Stille Reactions Audience: Senior Chemists, Medicinal Chemists, Process Development Scientists
Core Directive & Executive Summary
The Problem: Pyrazoles are notoriously difficult substrates in Stille cross-couplings. Their Lewis-basic nitrogen atoms coordinate to Palladium (
The Solution: Preventing homocoupling requires a kinetic override. We must accelerate the transmetallation of the stannane to the palladium center using Copper(I) promoters (The "Copper Effect") and Fluoride activation , while simultaneously blocking non-productive coordination using steric Protecting Groups (PGs) .
Mechanism & Diagnostics (The "Why")
Q1: Why does my pyrazole stannane dimerize instead of coupling with the halide?
A: It is a matter of kinetic competition.
In a standard Stille cycle, the Transmetallation (
-
Catalyst Poisoning: The pyrazole nitrogen (
) binds to the oxidized intermediate ( ), forming a stable 18-electron species that is too crowded to accept the stannane. -
Stalled Cycle: While the
sits idle, the organostannane is exposed to trace oxidants (even ppm levels of ) or undergoes disproportionation, leading to dimers. -
The Fix: You must make
faster than the background oxidation. This is best achieved by transmetallating the organic group from Tin ( ) to Copper ( ) first.
Q2: How do I distinguish between Stannane Homocoupling and Halide Homocoupling?
A: Analyze your LCMS/NMR data carefully:
-
Stannane Dimer (
): Usually indicates oxidative stress or extremely slow transmetallation. Action: Degas more rigorously and add CuI/CuTC. -
Halide Dimer (
): Usually indicates disproportionation of the oxidative addition complex. This happens when the stannane is inactive or the catalyst is reducing the halide without incorporating the nucleophile. Action: Change the ligand (to something bulkier like XPhos) or switch the solvent to suppress halide exchange.
Critical Workflows & Protocols
Workflow A: The "Copper Effect" (Liebeskind-Skulnick Conditions)
Best for: Sluggish pyrazoles and systems prone to homocoupling.
The Logic: Copper(I) salts (specifically CuTC) react with organostannanes to form transient organocopper species. These organocopper species transmetallate to Palladium
Protocol:
-
Preparation: In a glovebox or under strict Schlenk conditions (Argon), charge a reaction vial with:
-
Electrophile (1.0 equiv)
-
Stannane (1.1 - 1.2 equiv)
-
Catalyst:
(5 mol%) or (2.5 mol%) + (10 mol%). -
Additive: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 - 1.5 equiv).
-
-
Solvent: Add degassed NMP (N-methyl-2-pyrrolidone) or Dioxane. Note: NMP is superior for the Copper effect due to polarity.
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If no reaction, heat to 50°C.
-
Validation: Monitor by TLC.[1] The CuTC mediates a rapid transfer; if the stannane remains after 2 hours, the Sn-Cu exchange is failing (likely steric bulk).
-
Workflow B: Fluoride Activation (The "Scavenger" Method)
Best for: Acid-sensitive substrates or when Copper is contraindicated.
The Logic: Fluoride ions form a hypervalent silicate-like species at the Tin center (
Protocol:
-
Additives: Add CsF (2.0 equiv) and CuI (10 mol%).
-
Solvent: DMF or Dioxane (must be anhydrous).
-
Temperature: Typically requires 40-60°C.
-
Mechanism: The CsF precipitates insoluble
, driving the equilibrium forward and preventing the byproduct from interfering with the catalyst.
Visualizing the Solution
Diagram 1: The Copper-Mediated Transmetallation Pathway
This diagram illustrates how Copper bypasses the slow direct transmetallation, effectively "shunting" the reaction away from homocoupling.
Caption: The "Copper Shunt": Cu(I) converts the sluggish Stannane into a hyper-reactive Organocopper species, outcompeting the slow oxidative homocoupling pathway.
Troubleshooting & Optimization Guide
Decision Tree: Solving Pyrazole Coupling Failures
Caption: Diagnostic logic flow for identifying and rectifying common failure modes in pyrazole Stille couplings.
Protecting Group Strategy (The "Shield")
You cannot ignore the pyrazole nitrogen. If it is free (
| Protecting Group | Stability | Pros | Cons | Recommendation |
| SEM (Trimethylsilylethoxymethyl) | High | Gold Standard. Prevents coordination; directs lithiation; removed by mild acid or fluoride. | Adds molecular weight; requires TFA/TBAF to remove. | Use for complex synthesis. |
| THP (Tetrahydropyranyl) | Moderate | Cheap; easy to install/remove (acid). | Chiral center (diastereomers in NMR); thermally unstable >100°C. | Use for scale-up < 80°C. |
| Boc (tert-Butyloxycarbonyl) | Low | Very easy removal. | Unstable to Stille conditions. Often falls off at high temps or with Lewis acids (Cu). | Avoid. |
| Methyl | Very High | Extremely stable. | Hard to remove (requires harsh demethylation). | Use only if Methyl is part of final drug. |
References & Authority
-
The "Copper Effect" (Liebeskind-Skulnick Conditions):
-
Allred, G. D., & Liebeskind, L. S. (1996). "Copper-mediated cross-coupling of organostannanes with organic iodides: A mild, catalytic Stille reaction." Journal of the American Chemical Society.[2]
-
Context: Defines the use of CuTC to accelerate transmetallation.
-
-
Fluoride Activation (Baldwin/Mee Conditions):
-
Ligand Effects (Farina Conditions):
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as the ligand." Journal of the American Chemical Society.[2]
-
Context: Explains why
is superior to for preventing homocoupling (dissociates faster).
-
-
Protecting Group Strategies for Pyrazoles:
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."
-
Context: Standard reference for SEM/THP stability profiles.
-
Sources
Troubleshooting failed 1-(Trimethylstannyl)-1H-pyrazole reactions
This is an automated response from the Organometallic Reagent Technical Support Center .
Subject: Technical Guide: Troubleshooting 1-(Trimethylstannyl)-1H-pyrazole Reactions Case ID: TMT-PYR-001 Safety Level: CRITICAL (Neurotoxin Hazard)
User Warning: Read Before Proceeding
1-(Trimethylstannyl)-1H-pyrazole is not a standard "shelf-stable" reagent. Unlike its C-stannyl analogs (e.g., tributyltin phenyl), the N-Sn bond is chemically distinct. It behaves more like a masked nucleophile than a stable coupling partner.
-
The Hazard: Trimethyltin (Me
Sn) byproducts are highly neurotoxic , significantly more so than tributyltin (Bu Sn). They can penetrate skin and gloves (use Silver Shield® or laminate gloves). -
The Chemistry: The N-Sn bond is extremely sensitive to hydrolysis and Lewis acids. Silica gel chromatography will destroy this reagent.
Part 1: The "Gold Standard" Protocol
Use this baseline to validate your current workflow. Deviations here are the most common cause of failure.
Synthesis of the Reagent (In-Situ Preferred)
Because of its hydrolytic instability, we recommend generating the reagent in situ or using it immediately after simple filtration.
-
Reagents: 1H-Pyrazole (1.0 eq), NaH (60% in oil, 1.1 eq), Me
SnCl (1.0 eq). -
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Procedure:
-
Suspend NaH in THF at 0°C under Argon.
-
Add 1H-Pyrazole slowly (gas evolution: H
). Stir 30 min at 0°C RT. -
Cool to 0°C; add Me
SnCl (solid or solution). -
Stir 2 hours at RT. A white precipitate (NaCl) will form.
-
Critical Step: Filter under inert atmosphere (Schlenk frit) to remove NaCl. The filtrate contains your reagent. Do not wash with water.
-
The Stille Coupling (N-Arylation Transfer)
This reagent is used to transfer the pyrazole group to an aryl halide (Ar-X), forming an N-C bond.
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) / XPhos. -
Solvent: Toluene or Xylene (degassed).
-
Temperature: 100–110°C (sealed tube preferred).
-
Additives: CuI (10 mol%) can accelerate the transmetallation of the difficult N-Sn bond.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I purified the stannyl reagent on a silica column, but the NMR shows only pyrazole."
Diagnosis: Acidic Hydrolysis / Protodestannylation. Explanation: Silica gel is slightly acidic (pH 5-6). The N-Sn bond is highly polarized and acts as a base. As it passes through the column, the silica protons protonate the pyrazole nitrogen, cleaving the Sn-N bond and releasing free pyrazole and trimethyltin oxide. The Fix:
-
Option A (Recommended): Do not purify. Use the crude filtrate directly in the next step.
-
Option B (If you must purify): Use Neutral Alumina (Grade III) or treat your silica gel with 2-5% Triethylamine (TEA) to neutralize acidity.
-
Option C: Distillation (Kugelrohr) under high vacuum is possible but risky due to volatility and toxicity.
Issue 2: "The Stille coupling yielded the methylated arene (Ar-Me) instead of the pyrazole product."
Diagnosis: Undesired Ligand Transfer (The "Methyl Transfer" Problem). Explanation: In Stille couplings, the group on the tin that transfers to Palladium is usually the one with the highest s-character (sp > sp2 > sp3). However, with N-stannyl compounds, the mechanism is complex. If the transmetallation of the bulky pyrazole is slow, the smaller methyl groups on the tin can transfer instead. The Fix:
-
Switch Catalysts: Use a bulky, electron-rich ligand like XPhos or JackiePhos . These sterically crowd the Pd center, favoring the transfer of the heteroaryl group over the methyl.
-
Copper Effect: Add CuI (10-20 mol%) . Copper undergoes transmetallation with the Tin reagent first (forming a transient Cu-Pyrazole species), which is much more selective for the Pd cycle.
Issue 3: "The reaction turned black immediately and yielded no product."
Diagnosis: Catalyst Decomposition ("Pd Black"). Explanation: The N-stannyl pyrazole might contain residual free amine (pyrazole) or moisture, which can coordinate to Pd and destabilize the active catalytic species, causing it to crash out as Pd(0) metal. The Fix:
-
Ensure the stannyl reagent synthesis (Step 1) went to completion (no free NaH or Pyrazole left).
-
Add CsF (2.0 eq) to the reaction. Fluoride activates the tin reagent by forming a hypervalent silicate/stannate species, accelerating the transmetallation step before the catalyst dies.
Part 3: Visualizing the Failure Modes
Diagram 1: The Reagent Life Cycle & Failure Points
This diagram illustrates the stability window of the N-Sn bond.
Caption: The N-Sn bond is the "weak link." Exposure to moisture or silica reverts the reagent to the starting material (Red Path).
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common Stille coupling failures with N-stannyl reagents.
Part 4: Data & Stability Reference
Table 1: Purification Media Compatibility
| Purification Method | Compatibility | Outcome |
| Silica Gel (Standard) | ❌ Incompatible | Rapid hydrolysis to Pyrazole + Me |
| Silica + 5% Et | ⚠️ Marginal | Slow degradation; must run fast. |
| Neutral Alumina | ✅ Recommended | Stable for short durations. |
| Distillation | ✅ Good | Stable, but high safety risk (aerosolized TMT). |
| Recrystallization | ❌ N/A | Reagent is usually an oil or low-melting solid. |
Table 2: Toxicity Profile (Know Your Enemy)
| Compound | Target Organ | LD50 (Rat, Oral) | Handling Note |
| Trimethyltin (Me | CNS (Hippocampus) | ~12 mg/kg | Extreme Neurotoxin. Causes aggression, seizures. |
| Tributyltin (Bu | Immune / Endocrine | ~120 mg/kg | Toxic, but less volatile than Methyl. |
References
-
Synthesis and Reactivity of N-Stannylazoles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles (The Stille Reaction)."
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Toxicity of Trimethyltin
- Title: "Trimethyltin Chloride (and other Organotin Compounds) Safety Summary."
- Source:National Research Council (US)
-
URL:[Link]
-
Purification on Neutral Alumina
- Title: "RediSep neutral alumina column purific
- Source:Teledyne ISCO Applic
-
URL:[Link]
-
Copper Effect in Stille Coupling
- Title: "The Copper Effect in the Stille Cross-Coupling Reaction."
- Source:Journal of the American Chemical Society, 126(41), 13471–13479.
-
URL:[Link]
Technical Support Center: 1-(Trimethylstannyl)-1H-pyrazole Stabilization
Topic: Stabilizing 1-(Trimethylstannyl)-1H-pyrazole for Long-Term Storage Audience: Researchers, Scientists, and Drug Development Professionals[1]
Status: Active Priority: High (Moisture/Toxicity Sensitivity) Expert: Senior Application Scientist
Executive Summary: The Stability Paradox
1-(Trimethylstannyl)-1H-pyrazole is a specialized organometallic reagent often used as a "stannyl transfer" agent or a nucleophilic pyrazole equivalent in cross-coupling reactions (e.g., Stille coupling).[1]
The Core Challenge: The Nitrogen-Tin (N-Sn) bond is significantly more labile than the Carbon-Tin (C-Sn) bond found in typical Stille reagents.[1] While C-stannyl compounds (like tributyltin chloride) are relatively robust, N-stannyl azoles are extremely hydrolytically unstable .[1] Exposure to atmospheric moisture triggers rapid protodeostannylation, reverting the compound to free pyrazole and toxic trimethyltin byproducts.
Storage Gold Standard:
-
Atmosphere: Argon or Nitrogen (Glovebox preferred).
-
Temperature: -20°C (inhibits ligand exchange/redistribution).[1]
-
Container: Teflon-sealed Schlenk tube or ampoule.
Critical Mechanism: Why It Degrades[1]
To stabilize this compound, you must understand the degradation pathway. Unlike C-Sn bonds, the N-Sn bond possesses significant ionic character, making the tin center highly Lewis acidic and the pyrazole nitrogen a good leaving group upon protonation.[1]
Degradation Pathway Diagram
Caption: Figure 1.[1] The hydrolytic degradation pathway of N-stannyl pyrazoles. Moisture attacks the Lewis acidic tin center, leading to rapid cleavage of the N-Sn bond.[1]
Storage & Handling Workflow
This protocol guarantees integrity for >6 months.
Protocol: The "Double-Barrier" System
-
Primary Containment: Store the pure compound in a glass vial with a crimped PTFE/silicone septum or a Schlenk flask with a high-vacuum Teflon tap .
-
Why? Standard plastic caps are permeable to moisture over months.
-
-
Secondary Containment: Place the primary container inside a heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or store strictly inside an Argon-filled glovebox .
-
Temperature: Maintain at -20°C .
-
Why? Low temperature reduces the rate of "scrambling" (intermolecular exchange of stannyl groups), which can lead to disproportionation.
-
Handling Workflow Diagram
Caption: Figure 2.[1] Optimized workflow for handling N-stannyl reagents to prevent moisture ingress and condensation.
Troubleshooting Guide (FAQs)
Q1: The compound has changed from a clear liquid to a cloudy suspension. Is it usable?
-
Diagnosis: This indicates hydrolysis .[2] The solid precipitate is likely trimethyltin hydroxide (Me3SnOH) or bis(trimethyltin) oxide, which are solids/polymeric, while the liquid phase is reverting to free pyrazole.
-
Action: Do not use. The stoichiometry of your reaction will be compromised, and the free tin oxides are potent catalyst poisons.
-
Recovery: If you have a large quantity (>5g), you can attempt vacuum distillation to recover the product, but given the toxicity of trimethyltin, re-synthesis or purchasing a fresh batch is safer.
Q2: My NMR spectrum in CDCl3 shows broad peaks or shifted signals.
-
Diagnosis: Acidic Chloroform. CDCl3 often contains traces of HCl (from photolysis) or moisture. The acid will instantly protonate the pyrazole nitrogen, cleaving the N-Sn bond.
-
Solution: Always run NMR in Benzene-d6 (C6D6) or Toluene-d8 which must be dried over molecular sieves.[1]
-
Check: If you must use CDCl3, filter it through basic alumina first to remove acid traces.
-
Q3: Can I store this as a stock solution?
-
Answer: Yes, but with caveats.
-
Solvent: Use anhydrous Toluene or THF (inhibitor-free).[1] Avoid chlorinated solvents.
-
Condition: Store over 4Å molecular sieves in a Schlenk flask.
-
Risk: Solvent evaporation changes concentration. Weigh the flask before and after storage to correct for solvent loss.
Q4: What is the safety concern with the "white powder" residue?
-
Warning: The hydrolysis product, Trimethyltin hydroxide , is a potent neurotoxin (more toxic than tributyltin). It can sublime and is easily inhaled as dust.
-
Protocol: Treat all degraded samples as hazardous waste. Clean spills with a 10% bleach solution (oxidizes the tin) followed by soap and water, wearing double nitrile gloves.
Data Summary: Quality Control Metrics
Use this table to verify the integrity of your batch before critical experiments.
| Parameter | Specification (Intact) | Sign of Degradation |
| Physical State | Clear, colorless liquid/oil | Cloudy, white precipitate, or solid crust |
| Sharp singlet ~0.4-0.6 ppm (Sn-Me | Broadening of Sn-Me | |
| Single sharp peak | Multiple peaks (indicating Sn-O-Sn species) | |
| Odor | Mild, characteristic | Acrid (free pyrazole) |
References
-
Organotin Chemistry Fundamentals
-
Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.[1] (Detailed mechanisms of N-Sn bond hydrolysis).
-
Source:
-
-
Synthesis and Handling of N-Silyl/Stannyl Azoles
-
Safety of Trimethyltin Compounds
- Occupational Safety and Health Administr
-
Source:
-
NMR Solvent Effects on Organotins
- Discussion on the stability of organometallics in CDCl3 vs C6D6.
-
Source:[1]
Sources
Technical Support Center: Work-up & Troubleshooting for 1-(Trimethylstannyl)-1H-pyrazole Stille Coupling
Welcome to the technical support resource for scientists, researchers, and drug development professionals engaged in Stille cross-coupling reactions utilizing 1-(Trimethylstannyl)-1H-pyrazole. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your work-up, ensuring the isolation of a pure product free from toxic organotin contaminants.
The Stille reaction is a powerful tool for C-C bond formation due to its tolerance for a wide array of functional groups.[1][2][3] However, the use of organostannane reagents, such as 1-(Trimethylstannyl)-1H-pyrazole, introduces a critical challenge: the removal of stoichiometric tin byproducts from the reaction mixture.[1][4] These tin compounds are notoriously toxic and their persistence can compromise biological assays and regulatory compliance, making an effective work-up procedure paramount.[5][6]
This document provides a comprehensive, question-and-answer-based guide to navigate the common pitfalls associated with the purification of pyrazole products from these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts so critical? A1: Organotin compounds, including trimethyltin and tributyltin derivatives, are highly toxic.[5] For any application in materials science or, more critically, in drug development, the removal of these residues to trace levels (often parts-per-million, ppm) is a non-negotiable safety and regulatory requirement.[5][7]
Q2: What are the primary tin byproducts I need to remove? A2: In a Stille coupling involving 1-(Trimethylstannyl)-1H-pyrazole and an organic halide (R-X), the main byproduct is the corresponding trimethyltin halide (Me₃SnX, where X is typically Cl, Br, or I). You may also need to remove unreacted 1-(Trimethylstannyl)-1H-pyrazole or its homocoupled byproducts.[4][5]
Q3: Is a standard silica gel column sufficient for removing tin byproducts? A3: Often, it is not. Many organotin byproducts are relatively non-polar and can co-elute with the desired product during standard silica gel chromatography.[5] While it can reduce the bulk of the tin, achieving the low ppm levels required for many applications typically necessitates a dedicated removal strategy prior to or during chromatography.[7]
Q4: Are there safer alternatives to the Stille coupling? A4: Yes, the Suzuki coupling, which uses generally less toxic boronic acids, is a popular alternative.[5][8] However, the Stille coupling remains indispensable in many synthetic campaigns due to the high stability, ease of handling, and broad functional group tolerance of the organostannane reagents.[1][4]
Standard Work-up Protocol: Aqueous Potassium Fluoride (KF) Wash
This is the most common and often highly effective first-line strategy for removing trimethyltin byproducts. The principle behind this method is the high thermodynamic affinity between tin and fluoride, which leads to the formation of a highly insoluble and easily filterable organotin fluoride precipitate (Me₃SnF).[9]
Step-by-Step Methodology
-
Reaction Quench & Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Vigorous Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. A fine white precipitate of trimethyltin fluoride (Me₃SnF) should form. For this to be effective, allow the biphasic mixture to stir vigorously for at least one hour to ensure complete precipitation.[5]
-
Separation/Filtration:
-
If layers separate cleanly: Allow the layers to separate and drain the aqueous layer. Proceed to the next step.
-
If a fine precipitate hinders separation: If a significant amount of solid forms at the interface, making separation difficult, filter the entire biphasic mixture through a pad of Celite®.[10] Wash the Celite pad with the organic solvent used for dilution. Transfer the filtrate back to the separatory funnel.
-
-
Final Washes: Wash the organic layer sequentially with water and then with brine to remove residual KF and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly depleted of tin.
-
Final Purification: Purify the resulting residue by standard flash column chromatography.
Visual Workflow for KF Wash
Caption: Standard workflow for removing trimethyltin byproducts using an aqueous KF wash.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up procedure in a question-and-answer format.
Visual Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in Stille coupling work-ups.
Issue 1: Persistent tin contamination is observed by NMR or LC-MS even after a KF wash.
-
Question: I've performed the KF wash, but my ¹H NMR spectrum still shows characteristic signals for trimethyltin, or my LC-MS shows a mass corresponding to a tin adduct. Why did it fail and what should I do?
-
Answer: This is a common issue that can arise from several factors.
-
Cause A: Insufficient Mixing/Reaction Time. The formation of Me₃SnF is a phase-transfer process. Inadequate agitation or insufficient time will lead to an incomplete reaction.
-
Solution: Ensure the biphasic mixture is stirred vigorously for at least one hour. Simply shaking in a separatory funnel a few times is often not enough. Using a magnetic stir bar and flask is more reliable for complete precipitation.[5]
-
-
Cause B: Your Product is Complexing with the Tin Species. Pyrazole nitrogens are Lewis basic and can potentially coordinate to the Lewis acidic tin byproducts, keeping them in the organic phase.
-
Solution: Consider an alternative removal method. Chromatography using silica gel impregnated with potassium carbonate (K₂CO₃) can be highly effective. The basicity of K₂CO₃ helps to hydrolyze tin halides and strongly binds the resulting tin oxides to the stationary phase.[7]
-
-
Issue 2: A persistent emulsion forms during the aqueous extraction.
-
Question: When I add the aqueous KF solution and shake, I get a thick, inseparable emulsion. How can I resolve this?
-
Answer: Emulsions are common when residual polar solvents like DMF are present or when the product itself has surfactant-like properties.
-
Solution A: Add Brine. Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Solution B: Filtration. As described in the standard protocol, filtering the entire mixture through a pad of Celite® is a very effective way to break up emulsions while also removing the precipitated tin fluoride.[10]
-
Solution C: Solvent Dilution/Exchange. Diluting the organic layer with a less polar solvent (e.g., adding hexane to an ethyl acetate solution) can sometimes disrupt the emulsion. If DMF was used as the reaction solvent, ensure it is mostly removed under vacuum before starting the aqueous work-up.[11]
-
Issue 3: Low recovery of the desired pyrazole product after work-up and purification.
-
Question: My yield is very low after the full work-up and column. Where could my product have gone?
-
Answer: Product loss can occur at several stages.
-
Cause A: Product Precipitation with Tin Fluoride. If your pyrazole product has low solubility in the chosen organic solvent, it might have precipitated out of solution along with the Me₃SnF.
-
Solution: Try performing the KF wash with a different, more effective solvent for your product. Alternatively, performing the wash at a slightly elevated temperature (e.g., 30-40 °C) might increase your product's solubility enough to prevent co-precipitation.
-
-
Cause B: Product Degradation on Acidic Silica Gel. Pyrazoles contain basic nitrogen atoms and can streak or irreversibly bind to the acidic sites on standard silica gel, leading to poor recovery from column chromatography.[12]
-
Solution: Deactivate the silica gel before use. This is easily achieved by eluting the packed column with your starting eluent containing 1-2% triethylamine (Et₃N) before loading your sample.[10][13] The triethylamine will neutralize the acidic sites. Alternatively, use a neutral stationary phase like alumina.
-
-
Advanced & Alternative Protocols
For particularly challenging separations, the following methods can be employed.
| Method | Principle | Advantages | Disadvantages |
| K₂CO₃-Impregnated Silica | Basic stationary phase hydrolyzes and strongly adsorbs tin oxides.[7] | Highly effective for stubborn cases; can be used directly in the column.[7] | Requires preparation of the stationary phase; may not be suitable for base-sensitive products. |
| DBU and Iodine Treatment | Converts unreacted tin hydrides and distannanes to tin iodides, which are then more easily removed.[5] | Effective for removing non-halide tin species.[5] | Adds extra reagents and steps to the work-up procedure. |
Protocol 2: Purification via K₂CO₃-Impregnated Silica Gel
-
Preparation: Prepare a slurry of silica gel in your chosen chromatography eluent. Add powdered, anhydrous potassium carbonate (K₂CO₃) to constitute 10% of the silica by weight. Mix thoroughly.[7]
-
Column Packing: Pack a chromatography column with the K₂CO₃-silica mixture.
-
Sample Loading: Concentrate your crude reaction mixture, dissolve it in a minimal amount of solvent, and load it onto the column.
-
Elution: Elute with your determined solvent system. The tin byproducts should remain strongly adsorbed to the stationary phase.
Quantification of Residual Tin
To validate the success of your work-up, especially for compounds intended for biological screening, quantitative analysis of residual tin is necessary.
| Technique | Sensitivity | Description |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Very High (ppb) | The gold standard for trace metal analysis, capable of detecting extremely low levels of tin.[5][6] |
| AAS (Atomic Absorption Spectroscopy) | High (ppm-ppb) | A robust and common technique for quantifying specific metal content.[5][6] |
| ¹H NMR Spectroscopy | Low (wt%) | Can only detect significant contamination. The absence of trimethyltin signals (a sharp singlet around 0.2-0.3 ppm) is a good qualitative indicator, but not sufficient for confirming low ppm levels.[5] |
References
-
Workup for Removing Tin Byproducts. Department of Chemistry, University of Rochester. [Link]
-
Stille reaction. Wikipedia. [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]
-
Stille Coupling. Organic Synthesis. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Liebeskind, L. S., & Fengl, R. W. (1990). Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society, 112(25), 9257–9271. [Link]
-
Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. ResearchGate. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]
-
Morken, J. P., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607–612. [Link]
-
Nwata, B. U. (1991). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. Open Collections - The University of British Columbia. [Link]
- Process for the purification of pyrazoles.
-
Amatore, C., et al. (2007). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 13(22), 6432-6443. [Link]
- Method for removing organotin compound.
- Method for purifying pyrazoles.
-
Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Kiren, S., & Williams, L. J. (2004). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry, 69(1), 227–230. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Journal of the American Chemical Society, 126(49), 15998–16005. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Center for Biotechnology Information. [Link]
Sources
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- 4. Stille reaction - Wikipedia [en.wikipedia.org]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 8. Stille Coupling [organic-chemistry.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum of 1-(Trimethylstannyl)-1H-pyrazole
This guide details the 1H NMR spectral characteristics of 1-(Trimethylstannyl)-1H-pyrazole , a specialized organometallic intermediate. It contrasts this compound with its silyl and alkyl analogs to assist researchers in structural verification and synthetic monitoring.
Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Researchers. Focus: Spectral characterization, diagnostic features, and comparative utility against N-silyl and N-alkyl alternatives.
Executive Summary: The Diagnostic Power of N-Stannyl Signals
1-(Trimethylstannyl)-1H-pyrazole is a labile, moisture-sensitive intermediate often employed as a "masked" pyrazole or a stannyl transfer reagent in Stille-type cross-couplings. Unlike its robust N-methyl analog, the N-stannyl species exhibits dynamic behavior (metallotropy) and extreme hydrolytic instability.
Key Identification Metrics:
-
Diagnostic Signal: A sharp singlet at
0.60–0.70 ppm (solvent dependent) corresponding to the group. -
Validation Check: The presence of tin satellites (
) flanking the methyl signal is the primary indicator of a covalent Sn-N bond. -
Purity Marker: Absence of broad signals near
7.6 ppm (indicative of free pyrazole from hydrolysis).
Detailed Spectral Analysis
The Aliphatic Region: The Stannyl Fingerprint
The most prominent feature of the spectrum is the trimethylstannyl group. Due to the high natural abundance of spin-1/2 tin isotopes (
-
Chemical Shift (
): 0.62 ppm (typical in ); 0.68 ppm (typical in ). -
Coupling Constants (
): The two isotopes couple to the methyl protons with slightly different magnitudes, though often unresolved on lower-field instruments (<400 MHz).- Hz.
- Hz.
-
Interpretation: The magnitude of this coupling is directly related to the s-character of the Sn orbital. A value of ~58 Hz is characteristic of a pentacoordinate-like or sterically unhindered tetrahedral tin attached to nitrogen.
The Aromatic Region: Ring Protons & Fluxionality
The pyrazole ring protons (H3, H4, H5) display an AMX or ABX spin system, but their appearance is heavily influenced by metallotropy —the rapid migration of the
-
H4 (C4-H): Appears as a pseudo-triplet or doublet of doublets around
6.1–6.3 ppm . It is the most shielded ring proton. -
H3 and H5 (C3-H / C5-H):
-
Static Limit (Low Temp): Distinct signals.[1][2][3][4] H5 (adjacent to N-Sn) is typically deshielded (
~7.6 ppm) relative to H3 ( ~7.4 ppm). -
Dynamic Limit (Room Temp): Due to the rapid 1,2-shift of the stannyl group, these signals often broaden or coalesce into a single averaged peak around
7.5 ppm , distinguishing it from the static N-methyl analogs.
-
Comparative Analysis: Stannyl vs. Silyl vs. Alkyl[5]
To select the appropriate protecting group or reagent, one must understand how the N-substituent affects both spectral data and chemical stability.
Table 1: Spectral & Performance Comparison
| Feature | 1-(Trimethylstannyl)- | 1-(Trimethylsilyl)- (TMS) | 1-Methyl- | Free Pyrazole |
| Substituent | 0.60 – 0.70 ( | 0.45 – 0.55 ( | 3.90 ( | N/A (NH ~10-13) |
| Diagnostic Coupling | Satellites ( | Satellites ( | None (Singlet) | Broad NH |
| Ring System | Dynamic (Fluxional) | Dynamic (Fast Exchange) | Static (Distinct H3/H5) | Tautomeric Average |
| Hydrolytic Stability | Very Low (Hydrolyzes in air) | Low (Hydrolyzes in moisture) | High (Stable) | N/A |
| Primary Application | Stille Coupling / Regio-control | Transient Protection | Permanent Alkylation | Starting Material |
Performance Insight:
-
Why choose Sn over Si? The N-Sn bond is more labile towards specific electrophiles and allows for transmetallation reactions (e.g., with Pd catalysts) that N-Si bonds cannot undergo.
-
Why choose Sn over Me? The N-Me group is permanent. If you need to direct substitution to the C4 position and then remove the directing group, N-Sn is superior.
Experimental Protocols
Synthesis & Sample Preparation
Objective: Synthesize and characterize 1-(trimethylstannyl)pyrazole without hydrolysis.
Reagents:
-
Pyrazole (1.0 equiv)[5]
-
(Trimethylstannyl)dimethylamine (
) or with . -
Solvent: Anhydrous Benzene-
or Toluene- (preferred over due to acidity traces in chloroform).
Protocol:
-
Drying: Flame-dry an NMR tube and flush with Argon.
-
Reaction (Transamination Method): In a glovebox, mix Pyrazole (68 mg, 1 mmol) with
(1.1 equiv).-
Note: This method produces gaseous
as the byproduct, driving the reaction forward.
-
-
Solvation: Dissolve the residue in 0.6 mL of anhydrous
. -
Acquisition: Cap the tube tightly (or flame seal). Acquire 1H NMR immediately.
Hydrolysis Detection Workflow
Use the following logic to assess sample integrity:
Figure 1: Decision tree for validating N-stannyl pyrazole integrity via NMR.
Mechanistic Visualization: Metallotropy
The N-stannyl group is not static.[6] It undergoes a [1,5]-sigmatropic shift (metallotropy) which averages the H3 and H5 signals.
Figure 2: The metallotropic migration of the trimethylstannyl group responsible for signal averaging.
References
-
Wrackmeyer, B. (1985). 119Sn NMR Parameters. Annual Reports on NMR Spectroscopy.
-
Elguero, J., et al. (1974). Proton NMR of N-substituted Pyrazoles. Organic Magnetic Resonance.[2][3][4][6][7][8][9]
-
Gassend, R., Maire, J. C., & Pommier, J. C. (1977). Synthesis and reactivity of N-stannylazoles. Journal of Organometallic Chemistry.
-
Claramunt, R. M., & Elguero, J. (1991). Pyrazoles: Synthesis and Reactivity. Advances in Heterocyclic Chemistry.
Sources
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- 2. jocpr.com [jocpr.com]
- 3. scs.illinois.edu [scs.illinois.edu]
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- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
A Comparative Guide to the 13C NMR Analysis of 1-(Trimethylstannyl)-1H-pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Influence of N-Substitution on the 13C NMR of the Pyrazole Ring
The 13C NMR spectrum of the pyrazole ring is highly sensitive to the nature of the substituent at the N1 position. This sensitivity arises from the substituent's ability to alter the electron density distribution within the five-membered aromatic ring through inductive and mesomeric effects. To appreciate the impact of the trimethylstannyl group, we will first examine the 13C NMR data for unsubstituted pyrazole and its 1-methyl and 1-trimethylsilyl derivatives.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) for pyrazole, 1-methylpyrazole, and 1-(trimethylsilyl)pyrazole. This data serves as a baseline for our comparative analysis.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-Substituent Carbons (ppm) |
| 1H-Pyrazole | 134.6 | 105.9 | 134.6 | - |
| 1-Methylpyrazole | 138.6 | 105.2 | 129.3 | 39.1 (CH3) |
| 1-(Trimethylsilyl)pyrazole | 142.3 | 110.1 | 132.0 | -0.6 (Si(CH3)3) |
| 1-(Trimethylstannyl)-1H-pyrazole (Expected) | ~140-143 | ~107-110 | ~130-133 | ~ -2 to -8 (Sn(CH3)3) |
Note: The chemical shifts for 1H-pyrazole can vary with solvent and concentration due to tautomerism and intermolecular hydrogen bonding. The data for 1-methylpyrazole and 1-(trimethylsilyl)pyrazole provide a more stable reference for the N-substituted ring system.
Analysis and Interpretation: The Expected Signature of the Trimethylstannyl Group
The trimethylstannyl (-Sn(CH3)3) group is known to be a net electron-donating group through an inductive effect, but it can also participate in σ-π conjugation. Its influence on the 13C NMR spectrum of the pyrazole ring can be predicted by comparing it to the effects of a methyl (-CH3) group and a trimethylsilyl (-Si(CH3)3) group.
-
Downfield Shift of C3 and C5: The attachment of a substituent to N1 breaks the C3/C5 symmetry observed in unsubstituted pyrazole. The 1-methyl and 1-trimethylsilyl groups both cause a downfield shift of the C3 and C5 carbons, with the effect being more pronounced for the trimethylsilyl group at C3. We can anticipate a similar, if not more pronounced, downfield shift for C3 and C5 in 1-(trimethylstannyl)-1H-pyrazole. This is due to the electropositive nature of the tin atom, which withdraws electron density from the nitrogen it is attached to, thereby deshielding the adjacent carbons.
-
Chemical Shift of C4: The chemical shift of C4 is less affected by N1-substitution compared to C3 and C5. A slight downfield shift is observed for the 1-trimethylsilyl derivative. A similar minor shift is expected for the trimethylstannyl compound.
-
Trimethylstannyl Carbons: The methyl carbons of the trimethylstannyl group are expected to resonate at a significantly upfield chemical shift, likely in the range of -2 to -8 ppm. This is a characteristic feature of methyl groups attached to heavy atoms like tin.
The Significance of Tin-Carbon Coupling Constants (J(Sn,C))
A definitive feature in the 13C NMR spectrum of 1-(trimethylstannyl)-1H-pyrazole would be the presence of satellite peaks arising from the coupling between the carbon nuclei and the magnetic isotopes of tin (¹¹⁷Sn and ¹¹⁹Sn). These coupling constants are invaluable for structural confirmation.
-
¹J(Sn,C): The one-bond coupling between the tin atom and the methyl carbons of the trimethylstannyl group is typically large and provides information about the hybridization of the tin atom.
-
nJ(Sn,C) to the Pyrazole Ring: The two-bond (²J(Sn,C5)) and three-bond (³J(Sn,C4)) couplings to the pyrazole ring carbons are particularly diagnostic. The magnitudes of these couplings can provide insights into the geometry and electronic environment around the Sn-N bond. For N-stannylated azoles, ²J(Sn,C) values are generally observed to be larger than ³J(Sn,C) values.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the key steps for obtaining a high-quality 13C NMR spectrum of an organotin compound like 1-(trimethylstannyl)-1H-pyrazole.
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the solvent and sample.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is usually sufficient to cover the expected range of carbon signals.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons and carbons coupled to tin.
-
Number of Scans (NS): This will depend on the sample concentration and the spectrometer's sensitivity. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio to clearly observe the satellite peaks from Sn-C coupling.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum carefully.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of 1-(trimethylstannyl)-1H-pyrazole, from sample preparation to final structural confirmation.
Caption: Workflow for the 13C NMR analysis of 1-(trimethylstannyl)-1H-pyrazole.
Conclusion
The 13C NMR analysis of 1-(trimethylstannyl)-1H-pyrazole provides a powerful method for its structural characterization. By comparing its expected spectrum with that of unsubstituted pyrazole and other N-substituted derivatives, we can gain significant insights into the electronic influence of the trimethylstannyl group. The key diagnostic features to look for are the downfield shifts of the pyrazole ring carbons (C3 and C5), the characteristic upfield signal of the trimethylstannyl methyl carbons, and, most importantly, the presence of tin-carbon coupling constants. This comprehensive analytical approach, combining chemical shift analysis with the measurement of heteronuclear coupling constants, is essential for the unambiguous identification and characterization of this and related organometallic compounds in research and development.
References
-
Elguero, J., Claramunt, R. M., & Faure, R. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. [Link]
-
PubChem. (n.d.). 1-Methylpyrazole. Retrieved from [Link]
- Begtrup, M., & Larsen, P. (1990). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 28(5), 437-448.
- Wrackmeyer, B. (1985). ¹¹⁹Sn-NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-185.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
- Davies, A. G. (2004). Organotin Chemistry. John Wiley & Sons.
Mass Spectrometry of 1-(Trimethylstannyl)-1H-pyrazole: A Technical Comparison Guide
The following guide is a comprehensive technical resource designed for researchers and analytical chemists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the analysis of organotin reagents.
Executive Summary
1-(Trimethylstannyl)-1H-pyrazole (CAS: 75095-16-4) is a specialized organometallic reagent primarily employed as a nucleophilic partner in Stille cross-coupling reactions to introduce the pyrazole moiety into complex scaffolds.
For the analytical scientist, this compound presents a unique mass spectrometric profile defined by the multi-isotopic signature of Tin (Sn) and the lability of the N-Sn bond . This guide details the fragmentation pathways, ionization characteristics, and critical sample preparation protocols required to accurately identify this compound, while comparing its analytical performance against common alternatives like tributylstannyl analogs and boronic esters.
Molecular Profile & Theoretical Mass Spectrum
Understanding the isotopic distribution is the prerequisite for identifying any organotin compound. Unlike standard organic molecules, the molecular ion (
Physicochemical Data
-
Formula:
-
Nominal Mass: ~232 Da (based on
) -
Monoisotopic Mass: 232.0022 Da (using
) -
Key Structural Feature: The
bond is hyper-labile compared to bonds, influencing fragmentation.
The Tin Isotopic Envelope (The "Fingerprint")
Tin has the highest number of stable isotopes of any element (10 isotopes). In the mass spectrum of 1-(trimethylstannyl)-1H-pyrazole, the molecular ion cluster spans approximately 12 mass units.
| Isotope | Abundance (%) | Contribution to Pattern |
| 14.54 | Significant leading peak | |
| 7.68 | Minor peak | |
| 24.22 | Major peak | |
| 8.59 | Minor peak | |
| 32.58 | Base peak of the cluster | |
| 4.63 | Trailing peak | |
| 5.79 | Trailing peak |
Expert Insight: When analyzing this compound, do not look for a single parent peak. Look for the "picket fence" pattern centered at m/z 232. If this pattern is absent, the Sn moiety has likely hydrolyzed.
Fragmentation & Ionization Pathways
The mass spectral behavior of 1-(trimethylstannyl)-1H-pyrazole is dominated by the stability of the trimethylstannyl cation and the fragility of the N-Sn bond.
Electron Ionization (EI) - 70 eV
In standard EI, the molecule exhibits a predictable fragmentation cascade.
-
Molecular Ion (
): Visible at m/z 232 (cluster). Intensity is generally moderate (10-30%) due to facile fragmentation. -
Loss of Methyl Radical (
): The most prominent high-mass fragment. The bond between Sn and the methyl group cleaves, leaving a cationic tin species.-
m/z: ~217 (cluster).
-
-
Trimethylstannyl Cation (
): Often the Base Peak (100%).-
m/z: ~165 (cluster).
-
Diagnostic Value: This peak confirms the presence of the
group but does not confirm the pyrazole attachment.
-
-
Pyrazole Radical Cation:
-
m/z: 68.
-
Mechanism:[1] Heterolytic cleavage of the N-Sn bond.
-
Electrospray Ionization (ESI)
Organotins are often analyzed in Positive Mode (ESI+) .
-
Adducts: Expect
and . -
Hydrolysis Risk: In protic solvents (MeOH/H2O) used for ESI, the compound may undergo protodestannylation , yielding free pyrazole (m/z 69) and trimethyltin hydroxide. See Protocol Section for mitigation.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary dissociation routes under EI conditions.
Figure 1: Primary fragmentation pathways of 1-(trimethylstannyl)-1H-pyrazole under Electron Ionization (70 eV).
Comparative Analysis: Performance vs. Alternatives
In drug development, the choice of reagent affects not just synthesis but also purification and detection.
Comparison Table: Stannyl vs. Boronyl Reagents
| Feature | 1-(Trimethylstannyl)-1H-pyrazole | 1-(Tributylstannyl)-1H-pyrazole | Pyrazole-4-boronic acid pinacol ester |
| Molecular Weight | ~232 Da | ~358 Da | ~194 Da |
| MS Identification | Excellent (Distinct Sn cluster) | Good (Sn cluster, but high mass) | Moderate (Standard B isotope pattern) |
| Ionization (EI) | High volatility; clear | Low volatility; weak | Good volatility; clear |
| Fragment Stability | Loss of pinacol/methyls | ||
| Toxicity/Handling | High (Trimethyltin is neurotoxic) | Moderate (Tributyltin is toxic but less volatile) | Low |
| Purification MS | Easy to track via Sn isotopes | Lipophilic; trails in LC-MS | Standard organic profile |
Analytical Trade-offs
-
Vs. Tributylstannyl (Bu3Sn): The Trimethyl variant is superior for GC-MS analysis due to higher volatility and a cleaner low-mass spectrum. The Bu3Sn analog often suffers from extensive fragmentation (loss of multiple butyl chains:
, ), cluttering the spectrum. -
Vs. Boronic Esters: While boronic esters are less toxic, they lack the "isotopic flag" of Tin. In complex reaction mixtures (crude analysis), the Sn cluster allows for extracted ion chromatogram (EIC) filtering that instantly isolates the reagent from biological background.
Experimental Protocols
Protocol A: Sample Preparation for GC-MS (Critical)
Objective: Prevent thermal degradation and protodestannylation inside the injector.
-
Solvent Choice: Use Dichloromethane (DCM) or Hexane .
-
Strictly Avoid: Methanol, Ethanol, or water-containing solvents (promotes hydrolysis).
-
Strictly Avoid: Chloroform stored without stabilizers (HCl traces will destroy the N-Sn bond).
-
-
Concentration: Prepare a 100 ppm solution.
-
Inlet Conditions:
-
Temperature: 200°C (Keep lower than standard 250°C to prevent thermal rearrangement).
-
Mode: Splitless (1 min) then Split (20:1).
-
-
Column: Non-polar (e.g., DB-5ms or HP-5).
-
Derivatization: None required.
Protocol B: LC-MS Identification Workflow
Objective: Identify the reagent in a reaction mixture.
Figure 2: LC-MS workflow for rapid identification of organotin species.
Key Note on LC-MS: Do not use 0.1% Formic Acid in the mobile phase if quantifying the intact reagent. The acid will cleave the N-Sn bond on-column. Use neutral ammonium acetate (5 mM) or pure Acetonitrile/Water.
References
- Smith, P. J. (2012). Chemistry of Tin. Springer Science & Business Media.
-
Duffield, A. M., et al. (1968). "Mass Spectrometry in Structural and Stereochemical Problems. CXLVI. Mass Spectrometric Fragmentation of Organotin Compounds." Journal of the American Chemical Society. Link
- Gielen, M. (2002).
-
NIST Chemistry WebBook. "Tin Isotopic Data and Mass Spectra." National Institute of Standards and Technology. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2] Organic Reactions.[3] (Context on reagent stability and handling).
Disclaimer: Trimethyltin compounds are potent neurotoxins. All mass spectrometry maintenance involving the source or vacuum pump oil should be performed with appropriate PPE to avoid exposure to tin residues.
Sources
1-(Trimethylstannyl)-1H-pyrazole vs pyrazole boronic acid reactivity
This comprehensive technical guide compares 1-(Trimethylstannyl)-1H-pyrazole and Pyrazole Boronic Acids for cross-coupling applications.
Executive Summary
In drug discovery and organic synthesis, the choice between 1-(Trimethylstannyl)-1H-pyrazole (an organotin reagent) and Pyrazole Boronic Acids (organoboron reagents) dictates not just the reaction conditions, but the regiochemical outcome and bond formation type .
-
1-(Trimethylstannyl)-1H-pyrazole is primarily a nucleophilic reagent used to form C–N bonds (N-arylation) or as a "masked" pyrazole anion. It is not the direct functional equivalent for C–C bond formation unless the stannyl group is located at the C4 position (i.e., 4-(trimethylstannyl)-1H-pyrazole).
-
Pyrazole Boronic Acids (e.g., 1H-pyrazole-4-boronic acid) are the standard reagents for Suzuki-Miyaura coupling to form C–C bonds (typically connecting the pyrazole C4 carbon to an aryl scaffold).
This guide addresses both the literal comparison (N-Sn vs. C-B) and the practical "Stille vs. Suzuki" comparison for building pyrazole-containing drugs.
Part 1: Mechanistic Foundations & Regioselectivity
The fundamental difference lies in the atom bearing the metal/metalloid and the resulting bond formed with an electrophile (Ar-X).
1-(Trimethylstannyl)-1H-pyrazole (The N-Nucleophile)
-
Structure: The trimethylstannyl group is attached to the nitrogen (N1).
-
Reactivity: The N–Sn bond is labile. This reagent acts as a "pseudo-anion" or transfer reagent. In the presence of a metal catalyst (Cu or Pd) and an aryl halide, it typically undergoes N-arylation to form 1-Aryl-1H-pyrazoles .
-
Utility: Used when standard N-arylation (using Pyrazole + Base) fails due to harsh conditions or poor solubility. The Sn-N bond cleaves easily, transferring the pyrazole nitrogen to the metal center.
Pyrazole Boronic Acids (The C-Nucleophile)
-
Structure: The boronic acid [B(OH)₂] or ester (BPin) is typically attached to a carbon atom (most commonly C4, sometimes C3/C5).
-
Reactivity: Undergoes Suzuki-Miyaura coupling to form C–C bonds .
-
Utility: The gold standard for attaching the pyrazole ring as a side chain (e.g., C4-aryl pyrazoles) in kinase inhibitors.
4-(Trimethylstannyl)-1H-pyrazole (The C-Stille Reagent)
-
Note: If your goal is C–C coupling using tin (Stille reaction), this is the correct reagent, not the 1-isomer. It competes directly with boronic acids but offers higher stability against protodeboronation.
Figure 1: Decision pathway for pyrazole coupling. The 1-stannyl isomer leads to N-arylation, while boronic acids and 4-stannyl isomers lead to C-arylation.
Part 2: Performance Comparison (Stille vs. Suzuki for C-C Coupling)
Assuming the objective is C-C coupling (constructing the biaryl scaffold), the comparison shifts to 4-Stannyl Pyrazoles (Stille) vs. Pyrazole Boronic Acids (Suzuki) .
Reactivity Matrix
| Feature | Pyrazole Boronic Acids (Suzuki) | Stannyl Pyrazoles (Stille) |
| Primary Issue | Protodeboronation (Instability). The C-B bond cleaves in aqueous/base conditions, replacing B with H. | Toxicity (Neurotoxic tin byproducts) and difficult purification. |
| Free NH Tolerance | Poor. Free NH poisons Pd catalysts and accelerates protodeboronation. Protecting groups (THP, SEM, Boc) are usually mandatory. | Moderate. N-stannylation can mask the NH, or the C-stannyl reagent can be used with N-protection. |
| Reaction Conditions | Basic (requires K₂CO₃, Cs₂CO₃, etc.). | Neutral (requires no base). Ideal for base-sensitive substrates. |
| Atom Economy | High (Boronic acids are light). | Low (Trialkyltin groups are heavy waste). |
| Purification | Easy (Boron byproducts are water-soluble). | Difficult (Tin residues require KF treatment or specific silica). |
Why Stille (Tin) is sometimes superior to Suzuki (Boron):
-
Stability: 2- and 4-heterocyclic boronic acids are notoriously unstable. They hydrolyze and deboronate rapidly. Stannanes are shelf-stable and do not decompose under neutral conditions.
-
Steric Hindrance: The transmetallation of stannanes is often more efficient for highly sterically encumbered substrates where the bulky boronate "ate" complex fails to form.
-
Poly-functionalization: Stannanes tolerate electrophiles (like aldehydes or esters) that might react with the base required for Suzuki coupling.
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling (C-C Bond) with Pyrazole Boronic Ester
Best for: Green chemistry, scale-up, and substrates stable to base.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv) [Protecting group is critical]
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with Aryl Halide, Boronic Ester, Pd catalyst, and K₂CO₃.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Note: If the Boc group is lost during reaction (thermal cleavage), the free NH may inhibit turnover. Use THP or SEM if Boc is unstable.
Protocol B: Stille Coupling (C-C Bond) with 4-(Trimethylstannyl)pyrazole
Best for: Base-sensitive substrates, unstable boronic acids, or "difficult" couplings.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-Methyl-4-(trimethylstannyl)-1H-pyrazole (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%) [Co-catalyst to accelerate transmetallation]
-
LiCl (2.0 equiv) [Stabilizes the intermediate]
-
Solvent: DMF or Toluene (Anhydrous)
Procedure:
-
Flame-dry the glassware and cool under Argon.
-
Add Aryl Halide, Stannyl Pyrazole, LiCl, and solvent. Degas by sparging with Argon for 15 mins.
-
Add Pd(PPh₃)₄ and CuI quickly under Argon flow.
-
Heat to 90–110 °C for 12–24 hours.
-
Tin Removal (Critical):
-
Dilute reaction with Et₂O.
-
Add aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. The insoluble polymeric Bu₃SnF/Me₃SnF solid will precipitate.
-
Filter through a pad of Celite.
-
Proceed with standard extraction and column chromatography.
-
Protocol C: N-Arylation using 1-(Trimethylstannyl)pyrazole
Best for: Introducing the pyrazole ring onto an aryl halide via the Nitrogen atom.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
1-(Trimethylstannyl)-1H-pyrazole (1.2 equiv)
-
CuI (10 mol%) or Pd₂dba₃/Ligand
-
Solvent: Xylene or DMF
Procedure:
-
Mix Aryl Halide and 1-Stannylpyrazole in solvent.
-
Heat to reflux. The Sn-N bond cleaves, transferring the pyrazole to the metal, followed by reductive elimination to form Ar–N(pyrazole) .
-
Advantage: Avoids the use of strong bases (NaH) required for standard S_NAr or Ullmann coupling of free pyrazole.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Link
-
Knauber, T., & Tucker, J. (2016). Protodeboronation of Heteroaryl Boronic Acids: Analysis and Mitigation Strategies. Journal of Organic Chemistry. Link
-
Sakamoto, T., et al. (1992). Palladium-catalyzed cross-coupling reactions of organostannanes with organic halides. Tetrahedron. Link
Sources
A Senior Application Scientist's Guide to the Characterization of Stannylated Pyrazoles
Introduction: Stannylated pyrazoles are powerful and versatile intermediates in modern organic synthesis, most notably as nucleophilic partners in Stille cross-coupling reactions to form C-C bonds. Their utility in drug discovery and materials science is directly linked to the ability to precisely install the pyrazole moiety, a common pharmacophore, onto complex molecular scaffolds.[1] However, the successful synthesis of these organometallic reagents is only half the battle. Rigorous and unambiguous characterization is paramount to ensure structural integrity, purity, and reactivity for subsequent transformations.
These compounds often present unique analytical challenges, including sensitivity to air and moisture, which can lead to cleavage of the labile C-Sn or N-Sn bond, and the potential for complex NMR spectra. This guide provides a comprehensive comparison of the essential analytical techniques required to confidently characterize stannylated pyrazoles, moving from routine verification to definitive structural elucidation. We will explore the "why" behind procedural choices, offering field-tested protocols and comparative data to arm researchers with the knowledge to select the most effective analytical strategy.
Part 1: The Workhorse - Multinuclear NMR Spectroscopy
For any newly synthesized stannylated pyrazole, Nuclear Magnetic Resonance (NMR) spectroscopy is the first and most informative tool for structural analysis in solution. A full suite of experiments—¹H, ¹³C, and ¹¹⁹Sn NMR—is required for a complete picture.
Expertise in Action: Why Multinuclear NMR is Essential
It's not enough to simply acquire a proton spectrum. For organotin compounds, the true structural proof lies in the interplay between different nuclei. The presence of NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provides a unique diagnostic tool through spin-spin coupling, manifesting as "satellite" peaks in ¹H and ¹³C spectra. The observation of these satellites is direct evidence of a through-bond connection to the tin atom, instantly confirming the success of the stannylation reaction.
¹H NMR Spectroscopy: The First Look
A standard ¹H NMR provides the initial assessment of purity and structural framework.
-
What to Look For:
-
Pyrazole Ring Protons: The chemical shifts and coupling patterns of the protons on the pyrazole ring confirm its substitution pattern.[2]
-
Alkyl/Aryl Groups on Tin: Signals corresponding to the protons of the trialkyl- or triaryltin group (e.g., a multiplet for tributyltin) should be present and integrate correctly.
-
Tin Satellites (²JSn-H or ³JSn-H): Flanking the signals of protons two or three bonds away from the tin atom are smaller peaks known as satellites. These arise from coupling to the ¹¹⁷Sn (I=1/2, 7.68% abundance) and ¹¹⁹Sn (I=1/2, 8.59% abundance) nuclei.[3] The two-bond Sn-H coupling constants are typically around 50 Hz.[3] Their presence is a definitive indicator of the tin group's covalent attachment.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR, often acquired as a proton-decoupled spectrum, confirms the carbon framework and provides further, irrefutable evidence of stannylation.
-
What to Look For:
-
Pyrazole Ring Carbons: The chemical shifts confirm the electronic environment of the pyrazole core.[4]
-
Large ¹JSn-C Coupling: The carbon atom directly bonded to the tin will appear as a singlet flanked by large satellite peaks. The one-bond coupling constant (¹JSn-C) is highly sensitive to the stereoelectronic environment at the tin center and is typically in the range of 300-600 Hz for tetraorganostannanes.[5][6] This large coupling is often the most unambiguous piece of NMR evidence for the C-Sn bond.
-
Multi-bond JSn-C Coupling: Smaller couplings across two or three bonds can also be observed, further solidifying the structural assignment.
-
¹¹⁹Sn NMR Spectroscopy: The Direct View
This is the most direct and sensitive technique for probing the environment around the tin atom.[7] Since ¹¹⁹Sn is the more sensitive of the two common tin isotopes, it is the preferred nucleus for observation.[3]
-
Why It's Authoritative: The ¹¹⁹Sn chemical shift is extremely sensitive to the coordination number and the nature of the substituents on the tin atom.[8][9] A four-coordinate tin in a trialkylstannyl-pyrazole will have a characteristic chemical shift, typically in the range of +50 to -150 ppm (relative to tetramethyltin, Me₄Sn). Any significant deviation could indicate decomposition, oxidation, or unexpected coordination in solution.[7]
Data Summary: Typical NMR Parameters for a Stannylated Pyrazole
| Technique | Key Observable Feature | Typical Value / Range | Information Gained |
| ¹H NMR | Chemical Shifts (δ) | 1.0 - 9.0 ppm | Proton environment, substitution pattern |
| Tin Satellites (²JSn-H) | ~50-70 Hz | Confirms proximity to Sn atom | |
| ¹³C NMR | Chemical Shifts (δ) | 10 - 160 ppm | Carbon skeleton, electronic environment |
| Tin Satellites (¹JSn-C) | 300 - 600 Hz | Definitive proof of direct C-Sn bond | |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | +50 to -150 ppm | Coordination state and environment of Sn |
Protocol: Preparation of an Air-Sensitive NMR Sample
Trustworthiness in practice means ensuring your sample integrity from flask to magnet. Stannylated pyrazoles can be readily hydrolyzed or oxidized, leading to misleading data. This protocol ensures a pristine sample.
-
Preparation: Dry a clean NMR tube and cap in an oven at >120 °C for at least 4 hours. Transfer the hot tube into a desiccator and allow it to cool to room temperature under vacuum.
-
Inert Atmosphere: Move the NMR tube and cap into a nitrogen- or argon-filled glovebox. Alternatively, use a Schlenk line.
-
Sample Weighing: Weigh approximately 5-10 mg of the stannylated pyrazole directly into the NMR tube.
-
Solvent Addition: Using a clean, dry syringe, add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, stored over molecular sieves) to the tube.
-
Sealing: Cap the NMR tube securely. For extra protection against air ingress during transport and analysis, wrap the cap and the top of the tube with Parafilm®.
-
Analysis: Invert the tube several times to ensure the sample is fully dissolved before inserting it into the NMR spectrometer. Acquire spectra promptly.
Part 2: Confirming Identity - Mass Spectrometry
While NMR provides the structural map, mass spectrometry (MS) confirms the molecular weight, providing a crucial check on the elemental formula. The choice of ionization method is critical and depends on the volatility and thermal stability of the specific stannylated pyrazole.
The Tin Isotope Pattern: A Definitive Fingerprint
Tin has the most stable isotopes of any element, with ten naturally occurring isotopes.[10] This results in a highly characteristic and complex isotopic pattern in the mass spectrum for any tin-containing fragment. Observing this unique cluster of peaks is irrefutable evidence that tin is present in the ion being analyzed.[11]
Caption: Decision logic for choosing the appropriate mass spectrometry technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for compounds that are both volatile and thermally stable enough to pass through a heated gas chromatograph.[12]
-
Ionization Method: Electron Ionization (EI) is a "hard" technique that bombards the molecule with high-energy electrons.
-
Advantages: Provides detailed fragmentation patterns that can be used for structural elucidation. The separation power of GC is excellent for resolving isomers.[13]
-
Limitations: The high energy of EI often leads to extensive fragmentation and a weak or completely absent molecular ion (M⁺). For many organometallic compounds, this makes it difficult to confirm the molecular weight.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the majority of stannylated pyrazoles, which may have limited volatility or be prone to degradation at high temperatures.[14]
-
Ionization Method: Electrospray Ionization (ESI) is a "soft" technique that generates ions directly from a liquid solution.[15]
-
Advantages: Excellent for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making molecular weight determination straightforward.[14]
-
Limitations: Provides less structural information from fragmentation compared to EI. The mobile phase must be carefully chosen to avoid degradation of the analyte.
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Principle | Typical Ion Observed | Best For... | Key Limitation |
| GC-MS | Hard (Electron Ionization) | M⁺˙ (often weak), Fragments | Volatile, thermally stable isomers | Molecular ion may be absent |
| LC-MS | Soft (Electrospray) | [M+H]⁺, [M+Na]⁺ | Non-volatile, thermally labile compounds | Limited structural fragmentation |
| FD-MS | Soft (Field Desorption) | M⁺˙ | Non-volatile, highly labile compounds | Less common, requires specialized hardware |
Part 3: The Gold Standard - Single-Crystal X-ray Diffraction
When absolute, unambiguous proof of structure is required, Single-Crystal X-ray Diffraction (SCXRD) is the ultimate arbiter. It provides a three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and stereochemical relationships.[16]
Expertise in Action: Beyond Connectivity
An X-ray crystal structure does more than just confirm the atom-to-atom connectivity that NMR suggests. It can reveal subtle intermolecular interactions, solid-state packing effects, and the precise geometry around the tin center, which can influence the compound's reactivity.
The primary challenge is not the analysis itself, but obtaining a single crystal of sufficient size and quality, particularly for air-sensitive materials.[17]
Protocol: Crystallization and Handling of an Air-Sensitive Compound
-
Solvent Selection: In a glovebox, dissolve a small amount of the purified stannylated pyrazole in a minimal volume of a "good" solvent (e.g., dichloromethane, toluene).
-
Slow Diffusion/Evaporation: Place this solution in a small vial. Place the small vial inside a larger jar containing a "poor" solvent (e.g., pentane, hexane). Seal the larger jar. The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth. Alternatively, a loose-fitting cap can allow for very slow evaporation of the solvent.
-
Crystal Harvesting: Once suitable crystals have formed (this can take days to weeks), work quickly in an inert environment (glovebox).
-
Mounting: Select a well-formed single crystal and coat it in a viscous, inert oil (e.g., perfluoropolyether oil).[18] This oil acts as a barrier to air and moisture during transfer.
-
Data Collection: Using a nylon loop, scoop the oil-coated crystal and mount it on the goniometer head of the diffractometer. Immediately begin cooling the crystal in a stream of cold nitrogen gas (typically 100-150 K).[18] This low temperature protects the crystal from degradation and reduces thermal motion, improving data quality. The instrument can then perform the data collection.[19]
Recommended Analytical Workflow
For a researcher who has just synthesized a novel stannylated pyrazole, a logical and efficient analytical workflow is crucial. The following diagram outlines a self-validating process to move from initial product to a fully characterized and trustworthy compound.
Caption: A recommended workflow for the comprehensive characterization of stannylated pyrazoles.
Conclusion
The characterization of stannylated pyrazoles requires a multi-technique approach, grounded in an understanding of the compound's potential sensitivities. While a simple ¹H NMR can provide a first glimpse, it is insufficient for rigorous proof of structure. The gold standards of evidence are the observation of Sn-C and Sn-H coupling in ¹³C and ¹H NMR spectra, a confirmatory ¹¹⁹Sn NMR spectrum, and a mass spectrum showing both the correct molecular weight and the characteristic tin isotope pattern. For cases of ambiguity or the need for absolute structural proof for publication, single-crystal X-ray diffraction remains the definitive technique. By following the systematic workflow outlined in this guide, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible results in their subsequent applications.
References
-
Sair, U., & Thakur, A. (2022). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Materials Today: Proceedings. [Link][8][20]
-
CoLab. (2022). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. [Link][7]
-
DeMuro, C., et al. (2026). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. The Journal of Organic Chemistry. [Link][5]
-
PubMed. (2026). Hyperconjugation Controls One-Bond Carbon-Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. [Link][6]
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Aguilera, J. A., et al. (2005). Interpretation of butyltin mass spectra using isotope pattern reconstruction for the accurate measurement of isotope ratios from molecular clusters. Journal of the American Society for Mass Spectrometry. [Link][11]
-
University of Sheffield. (n.d.). (Sn) Tin NMR. NMR Facility. [Link][3]
-
van der Kooi, A. W., et al. (n.d.). ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Scite.ai. [Link][9]
-
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. [Link][1]
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University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. [Link][15]
-
Waters. (n.d.). Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. [Link]
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The Schlenk Line Survival Guide. (2021). Crystallisation. [Link]
-
Durham University. (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. [Link][18]
-
Henry Royce Institute. (n.d.). Air Sensitive X-ray Diffraction (XRD). [Link][19]
-
Defense Technical Information Center. (n.d.). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. [Link][13]
-
Spectroscopy Online. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link][12]
-
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link][14]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link][4]
-
López-Cara, L. C., et al. (2008). ¹H, ¹³C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry. [Link][2]
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A Senior Application Scientist's Guide to the Purity Assessment of 1-(Trimethylstannyl)-1H-pyrazole: A Comparative Analysis of Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible, high-yielding, and clean chemical transformations. 1-(Trimethylstannyl)-1H-pyrazole is a valuable and versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, where it serves to introduce the pyrazole moiety into complex molecules.[1][2] The purity of this organostannane reagent is paramount. Contaminants such as unreacted starting materials, residual catalysts, or side-products like hexamethylditin can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and ultimately, the compromise of a synthetic campaign.[1]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 1-(Trimethylstannyl)-1H-pyrazole. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and actionable data. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity and volatile impurity analysis, and High-Performance Liquid Chromatography (HPLC) as a complementary method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of purity assessment for 1-(Trimethylstannyl)-1H-pyrazole. Its power lies in its non-destructive nature and its unparalleled ability to provide detailed structural information, making it the first and most crucial step in qualifying a new batch of the reagent. We will examine multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) and its quantitative application (qNMR).
Expertise & Causality: Why NMR is Essential
-
¹H and ¹³C NMR provide a fingerprint of the molecule, confirming the connectivity of the pyrazole ring and the trimethylstannyl group. The integration of proton signals offers a preliminary quantitative assessment of the main component versus proton-bearing impurities.
-
¹¹⁹Sn NMR is exceptionally powerful for organotin compounds. Since tin has two NMR-active isotopes with significant abundance (¹¹⁹Sn and ¹¹⁷Sn), the ¹H NMR spectrum of the trimethylstannyl group will exhibit characteristic "satellite" peaks flanking the main signal. The presence and correct coupling constant of these satellites are definitive proof of the C-Sn bond. A dedicated ¹¹⁹Sn NMR experiment provides a clear window into the tin environment, quickly revealing the presence of other tin-containing species like hexamethylditin or decomposition products.
-
Quantitative NMR (qNMR) transforms this technique from a qualitative tool into a high-precision assay for purity determination without the need for a specific reference standard of the analyte itself.[3][4] By adding a known mass of a stable, certified internal standard with non-overlapping signals, the absolute purity of the target compound can be calculated directly.
Experimental Protocols
Protocol 1: Qualitative NMR Analysis (¹H, ¹³C, ¹¹⁹Sn)
-
Sample Preparation: Accurately weigh 10-20 mg of the 1-(trimethylstannyl)-1H-pyrazole sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (approx. 0-10 ppm). Pay close attention to the region around 0.3 ppm for the trimethylstannyl protons and 6.0-8.0 ppm for the pyrazole protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample may be needed to achieve a good signal-to-noise ratio in a reasonable time.
-
¹¹⁹Sn NMR Acquisition: If available, run a proton-decoupled ¹¹⁹Sn experiment. This is often the most direct method for identifying tin-based impurities.
Protocol 2: Quantitative NMR (qNMR) for Purity Assay
-
Standard Selection: Choose a certified internal standard with high purity (>99.9%) that is soluble in the same solvent and has sharp signals that do not overlap with the analyte. 1,3,5-Trimethoxybenzene is an excellent choice for its chemical stability and simple ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 1-(trimethylstannyl)-1H-pyrazole sample into a vial.
-
Accurately weigh ~15 mg of the internal standard into the same vial.
-
Dissolve the mixture completely in a known volume of deuterated solvent.
-
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated is critical for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculation: Use the following formula to determine the purity:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Interpretation & Validation
A pure sample of 1-(Trimethylstannyl)-1H-pyrazole should exhibit the spectral features outlined in the table below. The presence of other signals indicates impurities.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature / Interpretation |
| ¹H | ~7.6 (d) | Pyrazole H-5 |
| ~7.5 (d) | Pyrazole H-3 | |
| ~6.3 (t) | Pyrazole H-4 | |
| ~0.4 (s) | -Sn(CH₃)₃ protons with ¹¹⁷Sn/¹¹⁹Sn satellites | |
| ¹³C | ~140, 130, 107 | Pyrazole ring carbons |
| ~ -8 | -Sn(CH₃)₃ carbons | |
| ¹¹⁹Sn | ~60-70 | Single peak indicating one tin environment |
Common Impurities Detectable by NMR:
-
Pyrazole: Will show characteristic signals for the free pyrazole, including a broad N-H proton signal.[5]
-
Hexamethylditin [(CH₃)₃Sn-Sn(CH₃)₃]: A common byproduct of synthesis, appearing as a sharp singlet around 0.2 ppm in the ¹H NMR with its own distinct tin satellites. It will have a unique ¹¹⁹Sn chemical shift.
-
Trimethyltin Hydroxide [(CH₃)₃SnOH]: A hydrolysis product, visible in the ¹H and ¹¹⁹Sn spectra.
Diagram 1: NMR Analysis Workflow
Sources
A Senior Application Scientist’s Guide: The Decisive Advantages of Trimethylstannyl Reagents in Modern Cross-Coupling
For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction is an indispensable tool for the construction of complex carbon-carbon bonds.[1][2][3] The reaction's reliability and functional group tolerance are hallmarks, yet its practical execution is often dictated by the choice of the organostannane reagent. While both trimethylstannyl (Me₃Sn) and tributylstannyl (Bu₃Sn) compounds are commonly used, a nuanced understanding of their distinct characteristics reveals compelling advantages for the trimethyl variant in many applications.[1][4]
This guide provides an in-depth comparison, moving beyond simple statements of fact to explain the fundamental causality behind the performance differences. We will explore how the subtle shift from a butyl to a methyl group on the tin atom profoundly impacts reactivity, simplifies product purification, and streamlines spectroscopic analysis, while also addressing the critical issue of toxicity.
At a Glance: Trimethylstannyl vs. Tributylstannyl Reagents
The following table summarizes the critical performance and handling differences between these two classes of reagents.
| Feature | Trimethylstannyl (Me₃Sn) Reagents | Tributylstannyl (Bu₃Sn) Reagents | Rationale & Impact |
| Reactivity | Higher | Lower | The smaller methyl groups reduce steric hindrance around the tin atom, facilitating a faster rate-determining transmetalation step with the palladium catalyst.[1][5] |
| Byproduct | Me₃SnX (e.g., Me₃SnCl) | Bu₃SnX (e.g., Bu₃SnCl) | The nature of the tin halide byproduct is the most significant practical differentiator. |
| Byproduct Polarity | More Polar, Water-Soluble | Non-polar, "Greasy" Oil | Me₃SnX byproducts can often be removed with a simple aqueous wash or fluoride quench. Bu₃SnX byproducts are notoriously difficult to separate from non-polar organic products. |
| Purification | Significantly Easier (Aqueous extraction, precipitation, or simplified chromatography) | Difficult & Labor-Intensive (Often requires multiple chromatographic columns) | The ease of removing Me₃SnX byproducts saves considerable time, reduces solvent waste, and can improve final product purity and yield. |
| ¹H NMR Spectra | Simple, sharp singlet (~0.2-0.5 ppm) | Complex, overlapping multiplets (~0.9-1.6 ppm) | The clean singlet from Me₃Sn groups simplifies reaction monitoring and characterization of the final compound, avoiding spectral overlap with product signals.[1] |
| Toxicity | High Neurotoxicity | Moderate Immunotoxicity | Trimethyltin compounds are potent neurotoxins and require stringent handling protocols.[6][7][8][9] While less neurotoxic, tributyltin compounds are immunotoxic and significant environmental pollutants.[6][10][11] |
The Mechanistic Underpinning: Why Methyl Groups Enhance Reactivity
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium center. The rate-determining step is typically the transmetalation, where the organic group is transferred from the tin reagent to the palladium complex.
Sources
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- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategic Selection of Pyrazole Building Blocks: A Comparative Guide to Regiocontrol and Functionalization
Topic: Comparative Study of Pyrazole Building Blocks in Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbusters like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . However, its utility is often bottlenecked by a single, persistent challenge: Regioselectivity .
The annular tautomerism of the pyrazole ring (
Part 1: De Novo Cyclization – The "Bottom-Up" Approach
The most common route to pyrazoles is the condensation of hydrazines with 3-carbon electrophiles. While cost-effective, the choice of electrophile dictates the regiochemical outcome.
Comparative Analysis: 1,3-Dicarbonyls vs. Enaminones
The classic Knorr synthesis uses 1,3-diketones. While robust, it fails when the hydrazine or the diketone is unsymmetrical, often yielding 1:1 isomeric mixtures. The modern alternative utilizes
Table 1: Comparative Efficiency of Cyclization Precursors
| Precursor Type | Reaction Class | Regioselectivity (Typical) | Yield | Scalability | Primary Limitation |
| 1,3-Diketones | Knorr Condensation | Low (1:1 to 3:1) | High (>85%) | Excellent | Poor selectivity with unsymmetrical substrates. |
| Modified Knorr | High (>95:5) | High (>80%) | Good | Requires synthesis of enaminone precursor. | |
| Alkynyl Ketones (Ynones) | Michael-Cyclization | Very High (>98:2) | Moderate (60-80%) | Moderate | Sensitivity of alkynes; potential for polymerization. |
| Nitrilimines | [3+2] Cycloaddition | Complete (100:0) | Moderate (50-75%) | Low | Hazardous precursors (hydrazonyl halides); atom economy. |
Key Insight: For unsymmetrical pyrazoles, avoid standard 1,3-diketones. Use
-enaminones where the "hard" carbonyl and "soft" enamine centers direct the hydrazine attack specifically, typically favoring the 1,3,5-trisubstituted isomer.
Part 2: N-Functionalization – Taming the Tautomer
When modifying a pre-formed pyrazole core, the electrophile can attack either nitrogen. The selectivity is governed by a tug-of-war between sterics (favoring the less hindered
Decision Matrix: Alkylation vs. Arylation[1]
-
Alkylation (
): Generally governed by sterics. If the pyrazole has a bulky group at C3, alkylation occurs at the distal N1. However, "magic solvents" like HFIP (Hexafluoroisopropanol) can invert this selectivity via H-bonding networks. -
Arylation (Cross-Coupling): Metal-catalyzed methods (Buchwald-Hartwig, Chan-Lam) override steric bias through coordination chemistry, offering the highest fidelity.
Figure 1: Strategic decision tree for N-functionalization of pyrazoles.[2]
Table 2: Head-to-Head: N-Arylation Strategies
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) | Ullmann (Cu) |
| Catalyst System | Pd(OAc)₂ / Ligand (e.g., tBuXPhos) | Cu(OAc)₂ / Pyridine | CuI / Diamine |
| Coupling Partner | Aryl Halides (Ar-Br/Cl) | Aryl Boronic Acids | Aryl Iodides |
| Conditions | Heat (80-110°C), Base (NaOtBu) | RT to 60°C, Air (O₂) | High Heat (>120°C) |
| Regioselectivity | Excellent (Ligand controlled) | Good (Substrate dependent) | Moderate |
| Functional Group Tolerance | High (with correct ligand) | Very High (tolerates protic groups) | Low (harsh conditions) |
| Cost | High (Pd + Ligand) | Low (Cu salt) | Low |
Part 3: C-Functionalization – Late-Stage Diversification
Once the ring is formed and protected, functionalizing the carbons (C3, C4, C5) allows for library generation.
-
C4-Functionalization (Electrophilic): The C4 position is the most nucleophilic (highest HOMO coefficient). Halogenation here is trivial and high-yielding.
-
C5-Functionalization (Deprotonation/C-H Activation): The C5 proton is the most acidic (
). Lithiation requires an N-protecting group (e.g., SEM, THP) that coordinates the lithium (Directed ortho-Metalation - DoM) to prevent ring fragmentation.
Comparative Workflow: C4 vs. C5 Activation
Figure 2: Reactivity profile of the pyrazole ring positions.
Part 4: Experimental Protocols
Protocol A: Highly Regioselective N-Arylation (Buchwald-Hartwig)
Best for: Large-scale synthesis requiring strict isomeric purity.
Reagents:
-
Pyrazole substrate (1.0 equiv)[3]
-
Aryl Bromide (1.2 equiv)
- (1-2 mol%)
-
Ligand: Me4tBuXPhos (2-4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/Dioxane (5:1)
Methodology:
-
Degassing: Charge a reaction vial with pyrazole, aryl bromide, base, and Pd/Ligand catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous toluene/dioxane via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Cool to RT, filter through a celite pad, and concentrate.
-
Validation: Analyze crude by
-NMR. Distinct shifts in the pyrazole C5-H (approx 7.5-8.0 ppm) confirm N-arylation.
Protocol B: Metal-Free C4-Bromination
Best for: Rapid generation of cross-coupling precursors.
Reagents:
-
N-Substituted Pyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN)
Methodology:
-
Dissolution: Dissolve pyrazole in ACN (0.5 M) at room temperature.
-
Addition: Add NBS portion-wise over 10 minutes. The reaction is slightly exothermic.
-
Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (C4-Br product is typically less polar).
-
Quench: Pour into 10%
(aq) to quench excess bromine. -
Isolation: Extract with EtOAc. Yields are typically >90%.[3][4][5][6]
References
-
Review of Regioselectivity: Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." MDPI, 2023. Link
-
N-Arylation (Buchwald): Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L.[7] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.[7] Link
-
Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[8] Tetrahedron Letters, 1998.[8] Link
-
Mg-Catalyzed Alkylation: "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Thieme Connect, 2018. Link
-
C-H Functionalization: "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2021. Link
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- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
A Senior Application Scientist's Guide to Identifying Impurities in 1-(Trimethylstannyl)-1H-pyrazole Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of building blocks is paramount. 1-(Trimethylstannyl)-1H-pyrazole is a versatile reagent, notably utilized in Stille cross-coupling reactions to introduce the pyrazole moiety into complex molecules. However, the presence of impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the identification of common impurities in 1-(Trimethylstannyl)-1H-pyrazole, supported by experimental insights and a discussion of alternative synthetic strategies.
The Criticality of Purity: Why Impurity Profiling Matters
The trimethylstannyl group, while synthetically useful, is a known organotin compound. Organotins, as a class, are recognized for their potential toxicity.[1] Therefore, stringent control and accurate quantification of not only the desired product but also any tin-containing impurities are crucial for both process safety and the quality of the final product. Beyond the inherent toxicity of organotin residues, process-related impurities can have a profound impact on the efficiency and outcome of subsequent synthetic steps.
Common Impurities in 1-(Trimethylstannyl)-1H-pyrazole: A Mechanistic Perspective
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole typically involves the deprotonation of pyrazole followed by quenching with a trimethyltin electrophile, such as trimethyltin chloride. While seemingly straightforward, this process can lead to the formation of several key impurities.
1. Isomeric Impurities: 3(5)-(Trimethylstannyl)-1H-pyrazole
Due to the tautomeric nature of the pyrazole ring, direct stannylation can result in the formation of not only the desired 1-substituted isomer but also the 3- and 5-substituted regioisomers. The ratio of these isomers can be influenced by reaction conditions such as the base used, temperature, and solvent.[2]
2. Unreacted Starting Materials and Reagents
-
Pyrazole: Incomplete reaction will leave residual pyrazole in the final product.
-
Trimethyltin Chloride/Hydroxide: The presence of unreacted trimethyltin chloride or its hydrolysis product, trimethyltin hydroxide, can be a significant impurity.
3. Degradation Products
1-(Trimethylstannyl)-1H-pyrazole can be sensitive to moisture and acidic conditions, leading to hydrolysis and the formation of pyrazole and trimethyltin hydroxide.
Analytical Methodologies for Impurity Identification: A Comparative Analysis
A multi-pronged analytical approach is often necessary for the comprehensive characterization of 1-(Trimethylstannyl)-1H-pyrazole and its impurities. The choice of technique depends on the specific information required, such as structural elucidation, quantification, or routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification of the desired product and its isomers.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons on the pyrazole ring. The chemical shifts and coupling constants are highly sensitive to the position of the trimethylstannyl group. For 1-(Trimethylstannyl)-1H-pyrazole, one would expect to see three distinct signals for the pyrazole protons. In contrast, the 3(5)-stannyl isomers will exhibit different splitting patterns and chemical shifts. The presence of satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can further confirm the presence of the organotin moiety.[3][4]
¹³C NMR Spectroscopy: Carbon NMR provides complementary information, with the chemical shift of the carbon atoms in the pyrazole ring being indicative of the substitution pattern.
¹¹⁹Sn NMR Spectroscopy: This technique is highly specific for tin-containing compounds and can be used to differentiate between various organotin species.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and, if available, ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the desired product and any isomeric impurities. Compare the observed chemical shifts and coupling constants with literature values or spectral databases for confident assignment.
Workflow for NMR-Based Impurity Identification
Caption: Workflow for identifying impurities in 1-(Trimethylstannyl)-1H-pyrazole using NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers excellent sensitivity, making it suitable for detecting trace-level impurities.
Methodology: For organotin compounds, derivatization is often employed to increase their volatility and improve chromatographic performance. However, for a relatively simple molecule like 1-(Trimethylstannyl)-1H-pyrazole, direct injection may be feasible. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each compound, allowing for confident identification by comparison with mass spectral libraries.[5][6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature gradient to separate the components of the mixture.
-
Detection: The separated components are introduced into the mass spectrometer, which generates a mass spectrum for each peak.
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of the main component or a suitable internal standard.
Workflow for GC-MS Based Impurity Identification
Caption: Workflow for identifying impurities in 1-(Trimethylstannyl)-1H-pyrazole using GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities
HPLC is a versatile technique that can be used to separate a wide range of compounds with varying polarities. It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis.[7][8][9][10]
Methodology: A reversed-phase HPLC method using a C18 column is a good starting point for the analysis of 1-(Trimethylstannyl)-1H-pyrazole and its potential impurities. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable additive (e.g., formic acid or trifluoroacetic acid) is typically used. Detection can be achieved using a UV detector, as the pyrazole ring is UV-active. Coupling HPLC with a mass spectrometer (LC-MS) provides the added benefit of mass information for each separated peak, aiding in identification.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a defined volume of the sample solution onto the HPLC column.
-
Separation: Elute the components from the column using a gradient or isocratic mobile phase flow.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., around 210-230 nm for the pyrazole ring).
-
Data Analysis: Identify peaks based on their retention times relative to standards. Quantify impurities by comparing their peak areas to a calibration curve or the main component's peak area (assuming similar response factors).
Performance Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Structural Elucidation, Isomer Differentiation | Separation and Identification of Volatile Impurities | Separation and Quantification of a Wide Range of Impurities |
| Sensitivity | Moderate | High | High |
| Quantitative Accuracy | Good (with internal standard) | Good (with calibration) | Excellent (with calibration) |
| Throughput | Low | High | High |
| Key Advantage | Unambiguous structural information | Excellent for trace volatile impurities | Versatile for various polarities, non-destructive (UV) |
| Key Limitation | Lower sensitivity, higher cost | May require derivatization, not suitable for non-volatile compounds | Structural information is limited without MS detection |
Alternatives to Stannylation: Mitigating Impurity Formation at the Source
Given the challenges associated with organotin compounds, exploring alternative methods for the functionalization of pyrazoles is a prudent strategy in drug development. Recent advances in organic synthesis have provided several metal-free or less toxic metal-catalyzed approaches for C-H functionalization.
1. Direct C-H Arylation: Transition-metal-catalyzed direct C-H arylation of pyrazoles offers a more atom-economical and potentially less toxic alternative to Stille coupling.[11][12][13] Catalysts based on palladium, copper, or other transition metals can facilitate the direct coupling of pyrazoles with aryl halides or other coupling partners.
2. Metal-Free C-H Functionalization: Emerging methods focus on metal-free C-H functionalization, often employing radical-based or electrophilic substitution reactions.[14][15][16][17] These approaches completely avoid the use of toxic metal reagents.
3. Borylation and Silylation: The introduction of boryl or silyl groups onto the pyrazole ring provides versatile handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[2][18] While still requiring a functionalization step, these methods often utilize less toxic reagents than organostannanes.
Conclusion
The purity of 1-(Trimethylstannyl)-1H-pyrazole is a critical parameter that demands careful control and accurate analysis. A combination of NMR spectroscopy for definitive structural elucidation and chromatographic techniques such as GC-MS and HPLC for sensitive detection and quantification of impurities provides a robust analytical workflow. By understanding the potential impurity profile and employing these orthogonal analytical methods, researchers can ensure the quality and consistency of this important synthetic building block. Furthermore, the exploration of alternative, non-stannane-based functionalization strategies offers a promising avenue for developing greener and safer synthetic routes in the long term.
References
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Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Journal of Separation Science. [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
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Metal-free regioselective C-H amination for the synthesis of pyrazole-containing 2H-Indazoles. ResearchGate. [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
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REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Publication Server of the Ludwig-Maximilians-Universität München. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]
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Approaches for the direct site‐selective functionalization of pyrazoles. ResearchGate. [Link]
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Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. [Link]
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]
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Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Molecules. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. Sociedad Química de México. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. [Link]
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Deconvolution of co-eluted peaks by the combination of multivariate ... Trends in Pharmaceutical Sciences and Technologies. [Link]
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Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors Grässle, S. Helda. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide: Cross-Validation of 1-(Trimethylstannyl)-1H-pyrazole in Heterocyclic Synthesis
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in blockbuster drugs like Celecoxib and novel organic electronics. Its strategic installation into complex molecules is a frequent challenge for synthetic chemists. This guide provides an in-depth, objective comparison of 1-(trimethylstannyl)-1H-pyrazole, a key reagent for this transformation, against its main alternatives. We will delve into the causality behind methodological choices, present cross-validated experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Reagent in Focus: 1-(Trimethylstannyl)-1H-pyrazole
1-(Trimethylstannyl)-1H-pyrazole is an air- and moisture-stable organostannane reagent used primarily in palladium-catalyzed Stille cross-coupling reactions.[1] Its principal function is to transfer a pyrazole moiety to an organic halide or pseudohalide (e.g., triflate), forming a C-N or C-C bond to the pyrazole ring system.
The Stille coupling's reliability stems from its high tolerance for a vast array of functional groups, making it suitable for late-stage functionalization of complex molecules.[2] The reaction proceeds under neutral or mildly basic conditions, avoiding the harsh bases that can compromise sensitive substrates in other coupling reactions.
The Stille Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical to troubleshooting and optimizing reactions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and ligands is crucial for efficiency.[1] Electron-rich and bulky phosphine ligands, for instance, can accelerate the rate-determining oxidative addition step.[1]
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Comparative Analysis: Stille vs. Suzuki and C-H Activation
The choice of synthetic method is a multi-variable equation involving yield, substrate scope, cost, scalability, and safety. Here, we compare the Stille coupling using 1-(trimethylstannyl)-1H-pyrazole with its two primary alternatives: Suzuki-Miyaura coupling and direct C-H activation.
| Parameter | Stille Coupling (1-(Trimethylstannyl)-1H-pyrazole) | Suzuki-Miyaura Coupling (Pyrazole Boronic Acids/Esters) | Direct C-H Activation |
| Typical Yield | 75-95%[3][4] | 70-95%[4][5] | 50-90%[6][7] |
| Key Reagent | Organostannane | Boronic Acid / Pinacol Ester | Unfunctionalized Pyrazole |
| Substrate Scope | Very Broad (Aryl, Heteroaryl, Vinyl Halides/Triflates) | Broad, but can be sensitive to sterically hindered partners[4] | Often requires specific directing groups or N-aryl pyrazoles[8][9] |
| Functional Group Tolerance | Excellent; tolerant of aldehydes, esters, nitriles[1][4] | Good, but can be sensitive to unprotected alcohols and amines | Moderate to Good; can be sensitive to oxidizable groups |
| Reaction Conditions | Mild, often neutral pH, 60-110 °C[1][3] | Requires base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C | Often requires higher temperatures ( >100 °C) and/or strong oxidants[7][9] |
| Toxicity & Waste | High. Organotin compounds are highly toxic and require careful handling and waste disposal.[10][11][12] | Low. Boronic acids and their byproducts are generally considered low toxicity.[3][5] | Atom Economical. Generates minimal waste, but may use stoichiometric metal oxidants. |
Analysis and Field Insights:
-
When to Choose Stille Coupling: The Stille coupling is the go-to method for intricate, late-stage functionalization where preserving sensitive functional groups is paramount. Its predictability and broad scope often justify the challenges of handling toxic tin reagents.[2] For substrates where steric hindrance is a major issue, Stille can outperform Suzuki coupling.[4]
-
When to Choose Suzuki-Miyaura Coupling: For routine synthesis and early-stage drug discovery, the Suzuki coupling is often preferred due to the lower toxicity and easier purification of boron-based reagents.[3] A wide variety of pyrazole boronic acid pinacol esters are commercially available, making this a convenient choice.[13][14] However, be aware that boronic esters can be prone to hydrolysis, which can complicate analysis and reaction stoichiometry.[15]
-
When to Consider C-H Activation: This modern approach is the most "green" and atom-economical, as it avoids the pre-functionalization of the pyrazole ring.[16] However, it often suffers from challenges in regioselectivity, with reactions sometimes yielding mixtures of C4- and C5-arylated products.[6] Current methods are most robust for specific substrate classes, such as N-aryl pyrazoles, where the aryl group can act as a directing group.[8][9]
Experimental Protocols: A Head-to-Head Workflow
To provide a practical comparison, here are detailed, self-validating protocols for a representative Stille and Suzuki coupling to synthesize a model compound, 1-Aryl-4-phenyl-1H-pyrazole.
Decision Workflow for Method Selection
Caption: A decision-making workflow for selecting a pyrazole functionalization method.
Protocol 1: Stille Coupling with 1-(Trimethylstannyl)-1H-pyrazole
Reaction: 1-Aryl-4-iodopyrazole + Phenyl(trimethyl)stannane → 1-Aryl-4-phenyl-1H-pyrazole
CAUTION: Organotin compounds are highly toxic by all routes of exposure and should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves.[10][11][12]
Materials:
-
1-Aryl-4-iodopyrazole (1.0 mmol, 1.0 equiv)
-
Phenyl(trimethyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Aryl-4-iodopyrazole, Pd(PPh₃)₄, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Using a syringe, add the anhydrous, degassed toluene, followed by the Phenyl(trimethyl)stannane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Validation Step (TLC/LC-MS): Monitor the reaction for the consumption of the starting iodide. A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (20 mL). To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF, 1M, 15 mL) for 1 hour. A precipitate of fluorotrimethylstannane will form.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Aryl-4-phenyl-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling with Pyrazole-4-boronic acid, pinacol ester
Reaction: 1-Aryl-4-bromopyrazole + Phenylboronic Acid → 1-Aryl-4-phenyl-1H-pyrazole
Materials:
-
1-Aryl-4-bromopyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
To a round-bottom flask, add 1-Aryl-4-bromopyrazole, Phenylboronic Acid, Pd(dppf)Cl₂, K₂CO₃, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water. The mixture should be degassed by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
Validation Step (TLC/LC-MS): Monitor the reaction for the consumption of the starting bromide.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Boronic acid byproducts are typically more polar and can be separated effectively.
Conclusion and Future Outlook
1-(Trimethylstannyl)-1H-pyrazole remains a highly reliable and versatile reagent, particularly for the synthesis of complex, functional-group-rich molecules where mild reaction conditions are essential. Its primary drawback is the significant toxicity of organotin compounds, which necessitates stringent handling protocols and presents challenges for process scale-up and waste management.
The Suzuki-Miyaura coupling serves as an excellent, less toxic alternative for a wide range of applications, though it may be more sensitive to steric hindrance and require basic conditions. Meanwhile, direct C-H activation represents the future of efficient pyrazole functionalization. While currently limited by regioselectivity challenges in many systems, ongoing research into novel catalysts and directing groups promises to make it a more general and powerful tool.
As a Senior Application Scientist, my recommendation is to select the appropriate method based on a careful analysis of the specific substrate, the stage of the research (discovery vs. development), and the available safety infrastructure. For critical bond formations in complex targets, the robustness of the Stille coupling with 1-(trimethylstannyl)-1H-pyrazole is often unmatched.
References
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C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. (2022). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Academies Press. Retrieved February 13, 2024, from [Link]
-
Organotin chemistry. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Toxicity and Health Effects of Selected Organotin Compounds: A Review. (2025). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. (n.d.). OUCI. Retrieved February 13, 2024, from [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Retrieved February 13, 2024, from [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. Retrieved February 13, 2024, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC. Retrieved February 13, 2024, from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Retrieved February 13, 2024, from [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
-
The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?. (2012). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). N/A. Retrieved February 13, 2024, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PMC. Retrieved February 13, 2024, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal and Decontamination of 1-(Trimethylstannyl)-1H-pyrazole
Executive Summary: Immediate Safety and Disposal Protocol
This document provides a comprehensive, technically grounded guide for the safe handling, decontamination, and disposal of 1-(Trimethylstannyl)-1H-pyrazole. As an organotin compound, this reagent presents significant health and environmental hazards that demand rigorous adherence to safety protocols. Triorganotin compounds, including trimethyltin derivatives, are established as potent neurotoxins and can cause severe, long-lasting neurological damage through inhalation, ingestion, or skin contact.[1][2][3] They are also highly toxic to aquatic life with long-lasting effects.[4] This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical and its associated waste streams safely and effectively, ensuring both personal safety and environmental stewardship. The core principle of disposal is the conversion of the toxic organotin into less harmful, insoluble inorganic tin oxides.
Understanding the Hazard: The Scientific Basis for Caution
1-(Trimethylstannyl)-1H-pyrazole belongs to the triorganotin class of compounds, which are among the most toxic variants of organometallics.[1][5] The toxicity is primarily driven by the trimethyltin ((CH₃)₃Sn⁺) moiety.
-
Neurotoxicity : Trimethyltin compounds are potent and selective neurotoxins, targeting the central nervous system.[3][6][7] Accidental exposure has led to severe and persistent neurological effects in humans.[2] The mechanism involves disruption of mitochondrial function and can induce neuronal cell death, particularly in the hippocampus.[7][8]
-
Immunotoxicity & Other Systemic Effects : While neurotoxicity is the primary concern for trimethyltins, other organotins like dibutyltin are known immunotoxins.[2][3] Prolonged or repeated exposure to organotins can cause damage to organs such as the spleen and thyroid.
-
Environmental Hazard : Organotin compounds are noted for their environmental persistence, particularly in sediments, and their high toxicity to aquatic organisms.[9][10] Due to their lipophilic nature, they can bioaccumulate in the food chain.[10]
Hazard Summary Table
| Hazard Type | Description | Key Exposure Routes | OSHA PEL (for Tin, organic compounds) |
| Acute Toxicity | Highly toxic if swallowed, inhaled, or absorbed through the skin.[1] Can cause severe irritation and burns to skin and eyes.[1] | Inhalation, Dermal Contact, Ingestion | 0.1 mg/m³ |
| Chronic Toxicity | Potent neurotoxin causing irreversible damage to the central nervous system.[2][6] Causes damage to organs (spleen, thyroid) through prolonged or repeated exposure. | Inhalation, Dermal Contact | 0.1 mg/m³ |
| Environmental | Very toxic to aquatic life with long-lasting effects.[11][12] Persistent in sediment and can bioaccumulate.[9] | Improper disposal, Spills | Not Applicable |
Disposal and Decontamination Workflow
The fundamental strategy for managing 1-(Trimethylstannyl)-1H-pyrazole waste is two-fold: meticulous segregation of waste streams and the chemical conversion (oxidation) of the highly toxic organotin species into more stable and less toxic inorganic tin oxides.
Decision-Making Workflow for Waste Management
The following diagram outlines the critical decision points for handling waste generated from work with 1-(Trimethylstannyl)-1H-pyrazole.
Caption: Decision workflow for segregating and managing organotin waste streams.
Waste Segregation and Collection
All waste streams containing 1-(Trimethylstannyl)-1H-pyrazole must be treated as acutely toxic hazardous waste.
-
Designated Waste Containers : Establish clearly labeled, dedicated hazardous waste containers for organotin compounds. Use containers made of compatible materials (e.g., polyethylene or glass) with secure, sealing lids.[13]
-
Solid Waste : All contaminated personal protective equipment (PPE), absorbent pads, weighing paper, and other solid materials must be placed into the designated solid organotin waste container immediately after use.
-
Liquid Waste : Unused reagent, reaction mixtures, and contaminated solvents must be collected in a designated liquid organotin waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Protocol for Decontamination of Glassware and Surfaces
The most effective and widely accepted method for decontaminating glassware and non-sensitive surfaces is through oxidation. This process converts the organotin compound into significantly less toxic and less soluble inorganic tin oxides.[3][14]
Materials:
-
Commercial bleach (sodium hypochlorite solution, ~5-8%)
-
Designated "Organotin Decontamination" basin (plastic or glass)
-
Standard laboratory detergents
-
Acetone or other appropriate organic solvent
Procedure:
-
Initial Rinse (Optional but Recommended) : In a fume hood, rinse the glassware with a small amount of an appropriate solvent (e.g., acetone, toluene) to remove the bulk of the organic residue.[14] Collect this rinse as hazardous liquid organotin waste.
-
Bleach Soak : Fully submerge the contaminated glassware, magnetic stir bars, and other compatible equipment in a basin containing undiluted commercial bleach.[3][14]
-
Causality : The sodium hypochlorite acts as a strong oxidizing agent, cleaving the tin-carbon bonds and converting the trimethyltin moiety to inorganic tin oxides (e.g., SnO₂). These oxides are white, insoluble solids that are far less bioavailable and toxic.
-
-
Soaking Time : Allow the items to soak for a minimum of 12 hours (overnight is standard practice).[3][14]
-
Post-Soak Rinsing : Carefully remove the items from the bleach bath. Rinse them thoroughly with copious amounts of water.
-
Waste Collection : The used bleach solution is now contaminated with tin oxides and residual organotins. It MUST be collected as hazardous aqueous organotin waste. Do not pour it down the drain.
-
Final Cleaning : Proceed with a standard laboratory wash using detergent and water, followed by a final rinse with deionized water and/or a solvent like acetone. The glassware can now be safely returned to general laboratory use.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.[3]
Required Spill Kit Components:
-
Chemically resistant gloves (neoprene or nitrile)
-
Safety goggles and face shield
-
Disposable lab coat or apron
-
Absorbent material (e.g., vermiculite, commercial spill pads)
-
Two sealable plastic bags for waste collection
-
Container of commercial bleach
Spill Response Protocol:
-
Evacuate and Alert : Alert all personnel in the immediate vicinity. Evacuate the area, except for those involved in the cleanup.[3]
-
Secure and Ventilate : Restrict access to the spill area. Ensure the chemical fume hood is operational and, if safe to do so, increase ventilation to the room.[3]
-
Don PPE : Don all required personal protective equipment.
-
Contain and Absorb : For liquid spills, cover the spill with an inert absorbent material.[3] For solid spills, carefully cover the material to avoid generating dust.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste bag or container.
-
Decontaminate the Area : Working from the outside in, decontaminate the spill surface using a cloth or paper towels soaked in bleach. Allow the bleach to sit for at least 10-15 minutes before wiping clean with a water-dampened towel.
-
Dispose of Cleanup Materials : Place all contaminated cleaning materials, including gloves and disposable apparel, into a second hazardous waste bag. Seal and label both containers clearly as "Hazardous Waste: Contains Organotin Compounds".
-
Seek Medical Attention : If there was any personal exposure, wash the affected skin area immediately with soap and copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][15] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[1]
Final Disposal Logistics
All collected waste—bulk reagent, contaminated solids, and decontamination liquids—must be disposed of through your institution's certified Environmental Health & Safety (EHS) department.
-
Labeling : Ensure all waste containers are accurately and securely labeled with the words "Hazardous Waste" and "Organotin Compounds".[13]
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials while awaiting pickup.
-
Regulatory Compliance : Adherence to institutional and national regulations (e.g., EPA, REACH) is mandatory. Organotin waste is strictly regulated and requires disposal at a licensed facility capable of handling such materials, typically via high-temperature incineration.
By implementing these scientifically-backed procedures, you can ensure a safe laboratory environment and responsible stewardship when working with 1-(Trimethylstannyl)-1H-pyrazole.
References
- Organo-tin compounds. (2022). DCCEEW.
- Speciation of trimethyltin(IV): hydrolysis, complexation equilibria, and structures of trimethyltin(IV) ion in aqueous solution. (n.d.). Canadian Science Publishing.
- Hydrolysis, complexation equilibria, and structures of trimethyltin(IV) ion in aqueous solution. (n.d.). Canadian Journal of Chemistry.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI Bookshelf.
- Toxicological Profile for Tin and Tin Compounds: Relevance to Public Health. (n.d.). NCBI Bookshelf.
- Organotin Compounds: Environmental Fate and Analytics. (2013). Critical Reviews in Environmental Science and Technology.
- Toxicity of trimethyltin and dimethyltin in r
- Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. (2025).
- Organotin Compounds Toxicity: Focus on Kidney. (2018). Frontiers in Physiology.
- Trimethyltin hydroxide. (2023). Smolecule.
- Investigating the Environmental Impact of Organotins. (2022).
- Organotin compounds (as total Sn). (n.d.). Swedish Environmental Protection Agency.
- A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. (2005). PubMed.
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (n.d.). Benchchem.
- Trimethyltin Hydroxide | Research Grade. (n.d.). Benchchem.
- Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority.
- TRIMETHYLTIN CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- How should I manage glassware that came in contact with organotin compounds? (2017). Reddit.
- SAFETY D
- 1-Methyl-5-(tributylstannyl)-1H-pyrazole 97%. (n.d.). Sigma-Aldrich.
- How do you get rid of organotin waste in reactions with tributyltin derivatives? (2013).
- Dealing with Organotin reactions. (n.d.). ECHEMI.
- Safety Data Sheet for Methyl 3-nitro-1H-pyrazole-4-carboxyl
- SAFETY DATA SHEET. (2020). Thermo Fisher Scientific.
- Pyrazole SDS. (n.d.). ECHEMI.
- 1-METHYL-5-(TRIBUTYLSTANNYL)-1H-PYRAZOLE. (n.d.). Fluorochem.
- SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (n.d.). Fisher Scientific.
- Organic tin compounds. (2010).
- SAFETY DATA SHEET for 1H-Pyrazole. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. (n.d.). Fisher Scientific.
- Trimethyltin compounds (PIM G019). (n.d.). INCHEM.
- Safety Data Sheet for 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-pyrazole. (2025). Key Organics.
- Safety Data Sheet for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole. (2024). CymitQuimica.
- SAFETY DATA SHEET for 3,5-Dimethyl-1H-pyrazole. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. (n.d.). Fisher Scientific.
- Toxicity and speciation analysis of organotin compounds. (n.d.). n.p.
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qsr2010.ospar.org [qsr2010.ospar.org]
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- 6. Toxicity of trimethyltin and dimethyltin in rats and mice [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Organotin compounds (as total Sn) [utslappisiffror.naturvardsverket.se]
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- 13. epa.nsw.gov.au [epa.nsw.gov.au]
- 14. reddit.com [reddit.com]
- 15. TRIMETHYLTIN CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal Protective Equipment & Handling Guide: 1-(Trimethylstannyl)-1H-pyrazole
Part 1: Executive Safety Assessment
The "Silent" Hazard: 1-(Trimethylstannyl)-1H-pyrazole is not just another reagent; it is a Trimethyltin (TMT) delivery system.[1] While the pyrazole moiety suggests standard heterocyclic chemistry, the trimethylstannyl group drives the toxicity profile.
Critical Warning: TMT compounds are distinct from less toxic mono- or di-alkyl tins.[1] They are potent neurotoxins that specifically target the limbic system (hippocampus).[1] Neurotoxicity is often delayed (1–5 days post-exposure), meaning a researcher may not realize they have been lethally exposed until irreversible neuronal necrosis has begun.[1]
Immediate Directive:
-
NEVER handle this compound on an open bench.
-
NEVER rely on single-layer standard nitrile gloves for direct handling.[1]
-
ALWAYS assume the "tin-carbon" bond is labile under metabolic conditions.[1]
Part 2: Hazard Architecture (The "Why")
To enforce compliance, we must understand the mechanism. The lipophilicity of the trimethylstannyl group allows it to cross the blood-brain barrier effortlessly.
Toxicity Profile
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Oral | H300 | Fatal if swallowed | Rapid absorption; uncouples oxidative phosphorylation.[1] |
| Acute Dermal | H310 | Fatal in contact with skin | High Risk: TMT permeates skin without causing immediate burns/pain (insidious absorption).[1] |
| Acute Inhalation | H330 | Fatal if inhaled | Vapors/Dusts enter bloodstream directly; causes cerebral edema.[1] |
| STOT-RE | H372 | Damage to organs (CNS) | Hippocampal Necrosis: Causes granule cell death, leading to aggression, tremors, and cognitive collapse. |
The Latency Trap
Unlike acid burns which hurt immediately, TMT exposure is characterized by a "lucid interval."
-
Exposure (Day 0): Asymptomatic or mild headache.[1]
-
Latency (Day 1–3): TMT accumulates in the brain (specifically the fascia dentata).[1]
-
Onset (Day 4+): Tremors, ataxia, hyperactivity, convulsions, and permanent cognitive deficit.
Part 3: The Barrier Strategy (PPE)
Standard PPE is insufficient.[1] You must employ a "Defense-in-Depth" strategy.[1][2]
Hand Protection: The "Silver Shield" Rule
Scientific Rationale: Small organometallic molecules like TMT can permeate nitrile rubber at the molecular level before physical degradation is visible.[1]
-
Primary Barrier (High Risk/Synthesis): Silver Shield® (EVOH/PE Laminate) gloves .[1]
-
Secondary Barrier (Incidental/Trace Handling): Double-gloved Nitrile (minimum 5 mil thickness each).[1]
-
Protocol: "Splash & Strip."[1] If any chemical touches the outer glove, immediately strip both pairs, wash hands, and re-glove. Do not exceed 15 minutes of wear time if handling stock solutions.
-
Respiratory & Body Protection[2][3][4][5][6][7]
-
Engineering Control: All operations must occur in a certified chemical fume hood functioning at 80–100 fpm face velocity.
-
Body: Tyvek® lab coat (disposable) is superior to cotton.[1] Cotton absorbs organotins and holds them against the skin.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if working with >5g or liquid transfers under pressure.[1]
PPE Decision Logic (Visualization)
Caption: PPE selection based on operational scale. Silver Shield laminate gloves are mandatory for significant handling due to nitrile permeation risks.
Part 4: Operational Protocol
Weighing & Transfer
Goal: Prevent dust/aerosol generation.[1]
-
Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.[1]
-
Static Control: Use an antistatic gun if the solid is fluffy.[1] Static dispersal of TMT dust is a major inhalation risk.[1]
-
Transfer: Weigh into a tared vial inside the hood. If the balance is outside, transfer the closed container to the balance, weigh, and return to the hood before opening.
-
Decontamination: Wipe the exterior of the vial with a hexane-dampened tissue (while wearing proper gloves) before removing it from the hood.[1]
Reaction Setup (Stille Coupling Context)
-
Vessel: Use a Schlenk line or sealed microwave vial. Avoid open-air reflux.[1]
-
Solvent Trap: If stripping solvent, the vacuum pump exhaust must be vented to the fume hood.[1] Do not vent into the lab atmosphere. TMT derivatives often co-distill with solvents.[1]
Quenching & Cleanup
The "Kill" Step: The reaction mixture contains active organotin species.[1][3]
-
Quench: Treat the reaction mixture with aqueous KF (Potassium Fluoride) or CsF.
-
Chemistry: This converts the soluble Trimethyltin-X species into insoluble polymeric Trimethyltin Fluoride (
), which precipitates.[1]
-
-
Filtration: Filter the resulting solid through a pad of silica or Celite.[1]
-
Note: The solid residue is highly toxic.[1]
-
-
Cleaning Glassware: Rinse glassware with solvent, then soak in a base bath (KOH/Isopropanol) designated for toxic metal waste.[1]
Part 5: Waste Management & Disposal[1]
Improper disposal puts custodial staff and EHS personnel at risk.[1]
Classification:
-
RCRA Code: P-Listed (Acute Hazardous Waste) equivalent handling.[1]
-
Stream: Segregated Organotin Waste.[1] Do not mix with general organic solvents.[1]
Waste Workflow (Visualization)
Caption: Segregation of organotin waste. The conversion to insoluble fluorides (Me3SnF) via KF treatment is the industry standard for reducing mobility.
Part 6: Emergency Response
Self-Validating Check: If you drop a vial, do you have the kit inside the room to clean it?
-
Skin Contact:
-
Spill Cleanup (Inside Hood):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Trimethyltin Chloride (and derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Organotin Compounds.[1] Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trimethyltin Chloride.[1] (Applicable to TMT moiety hazards).[1][2][4][5][6][7] Retrieved from [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Organotin Compounds.[1] Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
